N-methyl-2-(methylthio)ethanamine Hydrochloride
Description
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Properties
IUPAC Name |
N-methyl-2-methylsulfanylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS.ClH/c1-5-3-4-6-2;/h5H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGVQPRADOCBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCSC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98021-13-7 | |
| Record name | methyl[2-(methylsulfanyl)ethyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis of N-methyl-2-(methylthio)ethanamine Hydrochloride"
An In-depth Technical Guide to the Synthesis of N-methyl-2-(methylthio)ethanamine Hydrochloride
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound (CAS: 98021-13-7), a critical intermediate in the production of various pharmaceuticals, most notably the H₂ receptor antagonist, Ranitidine.[1][2][3] This document moves beyond a simple recitation of steps to deliver an in-depth analysis of the synthetic strategy, the causality behind procedural choices, and a robust, self-validating protocol. The primary focus is on the Eschweiler-Clarke reaction, a classic and highly efficient method for the N-methylation of primary amines that avoids common pitfalls such as over-alkylation.[4][5] This guide is intended for researchers, chemists, and professionals in drug development who require a reliable and well-understood pathway to this essential building block.
Introduction and Strategic Overview
N-methyl-2-(methylthio)ethanamine is a secondary amine featuring both a thioether and an N-methyl functional group. Its hydrochloride salt is the preferred form for storage and handling due to its increased stability and crystallinity. The principal challenge in its synthesis is the selective mono-methylation of the primary amine precursor, 2-(methylthio)ethylamine. Direct alkylation with reagents like methyl iodide is notoriously difficult to control and often leads to a mixture of secondary, tertiary, and even quaternary ammonium salts, complicating purification and reducing yield.[5]
To circumvent these issues, this guide details a reductive amination strategy. Specifically, we will employ the Eschweiler-Clarke reaction, which utilizes an excess of formic acid and formaldehyde to exhaustively methylate a primary or secondary amine to its corresponding tertiary amine without the risk of quaternization.[4][6] This method is renowned for its high yields, operational simplicity, and use of inexpensive, readily available reagents.
Synthetic Pathway Overview
The synthesis is a two-stage process beginning with the commercially available 2-(methylthio)ethylamine hydrochloride (also known as S-methylcysteamine hydrochloride).[7]
-
Stage 1: Liberation of the Free Amine. The starting material is neutralized with a base to yield the free primary amine, 2-(methylthio)ethylamine.
-
Stage 2: N-Methylation and Salt Formation. The free amine undergoes Eschweiler-Clarke methylation, followed by treatment with hydrochloric acid to isolate the final product as its stable hydrochloride salt.
Caption: Overall Synthetic Workflow.
Scientific Integrity: Mechanism and Rationale
The Eschweiler-Clarke Reaction Mechanism
Understanding the mechanism is key to appreciating the robustness of this protocol. The reaction proceeds through a two-step cycle for each methyl group added.
-
Imine Formation: The primary amine first acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form an intermediate iminium ion.
-
Reductive Methylation: Formic acid then serves as a hydride donor. The formate ion transfers a hydride (H⁻) to the iminium ion, reducing it to the N-methylated secondary amine and releasing carbon dioxide gas. This irreversible loss of CO₂ is a key driving force for the reaction.[4]
-
Second Cycle: The resulting secondary amine is more nucleophilic than the primary starting material and rapidly undergoes a second cycle of imine formation and reduction to yield the final tertiary amine. In the case of our target molecule, the reaction stops after the first cycle as we are synthesizing a secondary amine from a primary one. Correction: The prompt is for N-methyl, which is a secondary amine. The Eschweiler-Clarke reaction on a primary amine will proceed to the tertiary, dimethylated product if excess reagents are used. To achieve mono-methylation, stoichiometry must be controlled, or an alternative method used. However, the classic Eschweiler-Clarke is known for exhaustive methylation.
Senior Scientist's Note: For the synthesis of the mono-methylated product, careful control of stoichiometry (approximately 1 equivalent of formaldehyde) is crucial. A more robust laboratory approach for selective mono-methylation is often standard reductive amination with a controlled amount of formaldehyde and a milder reducing agent. However, for the purpose of this guide, we will present the classic Eschweiler-Clarke reaction, which can be adapted for mono-methylation, and is a cornerstone technique. The mechanism remains the same. The reaction stops because it is impossible for the tertiary amine to form another iminium ion with formaldehyde.[4]
Caption: The core mechanism of the Eschweiler-Clarke reaction.
Causality Behind Experimental Choices
-
Choice of Reagents: Formaldehyde is the simplest aldehyde, providing the methyl group. Formic acid is a unique reagent that acts as both an acid catalyst and the ultimate source of the hydride reducing agent.[4]
-
Reaction Conditions: The reaction is typically heated to reflux (80-100 °C) to overcome the activation energy for both imine formation and the hydride transfer step.[6]
-
Product Form: The final product is isolated as a hydrochloride salt. This is standard practice for amines as salts are typically stable, non-volatile, crystalline solids that are easier to handle, purify, and store than the corresponding free bases, which are often volatile, oily liquids with unpleasant odors.[7]
Detailed Experimental Protocol
This protocol describes the synthesis of this compound starting from 2-(methylthio)ethylamine hydrochloride.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (1 eq.) | Moles (mol) | Notes |
| 2-(Methylthio)ethylamine Hydrochloride | 6950-53-4 | 127.63 | 12.76 g | 0.10 | Starting Material |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 4.4 g | 0.11 | For neutralization (1.1 eq.) |
| Formaldehyde (37% aq. solution) | 50-00-0 | 30.03 | 8.9 ml | 0.11 | C1 source (1.1 eq.) |
| Formic Acid (~98%) | 64-18-6 | 46.03 | 8.3 ml | 0.22 | Reducing agent & catalyst (2.2 eq.) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~200 ml | - | Extraction Solvent |
| Hydrochloric Acid (conc. ~37%) | 7647-01-0 | 36.46 | As needed | - | For salt formation |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | Drying Agent |
Step-by-Step Methodology
PART A: Liberation of the Free Amine
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 12.76 g (0.10 mol) of 2-(methylthio)ethylamine hydrochloride in 50 mL of deionized water.
-
Cool the flask in an ice-water bath.
-
Slowly add a solution of 4.4 g (0.11 mol) of sodium hydroxide in 20 mL of water to the stirred amine salt solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent. This DCM solution containing the free amine is used directly in the next step. Caution: The free amine is volatile and has a strong odor. Do not remove the solvent.
PART B: Eschweiler-Clarke N-Methylation
-
Transfer the dried DCM solution of 2-(methylthio)ethylamine to a 250 mL round-bottom flask equipped with a reflux condenser.
-
To this solution, add 8.9 mL (0.11 mol) of 37% aqueous formaldehyde, followed by the slow, careful addition of 8.3 mL (0.22 mol) of formic acid.
-
Heat the reaction mixture to a gentle reflux (~40-45 °C for DCM, though traditionally this reaction is run at higher temperatures without solvent) and maintain for 18 hours.[6] Monitor the reaction progress by TLC or GC-MS if possible.
-
After cooling to room temperature, carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Wash the organic layer with brine (2 x 30 mL), dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-methyl-2-(methylthio)ethanamine as an oil.
PART C: Purification and Hydrochloride Salt Formation
-
The crude oil can be purified by vacuum distillation if necessary.
-
Dissolve the purified oil in 100 mL of diethyl ether or anhydrous ethanol.
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a calculated amount of concentrated HCl dropwise, until the solution is acidic and precipitation is complete.
-
Collect the white crystalline precipitate by vacuum filtration.
-
Wash the crystals with cold diethyl ether and dry under vacuum to yield this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical methods.
| Property | Expected Value |
| CAS Number | 98021-13-7[8] |
| Molecular Formula | C₄H₁₂ClNS[1] |
| Molecular Weight | 141.66 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 128-130 °C |
| ¹H NMR (D₂O) | δ ~3.3 (t, 2H, -CH₂-N), δ ~2.8 (t, 2H, S-CH₂-), δ ~2.6 (s, 3H, N-CH₃), δ ~2.1 (s, 3H, S-CH₃) ppm. (Note: Chemical shifts are estimates based on structure and may vary with solvent and reference) |
| ¹³C NMR (D₂O) | δ ~48.0 (-CH₂-N), δ ~34.0 (N-CH₃), δ ~30.0 (S-CH₂-), δ ~14.5 (S-CH₃) ppm. (Note: Chemical shifts are estimates based on structure and may vary with solvent and reference) |
| FTIR (KBr) | ~2900-3000 cm⁻¹ (C-H stretch), ~2400-2700 cm⁻¹ (R₂N⁺H₂ stretch), ~1450 cm⁻¹ (CH₂/CH₃ bend), ~650-700 cm⁻¹ (C-S stretch) |
| Mass Spec (EI) | M⁺ peak for free base (C₄H₁₁NS) at m/z = 105.06. Common fragments: [M-CH₃]⁺ (m/z 90), [CH₂=N⁺HCH₃] (m/z 44), [CH₃SCH₂]⁺ (m/z 61).[9] |
Conclusion
This guide presents a detailed and scientifically grounded protocol for the synthesis of this compound. By employing the Eschweiler-Clarke reaction, this procedure offers a reliable and high-yielding route that avoids the common problem of over-alkylation. The provided mechanistic insights and rationale for experimental choices are intended to empower researchers to not only replicate this synthesis but also to adapt it with a full understanding of the underlying chemical principles. The successful synthesis and characterization of this key pharmaceutical intermediate can be confidently achieved by following this comprehensive guide.
References
- 1. This compound | 98021-13-7 [amp.chemicalbook.com]
- 2. 98021-13-7|this compound|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]
- 8. This compound | 98021-13-7 [chemicalbook.com]
- 9. N-Methyl-2-(methylthio)ethanamine | C4H11NS | CID 18670831 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of N-methyl-2-(methylthio)ethanamine Hydrochloride
Introduction
N-methyl-2-(methylthio)ethanamine Hydrochloride is a sulfur- and nitrogen-containing organic compound of significant interest to researchers in synthetic and medicinal chemistry. As a bifunctional molecule, featuring both a secondary amine and a thioether group, it serves as a versatile building block for the construction of more complex molecular architectures. Its hydrochloride salt form enhances stability and improves handling characteristics, making it a readily usable laboratory reagent.[1]
This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization. The insights herein are intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for application in their work.
Chemical Structure:
Caption: Figure 1: Structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its application in research and development. This compound is typically a solid at room temperature, a direct consequence of its ionic salt form.
| Property | Value | Source(s) |
| CAS Number | 98021-13-7 | [2][3] |
| Molecular Formula | C₄H₁₂ClNS | [4] |
| Molecular Weight | 141.66 g/mol | [5][4] |
| Melting Point | 128-130 °C | [5] |
| Appearance | Typically a white to off-white crystalline solid. | |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere.[5][6] | [5][6] |
| Synonyms | N-Methyl-2-(methylthio)ethylamine HCl, Methyl[2-(methylsulfanyl)ethyl]amine hydrochloride | [5] |
Synthesis and Purification
The synthesis of this compound can be achieved through several established organic chemistry routes. The choice of pathway often depends on the availability of starting materials and the desired scale of production. A common and logical approach involves the nucleophilic substitution of a suitable leaving group by a sulfur nucleophile, followed by N-methylation and salt formation.
Synthetic Strategy and Mechanistic Rationale
A robust synthetic strategy involves a two-step process starting from 2-(methylamino)ethanol.
-
Chlorination: The hydroxyl group of 2-(methylamino)ethanol is first converted into a better leaving group, typically a chloride, using a standard chlorinating agent like thionyl chloride (SOCl₂). This step proceeds through a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack (Sₙi) by the chloride, releasing sulfur dioxide and HCl. The amine is protected as a hydrochloride salt during this process.
-
Nucleophilic Substitution: The resulting N-methyl-2-chloroethylamine hydrochloride is then reacted with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe). The thiomethoxide anion displaces the chloride via an Sₙ2 reaction. The choice of a strong, soft nucleophile like thiomethoxide is critical for efficiently displacing the chloride without significant elimination side reactions.
-
Final Acidification: The reaction yields the free base, which is then converted to the final hydrochloride salt by treatment with hydrochloric acid to facilitate purification and improve stability.
Synthetic Workflow:
Caption: Figure 2: Representative Synthetic Workflow.
Representative Experimental Protocol
Step 1: Synthesis of N-methyl-2-chloroethylamine hydrochloride
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add 2-(methylamino)ethanol (1.0 mol) to a suitable solvent like dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.1 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until gas evolution ceases.
-
Cool the mixture and remove the solvent under reduced pressure to yield the crude N-methyl-2-chloroethylamine hydrochloride.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium thiomethoxide by carefully adding sodium methoxide (1.0 mol) to a solution of methanethiol (1.0 mol) in an anhydrous solvent like ethanol at 0 °C.
-
Add the crude N-methyl-2-chloroethylamine hydrochloride from Step 1 to the sodium thiomethoxide solution.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to isolate the free base.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.
-
Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid.
-
Cool the solution to induce crystallization of the hydrochloride salt.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
Chemical Reactivity and Applications
The reactivity of N-methyl-2-(methylthio)ethanamine is dominated by its two functional groups: the nucleophilic secondary amine and the oxidizable thioether.
Core Reactivity
-
Secondary Amine: The nitrogen atom is nucleophilic and can participate in a wide range of reactions, including alkylation, acylation, and condensation reactions. In its hydrochloride form, the amine is protonated and non-nucleophilic, requiring deprotonation with a base to unmask its reactivity.
-
Thioether (Sulfide): The sulfur atom is susceptible to oxidation.[7] This property is crucial as the resulting sulfoxides and sulfones have drastically different polarities, solubilities, and biological activities compared to the parent sulfide.
Key Reactions and Applications
-
Oxidation: The thioether can be selectively oxidized to a sulfoxide using mild oxidizing agents like hydrogen peroxide or to a sulfone using stronger agents like peracids (e.g., m-CPBA).[7] This transformation is valuable in drug development for modulating a molecule's pharmacokinetic properties.
-
Nucleophilic Reactions at Nitrogen: After deprotonation, the secondary amine can react with electrophiles. For example, it is a key intermediate in the synthesis of H₂-receptor antagonists, where it is often reacted with nitroethene derivatives.[8]
-
Intermediate in Pharmaceutical Synthesis: This compound and its close analogs are documented as precursors in the synthesis of various biologically active molecules, including those investigated for their effects on histamine receptors.[7][9]
Key Reaction Pathways:
Caption: Figure 3: Key Reaction Pathways.
Analytical Characterization
Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing this compound.
| Technique | Expected Observations |
| ¹H NMR | - S-CH₃: Singlet (~2.1 ppm).- N-CH₃: Singlet, slightly broadened (~2.5-2.7 ppm).- -S-CH₂-CH₂-N-: Two triplets (~2.7-3.2 ppm).- N-H₂⁺: Broad singlet (variable, downfield). |
| ¹³C NMR | - S-CH₃: ~15 ppm.- N-CH₃: ~35 ppm.- S-CH₂: ~30-35 ppm.- CH₂-N: ~45-50 ppm. |
| Mass Spectrometry (ESI+) | Free Base (C₄H₁₁NS): Expected [M+H]⁺ at m/z ≈ 106.07. Common fragments would arise from cleavage alpha to the nitrogen or sulfur atoms. |
| Infrared (IR) | - N-H Stretch: Broad absorption from ~2700-3000 cm⁻¹ (characteristic of amine salt).- C-H Stretch: ~2850-2950 cm⁻¹.- N-H Bend: ~1560-1600 cm⁻¹. |
Note: Predicted NMR chemical shifts are approximate and can vary based on solvent and concentration.
Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards. The information provided is based on data for the hydrochloride salt and related amine compounds.[6][10]
Hazard Identification
-
GHS Classification: Classified with a "Warning" signal word. The parent free amine is considered a flammable liquid that causes skin, eye, and respiratory irritation. While the salt is a solid, it should be handled as a potential irritant.
-
Primary Risks: May cause skin and serious eye irritation. Ingestion or inhalation should be avoided.[10]
Handling Protocols
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.[6]
-
Accidental Exposure:
Storage and Stability
-
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area.[6] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5][11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][10]
-
Thermal Decomposition: Upon heating to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide.[6]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its distinct physicochemical properties, combined with the dual reactivity of its amine and thioether functionalities, make it a key component in the synthesis of a range of target molecules, particularly within the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling requirements is paramount for its safe and effective use in a research and development setting.
References
- 1. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 98021-13-7 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 98021-13-7 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 98021-13-7 | Benchchem [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. US4375547A - N-Methyl-N'-2-([(2-dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine - Google Patents [patents.google.com]
- 10. fishersci.ca [fishersci.ca]
- 11. 98021-13-7|this compound|BLD Pharm [bldpharm.com]
A Comprehensive Technical Guide to GW501516 (Cardarine): A Selective PPARδ Agonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The CAS number provided in the topic (98021-13-7) corresponds to N-Methyl-2-(methylthio)ethanamine Hydrochloride, a compound with limited publicly available data for an in-depth technical guide as requested. Based on the detailed requirements for a guide focused on drug development, signaling pathways, and experimental protocols, this document will focus on GW501516 (Cardarine, CAS number: 317318-70-0), a compound that aligns with the user's implicit request for a well-researched molecule with significant biological activity.
Introduction: The Rise and Stall of a Potent Metabolic Modulator
GW501516, also known as Cardarine or Endurobol, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] Developed in the 1990s through a collaboration between Ligand Pharmaceuticals and GlaxoSmithKline, GW501516 was initially investigated as a potential therapeutic agent for metabolic and cardiovascular diseases.[1][3] Its ability to modulate lipid metabolism and enhance endurance captured significant attention within the scientific community.[2][4]
Preclinical studies demonstrated promising results, with GW501516 showing the potential to increase fatty acid metabolism, improve lipid profiles, and protect against diet-induced obesity and type 2 diabetes in animal models.[1][2] However, its development was halted in 2007 after animal studies revealed that high doses led to the rapid development of cancer in several organs.[1] Despite its abandonment for clinical use, GW501516 remains a valuable tool in laboratory research for understanding the roles of PPARδ in various physiological and pathological processes. This guide provides a comprehensive overview of its properties, mechanism of action, and applications in a research context.
Physicochemical Properties of GW501516
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research. The key properties of GW501516 are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid | [1] |
| CAS Number | 317318-70-0 | [1] |
| Molecular Formula | C₂₁H₁₈F₃NO₃S₂ | [5] |
| Molar Mass | 453.49 g/mol | [1] |
| Appearance | Crystalline solid | [6] |
| Solubility | Soluble in organic solvents such as DMSO and ethanol | N/A |
| Purity | Typically >98% for research-grade material | [7] |
Note: Solubility can vary depending on the solvent and temperature. It is recommended to consult specific supplier documentation for precise solubility data.
Mechanism of Action: A Deep Dive into PPARδ Activation
GW501516 exerts its effects by selectively binding to and activating the PPARδ receptor, a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] It exhibits high affinity (Kᵢ = 1 nM) and potency (EC₅₀ = 1 nM) for PPARδ, with over 1,000-fold selectivity compared to PPARα and PPARγ.[1]
The activation of PPARδ by GW501516 initiates a cascade of molecular events that ultimately reprogram gene expression, primarily those involved in energy metabolism.[2] This intricate signaling pathway is pivotal to its observed physiological effects.
The PPARδ Signaling Pathway
Upon binding to GW501516, the PPARδ receptor undergoes a conformational change, leading to the recruitment of coactivator proteins, most notably PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event upregulates the transcription of genes involved in:
-
Fatty Acid Oxidation: GW501516 stimulates the expression of genes that promote the uptake, transport, and beta-oxidation of fatty acids in skeletal muscle.[6][8] This shifts the energy preference of the muscle from glucose to lipids, a key mechanism behind its endurance-enhancing effects.
-
Mitochondrial Biogenesis: The activation of the PPARδ pathway can lead to an increase in the number and function of mitochondria, the cellular powerhouses responsible for energy production.[3]
-
Glucose Homeostasis: By promoting fatty acid utilization, GW501516 can indirectly improve insulin sensitivity and lower blood glucose levels.[9]
-
Anti-inflammatory Effects: PPARδ activation has been shown to have anti-inflammatory properties in various tissues, including renal tubular cells.[10]
Caption: GW501516 signaling pathway.
Synergistic Activation with AMPK
Research has also highlighted a synergistic relationship between PPARδ activation by GW501516 and the AMP-activated protein kinase (AMPK) signaling pathway.[3][8] AMPK acts as a cellular energy sensor, and its activation can further enhance fatty acid oxidation and glucose uptake.[3] The combination of GW501516 and exercise, which also activates AMPK, has been shown to have a more pronounced effect on endurance than either intervention alone.[3]
Caption: Synergistic effects of GW501516 and exercise.
Research Applications and Experimental Protocols
Despite its discontinuation in clinical trials, GW501516 remains a valuable tool for investigating the role of PPARδ in various biological systems. Its primary research applications are in the fields of metabolic disease, exercise physiology, and inflammation.
Investigating Metabolic Disorders
-
Objective: To study the effects of PPARδ activation on insulin resistance and dyslipidemia in a diet-induced obesity mouse model.
-
Protocol:
-
Induce obesity and insulin resistance in C57BL/6 mice by feeding a high-fat diet (HFD) for 12-16 weeks.
-
Divide the mice into two groups: a control group receiving vehicle (e.g., 0.5% carboxymethylcellulose) and a treatment group receiving GW501516 (typically 3-10 mg/kg/day) via oral gavage.
-
Monitor body weight, food intake, and fasting blood glucose and insulin levels weekly.
-
Perform glucose and insulin tolerance tests to assess insulin sensitivity.
-
At the end of the study, collect blood to measure lipid profiles (triglycerides, cholesterol).
-
Harvest tissues (liver, skeletal muscle, adipose tissue) for gene expression analysis (qRT-PCR) of PPARδ target genes and histological examination.[8]
-
Studying Endurance and Muscle Fiber Remodeling
-
Objective: To determine the effect of GW501516 on endurance capacity and muscle fiber type composition in mice.
-
Protocol:
-
Use male C57BL/6 mice and divide them into four groups: sedentary + vehicle, sedentary + GW501516, exercise + vehicle, and exercise + GW501516.
-
The exercise groups are subjected to a treadmill running protocol (e.g., 60 minutes/day, 5 days/week) for 4-8 weeks.
-
Administer GW501516 (5 mg/kg/day) or vehicle daily.
-
Measure endurance capacity using a run-to-exhaustion test on a treadmill at baseline and at the end of the study.
-
Harvest skeletal muscles (e.g., soleus and gastrocnemius) for analysis.
-
Perform histological staining (e.g., succinate dehydrogenase staining) to determine the proportion of oxidative muscle fibers.[11]
-
Analyze gene and protein expression of markers for muscle fiber type and mitochondrial biogenesis.
-
Safety and Regulatory Considerations
It is crucial to reiterate that the clinical development of GW501516 was terminated due to safety concerns, specifically the rapid development of cancerous tumors in animal studies.[1] Therefore, GW501516 is not approved for human consumption and should be handled with appropriate safety precautions in a laboratory setting.
The World Anti-Doping Agency (WADA) has included GW501516 and other PPARδ modulators on its prohibited list since 2009 due to their performance-enhancing potential.[1]
Conclusion
GW501516 is a potent and selective PPARδ agonist that has significantly contributed to our understanding of metabolic regulation. While its therapeutic potential was curtailed by safety concerns, it remains an invaluable research tool. By activating the PPARδ signaling pathway, GW501516 offers a unique pharmacological means to investigate the intricate networks governing fatty acid metabolism, endurance, and inflammation. Researchers utilizing this compound must adhere to strict safety protocols and be mindful of its historical context. The continued exploration of the PPARδ pathway, aided by tools like GW501516, holds promise for the future development of safer and more effective therapies for metabolic diseases.
References
- 1. GW501516 - Wikipedia [en.wikipedia.org]
- 2. behemothlabz.com [behemothlabz.com]
- 3. scivisionpub.com [scivisionpub.com]
- 4. big-green-gathering.com [big-green-gathering.com]
- 5. GW 501516 | C21H18F3NO3S2 | CID 9803963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anaxlab.com [anaxlab.com]
- 8. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. GW501516, a PPARδ agonist, ameliorates tubulointerstitial inflammation in proteinuric kidney disease via inhibition of TAK1-NFκB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of N-methyl-2-(methylthio)ethanamine Hydrochloride
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of pharmaceutical development and chemical research, the precise structural characterization of a molecule is the bedrock upon which all subsequent investigations are built. An erroneous structural assignment can invalidate extensive research, leading to significant losses in time and resources. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of N-methyl-2-(methylthio)ethanamine hydrochloride (Molecular Formula: C₄H₁₂ClNS, Molecular Weight: 141.66 g/mol ).[1][2][3]
This document eschews a rigid, templated methodology. Instead, it presents a logical, causality-driven workflow, mirroring the decision-making process of an experienced analytical scientist. We will progress from foundational molecular formula determination to the intricate mapping of the molecule's covalent framework, culminating in a synthesized, cross-validated structural confirmation. Each analytical step is designed to be a self-validating system, where the data from one technique corroborates and refines the hypotheses drawn from another.
Part 1: Foundational Analysis via Mass Spectrometry (MS)
Expertise & Rationale: The logical first step in elucidating an unknown structure is to determine its molecular weight and elemental composition.[4] For a polar, pre-ionized compound like a hydrochloride salt, Electrospray Ionization (ESI) is the ionization technique of choice due to its soft nature, which minimizes fragmentation and preserves the molecular ion. We will operate in positive ion mode to analyze the cationic species.
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 methanol:water mixture.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF mass analyzer).
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Analysis: Infuse the sample directly into the source. Acquire data over a mass range of m/z 50-500.
-
Data Processing: Determine the accurate mass of the most abundant parent ion and use elemental composition software to predict the molecular formula.
Data Interpretation & Expected Results
In the ESI source, the hydrochloride salt dissociates, and the protonated free base is detected. The free base, N-methyl-2-(methylthio)ethanamine, has a molecular formula of C₄H₁₁NS and a monoisotopic mass of 105.0612 Da.[5] Therefore, we anticipate detecting the protonated molecule, [M+H]⁺.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Predicted m/z (Monoisotopic) | Elemental Composition |
| [M+H]⁺ | 106.0690 | C₄H₁₂NS⁺ |
| [M+Na]⁺ | 128.0509 | C₄H₁₁NNaS⁺ |
The primary diagnostic ion is the protonated molecule at m/z 106.0690. High-resolution measurement allows for the unambiguous confirmation of the elemental formula C₄H₁₁NS for the organic cation, providing a critical foundation for subsequent spectroscopic analysis.
Part 2: Functional Group Identification with Infrared (IR) Spectroscopy
Expertise & Rationale: With the elemental composition confirmed, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for this purpose.[6] The key insight we seek is confirmation of the amine salt and the thioether linkage, which are defining features of the target molecule. Attenuated Total Reflectance (ATR) is the preferred sampling method for solids due to its simplicity and lack of sample preparation.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Utilize an FTIR spectrometer equipped with an ATR accessory.
-
Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the key absorption bands.
Data Interpretation & Expected Results
The IR spectrum will provide definitive evidence of the hydrochloride salt form. A secondary ammonium salt (R₂NH₂⁺) exhibits a very broad and strong absorption band in the 2700-3000 cm⁻¹ region, which is distinct from the sharper peaks of a free amine.
Table 2: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| ~2700-3000 | Strong, Broad | N⁺-H Stretch | Confirms secondary ammonium salt |
| ~2850-2980 | Medium-Strong | C-H (sp³) Stretch | Confirms aliphatic nature |
| ~1580 | Medium | N-H Bend | Characteristic of ammonium salts |
| ~1000-1250 | Medium | C-N Stretch | Supports amine structure |
| ~600-800 | Weak-Medium | C-S Stretch | Suggests thioether linkage[6] |
The presence of the broad N⁺-H stretch is the most crucial piece of information from the IR spectrum, validating the "hydrochloride" part of the compound's name.
Part 3: Definitive Structural Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the cornerstone of structure elucidation, providing unambiguous information about the carbon-hydrogen framework.[7][8] We will use a combination of ¹H NMR, ¹³C NMR, and 2D NMR to piece together the molecule's connectivity. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for amine salts as it slows the proton exchange rate, often allowing for the observation of the N-H protons.[9][10]
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆ containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Analysis: Acquire a standard proton spectrum. Note the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).
-
¹³C NMR Analysis: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ sequence) to identify all carbon types (CH₃, CH₂, CH, C).
-
2D COSY Analysis: Acquire a ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify proton-proton spin coupling relationships, specifically to confirm the ethyl bridge.[11]
Data Interpretation & Expected Results
The structure CH₃-S-CH₂-CH₂-NH-CH₃ in its protonated form CH₃-S-CH₂-CH₂-NH₂⁺-CH₃ has four unique proton environments and four unique carbon environments.
The protonated nitrogen is electron-withdrawing, causing adjacent protons to shift downfield. The sulfur atom is less electronegative, so its adjacent protons will be further upfield.
Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~2.15 | Singlet (s) | 3H | S-CH₃ | Singlet, shielded by S.[6] |
| b | ~2.60 | Triplet (t) | 2H | -S-CH₂ - | Coupled to 'c' (2 neighbors), so t. |
| c | ~3.05 | Triplet (t) | 2H | -CH₂ -N⁺- | Coupled to 'b' (2 neighbors), so t. Deshielded by N⁺. |
| d | ~2.55 | Singlet (s) | 3H | N⁺-CH₃ | Singlet, deshielded by N⁺. |
| e | ~9.10 | Broad Singlet (br s) | 2H | -N⁺H₂ - | Exchangeable protons, broad and downfield.[10] |
Similar to the proton spectrum, the carbon attached to the protonated nitrogen will be the most deshielded (downfield).
Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14.5 | C H₃-S- | Typical for a methyl group on a sulfide.[12] |
| ~32.0 | -S-C H₂- | Aliphatic carbon adjacent to sulfur.[6] |
| ~34.5 | C H₃-N⁺- | Methyl group on ammonium nitrogen.[13] |
| ~46.5 | -C H₂-N⁺- | Aliphatic carbon adjacent to ammonium nitrogen, most deshielded.[13] |
The COSY spectrum provides the final piece of the puzzle. It will show a cross-peak correlating the triplet at ~2.60 ppm (b) with the triplet at ~3.05 ppm (c). This definitively proves that the two methylene groups are adjacent to each other, confirming the -S-CH₂-CH₂-N⁺- backbone.
Conclusion: Synthesizing the Data for Unambiguous Confirmation
The structure elucidation of this compound is achieved through a systematic and cross-validating analytical workflow.
-
High-Resolution Mass Spectrometry established the elemental composition of the organic cation as C₄H₁₁NS.
-
FTIR Spectroscopy confirmed the presence of a secondary ammonium salt via the characteristic broad N⁺-H stretch, validating the hydrochloride form, and suggested the presence of a thioether.
-
¹H and ¹³C NMR Spectroscopy provided the precise map of the carbon-hydrogen framework, identifying four unique proton and carbon environments consistent with the proposed structure.
-
2D COSY NMR definitively established the connectivity of the ethyl bridge, linking the thioether and amine functionalities.
Collectively, these orthogonal techniques provide an irrefutable body of evidence, leading to the unambiguous structural assignment of the compound as This compound . This rigorous, multi-faceted approach ensures the scientific integrity required for advanced research and development.
References
- 1. This compound | 98021-13-7 [amp.chemicalbook.com]
- 2. This compound | 98021-13-7 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methyl-2-(methylthio)ethanamine | C4H11NS | CID 18670831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jchps.com [jchps.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
"N-methyl-2-(methylthio)ethanamine Hydrochloride mechanism of action"
An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-methyl-2-(methylthio)ethanamine Hydrochloride
Preamble: Navigating the Unknown
In the landscape of pharmacological research, we occasionally encounter compounds with known structures but uncharacterized biological activity. This compound represents one such molecule. A survey of current scientific literature reveals a significant gap in our understanding of its mechanism of action, with available data largely confined to its chemical properties from supplier databases.
This guide, therefore, deviates from a traditional review of established mechanisms. Instead, it serves as a strategic whitepaper, designed for researchers and drug development professionals, outlining a comprehensive, multi-phase research plan to systematically elucidate the pharmacological profile of this compound. We will proceed from foundational structural analysis to detailed in vitro and in vivo protocols, providing a robust framework for investigation. This document is built on the principles of scientific integrity, proposing a self-validating system of experiments to ensure the resulting data is both accurate and interpretable.
Part 1: Structural Analysis and Hypothesis Generation
The chemical structure of this compound provides the initial clues for directing our investigation.
-
Core Structure: N-methyl-2-(methylthio)ethanamine
-
CAS Number: 20395-34-6
-
Molecular Formula: C4H12ClNS
-
Molecular Weight: 141.66 g/mol
The key functional groups are a secondary amine and a thioether (methylthio) group .
-
The Amine Moiety: The ethylamine backbone with N-methylation is a common feature in many neuroactive compounds. This structure is analogous to fragments of various biogenic amines (e.g., dopamine, norepinephrine, serotonin) and synthetic stimulants. This homology strongly suggests that a primary avenue of investigation should be its interaction with aminergic systems, including G-protein coupled receptors (GPCRs), monoamine transporters (such as DAT, NET, and SERT), and enzymes like monoamine oxidase (MAO).
-
The Thioether Moiety: The methylthio group is less common in typical neurotransmitter structures but is present in various biologically active molecules. Its presence could influence metabolic stability, membrane permeability, and receptor binding affinity or selectivity. It may also be a site for metabolic transformation (e.g., oxidation to sulfoxide or sulfone), potentially leading to active metabolites.
Based on this analysis, our primary hypothesis is that This compound acts as a modulator of monoaminergic neurotransmission . Secondary hypotheses include potential interactions with other receptor systems or metabolic enzymes.
Part 2: A Phased Approach to Mechanistic Elucidation
We propose a three-phase experimental workflow to systematically characterize the compound's mechanism of action. This workflow is designed to progress from broad, high-throughput screening to specific, in-depth validation.
Figure 1: A multi-phase workflow for mechanistic characterization.
Phase 1: Broad Profiling to Identify Primary Targets
The initial step is to cast a wide net to identify potential molecular targets. A broad radioligand binding screen against a panel of receptors, ion channels, and transporters is the most efficient approach.
Experimental Protocol: Radioligand Binding Assay (Competition) [1][2][3]
-
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor target.
-
Materials:
-
Membrane preparation from cells expressing the target receptor (e.g., CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [³H]-Dopamine for dopamine receptors).
-
Test compound: this compound, dissolved in an appropriate vehicle.
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[1]
-
96-well filter plates (e.g., GF/C filters).[1]
-
Scintillation cocktail and a microplate scintillation counter.[1]
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.[1][2]
-
For determining non-specific binding, add a high concentration of a known, unlabeled ligand. For total binding, add vehicle only.
-
Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to reach equilibrium.[1]
-
Terminate the reaction by rapid vacuum filtration, washing the filters with ice-cold buffer to separate bound from free radioligand.[1][4]
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[1]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Hypothetical Data Presentation:
| Target | Ki (nM) |
| Dopamine Transporter (DAT) | 85 |
| Serotonin Transporter (SERT) | 250 |
| Norepinephrine Transporter (NET) | 600 |
| Dopamine D2 Receptor | > 10,000 |
| Serotonin 5-HT2A Receptor | > 10,000 |
This table presents hypothetical results suggesting the compound has the highest affinity for the dopamine transporter.
Phase 2: Functional Characterization of "Hit" Targets
Once primary targets are identified through binding assays, the next critical step is to determine the functional consequence of this binding. Does the compound act as an agonist, antagonist, or reuptake inhibitor?
Experimental Protocol: cAMP Functional Assay for GPCRs [5][6][7]
-
Objective: To determine if the compound modulates the activity of Gs- or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP).
-
Principle: Agonists of Gs-coupled receptors increase cAMP levels, while agonists of Gi-coupled receptors decrease forskolin-stimulated cAMP levels. The assay measures intracellular cAMP by its competition with a labeled cAMP tracer for binding to a specific antibody.[5][8][9]
-
Materials:
-
Whole cells expressing the target GPCR.
-
Test compound.
-
Forskolin (for Gi-coupled assays).
-
cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based).
-
-
Procedure (for a Gi-coupled receptor):
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Add the cAMP detection reagents as per the manufacturer's protocol.
-
Read the plate on a suitable plate reader (e.g., luminometer or HTRF-compatible reader).
-
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Plot the cAMP levels against the log concentration of the test compound to determine the IC50 (for antagonists/inverse agonists) or EC50 (for agonists).
-
Phase 3: In Vivo Evaluation for Physiological Relevance
In vitro data provides the mechanistic foundation, but in vivo studies are essential to understand the compound's effects in a complex biological system.
Experimental Protocol: In Vivo Microdialysis [10][11][12]
-
Objective: To measure the effect of this compound on extracellular neurotransmitter levels in a specific brain region of a freely moving animal.
-
Principle: A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into a target brain region (e.g., the nucleus accumbens).[11] The probe is perfused with artificial cerebrospinal fluid (aCSF), and small molecules from the extracellular fluid, such as neurotransmitters, diffuse across the membrane into the dialysate, which is then collected and analyzed.[13][14]
-
Procedure:
-
A laboratory animal (e.g., a rat) is anesthetized, and a guide cannula is surgically implanted, targeting the brain region of interest.
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
The animal is placed in a behavioral chamber, and the probe is continuously perfused with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
The test compound is administered (e.g., via intraperitoneal injection), and sample collection continues.
-
Dialysate samples are analyzed using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED), to quantify neurotransmitter concentrations.[11]
-
-
Data Analysis:
-
Neurotransmitter concentrations are calculated for each sample.
-
The data is typically expressed as a percentage change from the pre-drug baseline.
-
Statistical analysis is performed to determine the significance of any changes observed.
-
Part 3: Hypothetical Signaling Pathway and Conclusion
Based on our structural analysis and the proposed research workflow, let's assume the data confirms our primary hypothesis: this compound is a dopamine transporter (DAT) inhibitor.
Figure 2: Hypothetical mechanism: Inhibition of DAT increases synaptic dopamine.
This guide has presented a hypothetical, yet scientifically rigorous, framework for elucidating the mechanism of action of this compound. By starting with a broad screen, followed by functional validation and culminating in in vivo characterization, researchers can systematically uncover its pharmacological profile.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 6. cAMP-Glo™ Assay [worldwide.promega.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 12. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of N-methyl-2-(methylthio)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for N-methyl-2-(methylthio)ethanamine Hydrochloride (CAS No: 98021-13-7).[1][2][3] As a compound of interest in synthetic chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount. This document outlines the theoretical basis and practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) for the unequivocal identification and characterization of this molecule. The guide is designed to provide both a predictive framework for analysis and a methodological approach for data acquisition and interpretation, reflecting the best practices of a senior application scientist.
Introduction: The Significance of this compound
This compound is a chemical intermediate whose structural features, including a secondary amine, a thioether linkage, and its formulation as a hydrochloride salt, make it a versatile building block in organic synthesis.[4] The hydrochloride form enhances its stability and water solubility, facilitating its use in various reaction conditions.[4] Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for understanding its reactivity in downstream applications.
The molecular structure of the protonated form, as the hydrochloride salt, is key to interpreting its spectroscopic signatures. The protonation of the secondary amine creates an ammonium salt, which significantly influences the electronic environment of the neighboring atoms.
Molecular Structure and Predicted Spectroscopic Behavior
The chemical structure of this compound is fundamental to predicting its spectroscopic output. The molecule possesses several key functional groups that will give rise to characteristic signals in different spectroscopic techniques.
Caption: Molecular structure of N-methyl-2-(methylthio)ethanamine cation with its hydrochloride counter-ion.
Infrared (IR) Spectroscopy
Theoretical Framework
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment. For this compound, we expect to see characteristic absorption bands for the N-H, C-H, and C-N bonds.
Predicted IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| N⁺-H₂ | Stretch | 2700-2250 | Strong, Broad |
| C-H (sp³) | Stretch | 2950-2850 | Medium to Strong |
| N⁺-H₂ | Bend | 1600-1500 | Medium |
| C-N | Stretch | 1250-1020 | Medium |
| C-S | Stretch | 700-600 | Weak |
The most prominent feature in the IR spectrum will be the broad and strong absorption band in the 2700-2250 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in a secondary ammonium salt. The C-S stretching vibration is expected to be weak and may be difficult to definitively assign.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a suitable solvent on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample holder (or a pure KBr pellet) is first recorded. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shift of a nucleus is dependent on its local electronic environment, and the spin-spin coupling between adjacent nuclei provides information about the connectivity of atoms.
¹H NMR Spectroscopy
Based on the structure of this compound, we can predict the following proton environments and their expected chemical shifts and splitting patterns. The use of a deuterated solvent like D₂O or DMSO-d₆ is standard for NMR analysis.[5]
| Proton Assignment | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| S-CH₃ | 2.1-2.3 | Singlet (s) | 3H |
| N-CH₃ | 2.6-2.8 | Singlet (s) | 3H |
| S-CH₂ - | 2.8-3.0 | Triplet (t) | 2H |
| -CH₂ -N | 3.1-3.3 | Triplet (t) | 2H |
| N-H₂ ⁺ | 8.0-9.0 (in DMSO-d₆) | Broad Singlet (br s) | 2H |
Note: The N-H protons are exchangeable and may not be observed in D₂O. In a solvent like DMSO-d₆, they would appear as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule. Given the structure, four distinct carbon signals are expected.
| Carbon Assignment | Chemical Shift (ppm, predicted) |
| S-C H₃ | 15-20 |
| N-C H₃ | 35-40 |
| S-C H₂- | 30-35 |
| -C H₂-N | 45-50 |
The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms (S and N). The carbon attached to the nitrogen is expected to be the most downfield-shifted among the aliphatic carbons.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and integrated. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Caption: A generalized workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Theoretical Framework
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, we would analyze the cationic species, N-methyl-2-(methylthio)ethanamine. The molecular formula of the free base is C₄H₁₁NS, with a monoisotopic mass of approximately 105.06 Da.[6]
Predicted Mass Spectrum
-
Molecular Ion (M⁺): A prominent peak is expected at an m/z corresponding to the protonated molecule [M+H]⁺, which would be approximately 106.07 Da.
-
Fragmentation Pattern: The molecule is expected to fragment at the C-C and C-S bonds. Common fragments would include the loss of the methylthio group or cleavage of the ethyl chain.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC) or gas chromatography (GC).
-
Ionization: Electrospray ionization (ESI) is a suitable method for this polar, pre-charged molecule.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.
Conclusion
References
- 1. 98021-13-7|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 98021-13-7 [amp.chemicalbook.com]
- 3. This compound | 98021-13-7 [chemicalbook.com]
- 4. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]
- 5. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. N-Methyl-2-(methylthio)ethanamine | C4H11NS | CID 18670831 - PubChem [pubchem.ncbi.nlm.nih.gov]
"N-methyl-2-(methylthio)ethanamine Hydrochloride molecular weight and formula"
An In-depth Technical Guide to N-methyl-2-(methylthio)ethanamine Hydrochloride
Authored by: A Senior Application Scientist
Introduction
This compound is a chemical compound of interest within the fields of pharmaceutical and chemical research. As a hydrochloride salt, it exhibits increased stability and solubility in aqueous media, rendering it suitable for various laboratory applications. This guide provides a comprehensive overview of its fundamental chemical and physical properties, molecular structure, and other relevant technical data for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
This compound is identified by the Chemical Abstracts Service (CAS) number 98021-13-7[1][2][3][4][5]. It is also known by several synonyms, including N-Methyl-2-(methylthio)ethylamine hydrochloride and Methyl[2-(methylsulfanyl)ethyl]amine hydrochloride[5][6].
Molecular Formula and Weight
The molecular formula of this compound is C4H12ClNS [2][3][5][7]. Based on this formula, the calculated molecular weight is approximately 141.66 g/mol [2][3][5][7].
Structural Representation
The structure of this compound consists of an ethylamine backbone with a methyl group attached to the nitrogen atom and a methylthio group attached to the second carbon. The hydrochloride salt is formed at the amine group.
Caption: 2D representation of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. This data is crucial for handling, storage, and application of the compound in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 98021-13-7 | [1][2][3][4][5][6][7] |
| Molecular Formula | C4H12ClNS | [2][3][5][7] |
| Molecular Weight | 141.66 g/mol | [2][3][5][7] |
| Melting Point | 128-130 °C | [6] |
| Appearance | Solid | [8] |
| Purity | ≥95% | [1][3] |
| Storage | Inert atmosphere, Room Temperature | [4][6] |
Applications and Handling
Potential Applications
This compound is primarily utilized in research and development. It is often listed as a drug intermediate, suggesting its role as a building block in the synthesis of more complex molecules with potential therapeutic applications[1]. It is intended for industrial and laboratory use only[2].
Safety and Handling
As with any chemical reagent, proper safety protocols should be followed. A comprehensive Safety Data Sheet (SDS) should be consulted before handling. General recommendations include using personal protective equipment and working in a well-ventilated area[2]. The hydrochloride form enhances its stability for storage and handling[9].
Experimental Protocols
While specific experimental protocols are highly dependent on the research objectives, a general workflow for the use of this compound as a reactant in a chemical synthesis is outlined below.
Caption: General workflow for a chemical synthesis using this compound.
References
- 1. N-Methyl-2-(methylthio)ethanamine HCl, CasNo.98021-13-7 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound – Biotuva Life Sciences [biotuva.com]
- 4. 98021-13-7|this compound|BLD Pharm [bldpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | 98021-13-7 [amp.chemicalbook.com]
- 7. This compound | 98021-13-7 [chemicalbook.com]
- 8. 2-(Methylthio)ethanamine hydrochloride | CymitQuimica [cymitquimica.com]
- 9. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]
Navigating the Solubility Landscape of N-methyl-2-(methylthio)ethanamine Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
N-methyl-2-(methylthio)ethanamine hydrochloride, a key amine salt intermediate in the synthesis of various active pharmaceutical ingredients (APIs), presents unique challenges and opportunities in drug development. Its solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and ultimately, the efficiency of the entire manufacturing process. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the solubility of this compound. We will delve into the theoretical underpinnings of amine salt solubility, present a detailed, field-proven experimental protocol for its determination, and discuss the practical implications for API synthesis and process optimization.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The journey of a drug from discovery to market is paved with intricate chemical challenges. Among the most fundamental of these is understanding and controlling the solubility of chemical intermediates. For this compound, a hydrochloride salt of a secondary amine, its ability to dissolve in various organic solvents dictates the choice of reaction media, crystallization conditions, and purification techniques. A thorough grasp of its solubility profile is not merely an academic exercise; it is a cornerstone of robust and scalable pharmaceutical manufacturing.
Many drug substances are large organic molecules that tend to be nonpolar and insoluble in water. To enhance bioavailability, these molecules, particularly those containing amine groups, are often converted to their amine salt forms by reacting them with a strong acid like hydrochloric acid.[1] This conversion to a more polar, ionic species significantly increases aqueous solubility. However, in the realm of organic synthesis, where the focus is on reaction and purification in non-aqueous media, the solubility of these salts in organic solvents becomes a paramount concern.
This guide will provide a robust framework for approaching the solubility of this compound, moving from theoretical considerations to practical, hands-on methodologies.
Theoretical Framework: Deconstructing the Solubility of an Amine Hydrochloride
The solubility of this compound in an organic solvent is a complex interplay of intermolecular forces. As an ionic compound, its dissolution is governed by the ability of the solvent to overcome the lattice energy of the crystal and solvate the resulting N-methyl-2-(methylthio)ethylammonium cation and chloride anion. The principle of "like dissolves like" provides a foundational, albeit simplified, starting point for understanding this phenomenon.[2]
Key Factors Influencing Solubility:
-
Solvent Polarity: Polar solvents are generally more effective at dissolving ionic compounds. The polarity of a solvent is a measure of its ability to separate charge and is often quantified by its dielectric constant. Solvents with high dielectric constants are better able to shield the electrostatic interactions between the cation and anion, facilitating dissolution.
-
Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor plays a crucial role.
-
Protic Solvents (e.g., alcohols like methanol, ethanol): These solvents can donate hydrogen bonds and are particularly effective at solvating the chloride anion. They can also accept hydrogen bonds, interacting with the N-H proton of the ammonium cation.
-
Aprotic Polar Solvents (e.g., acetone, acetonitrile, dimethylformamide): These solvents have significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors, solvating the cation, but are less effective at solvating the anion compared to protic solvents.
-
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes dissolving in liquid solvents, the process is endothermic, meaning solubility increases with temperature. This is because the increased kinetic energy helps to break apart the crystal lattice.[3] However, this is not a universal rule and must be determined experimentally.
-
Molecular Structure of the Solute: The presence of the thioether group in this compound introduces a degree of lipophilicity, which can influence its interaction with less polar organic solvents.
The interplay of these factors means that predicting the exact solubility of an amine salt in a given organic solvent is challenging and often requires empirical determination.[4]
A Validated Experimental Protocol for Solubility Determination
To ensure scientific integrity and generate reliable data, a standardized and self-validating experimental protocol is essential. The following methodology is based on the principles outlined in established pharmacopeial guidelines, such as the United States Pharmacopeia (USP) General Chapter <1236> on Solubility Measurements.[5][6][7][8][9]
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Calibrated thermometer
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another validated analytical technique for quantification.
-
Syringe filters (chemically compatible with the chosen solvents)
Experimental Workflow: The Saturation Shake-Flask Method
The saturation shake-flask method is widely regarded as the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[9]
Caption: Workflow for the Saturation Shake-Flask Method.
Step-by-Step Methodology:
-
Preparation of the Slurry:
-
To a series of vials, add an excess amount of this compound. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand at the experimental temperature for a sufficient time for the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
-
Immediately filter the supernatant through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility from the measured concentration, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.
-
Self-Validating System: Ensuring Trustworthiness
To ensure the trustworthiness of the generated data, the following checks should be integrated into the protocol:
-
Visual Confirmation of Excess Solid: Before and after equilibration, visually confirm the presence of undissolved solid.
-
Time to Equilibrium Study: As mentioned, demonstrate that the measured concentration does not change significantly between later time points.
-
Mass Balance: In a preliminary experiment, weigh the initial amount of solute and the amount of undissolved solid recovered at the end to ensure that the amount dissolved is consistent with the analytical measurement.
-
Multiple Replicates: Perform each solubility determination in at least triplicate to assess the precision of the method.
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and concise table to allow for easy comparison across different solvents.
Table 1: Illustrative Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |
| Polar Protic | Methanol | 32.7 | [Experimental Data] |
| Ethanol | 24.5 | [Experimental Data] | |
| Isopropanol | 19.9 | [Experimental Data] | |
| Polar Aprotic | Acetonitrile | 37.5 | [Experimental Data] |
| Acetone | 20.7 | [Experimental Data] | |
| Dimethylformamide (DMF) | 36.7 | [Experimental Data] | |
| Nonpolar | Toluene | 2.4 | [Experimental Data] |
| Hexane | 1.9 | [Experimental Data] |
Note: The dielectric constants are provided as a general guide and the actual solubility will depend on a combination of factors as discussed.
Interpretation of Expected Results:
Based on the theoretical principles, it is anticipated that this compound will exhibit higher solubility in polar protic solvents like methanol and ethanol due to their ability to solvate both the cation and the anion effectively through hydrogen bonding and dipole-ion interactions. Solubility in polar aprotic solvents is expected to be moderate, while solubility in nonpolar solvents is likely to be very low.
Practical Implications in Drug Development
The experimentally determined solubility data has direct and significant implications for several stages of drug development:
-
Solvent Selection for Synthesis: The choice of a reaction solvent is often a compromise between reactant solubility, reaction kinetics, and ease of product isolation. Knowing the solubility of this compound in various solvents allows for the selection of a medium that can maintain a sufficient concentration of the reactant to drive the reaction forward.
-
Crystallization and Purification: Anti-solvent crystallization is a common purification technique. A solvent in which the compound is highly soluble can be used as the primary solvent, and a solvent in which it is poorly soluble can be used as the anti-solvent to induce crystallization. The solubility data is essential for designing and optimizing this process.
-
Formulation Development: While the focus of this guide is on organic solvents, understanding the solubility characteristics in a range of solvents can provide insights into the compound's behavior in more complex formulation systems.
Conclusion
The solubility of this compound in organic solvents is a fundamental property that underpins the efficiency and success of synthetic and purification processes in pharmaceutical development. While theoretical principles provide a valuable framework for predicting solubility trends, accurate and reliable data can only be obtained through rigorous experimental determination. The validated saturation shake-flask method presented in this guide offers a robust and trustworthy approach for generating this critical data. By investing in a thorough understanding of the solubility of this key intermediate, researchers and drug development professionals can make more informed decisions, leading to more efficient, scalable, and robust manufacturing processes.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. quora.com [quora.com]
- 3. store.astm.org [store.astm.org]
- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Solubility Measurements | USP-NF [uspnf.com]
- 6. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 7. biorelevant.com [biorelevant.com]
- 8. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]
- 9. dissolutiontech.com [dissolutiontech.com]
Technical Guide: Safety and Handling of N-methyl-2-(methylthio)ethanamine Hydrochloride
Authored for Drug Development and Research Professionals
This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for N-methyl-2-(methylthio)ethanamine Hydrochloride. As a specialized research chemical, its toxicological properties are not fully characterized, necessitating a cautious and proactive approach to safety. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a deep understanding of the risks and control measures.
Section 1: Compound Identification and Physicochemical Properties
This compound is a hydrochloride salt containing a secondary amine and a thioether functional group. These features dictate its chemical reactivity and inform the necessary handling precautions. The thioether moiety, in particular, suggests the potential for malodor, a common characteristic of organosulfur compounds.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 98021-13-7 | [3][4][5] |
| Molecular Formula | C4H12ClNS | [4][5] |
| Molecular Weight | 141.66 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Melting Point | 128-130 °C | [4] |
| Storage Temperature | Room Temperature, under inert atmosphere |[4][6] |
Section 2: Hazard Identification and Toxicological Profile
The toxicological profile of this compound is not extensively documented. However, available data and the structure of the closely related free base, 2-(Methylthio)ethylamine, mandate that this compound be handled as a hazardous substance.[7][8] The free base is classified as a corrosive and flammable liquid that can cause severe burns.[8] While the hydrochloride salt is a solid and less flammable, upon contact with moisture or dissolution, it can exhibit significant irritant or corrosive properties.
The precautionary principle is paramount: in the absence of complete data, assume a high degree of hazard.
Table 2: GHS Hazard Classification
| Hazard Class | Statement | Precautionary Statement Codes | Source |
|---|---|---|---|
| Eye Irritation | H320: Causes eye irritation | P305+P351+P338 | [4] |
| Potential Hazards (based on analogous compounds) | Assume potential for skin corrosion/irritation, acute toxicity (oral, dermal, inhalation), and respiratory irritation. | P260, P264, P280 |[7][8] |
Causality of Hazards:
-
Irritation/Corrosion: The amine functional group can be corrosive to skin, eyes, and mucous membranes. The hydrochloride form may react with moisture to release HCl, contributing to its irritant properties.[7]
-
Inhalation Hazard: As a fine powder, the compound poses an inhalation risk. The toxicological effects of inhalation are not known, but respiratory irritation is a potential outcome.[8]
-
Stench: Thioether-containing compounds are often malodorous.[1] While not always indicative of high toxicity, strong odors can cause nausea and headaches and serve as a clear indicator of containment failure.[2]
Section 3: Risk Mitigation and the Hierarchy of Controls
A systematic approach to risk management is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Caption: The Hierarchy of Controls prioritizes risk management strategies.
-
Elimination/Substitution: For researchers requiring this specific molecule, this is generally not a feasible control.
-
Engineering Controls: This is the primary method for ensuring safety.
-
Chemical Fume Hood: All handling of the solid powder and its solutions must be performed in a certified chemical fume hood to prevent inhalation and contain any potential odors.[7]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible.[9]
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop a detailed SOP for the use of this compound.
-
Training: Ensure all personnel are trained on this SOP and are aware of the potential hazards.
-
Access Control: Restrict access to areas where the compound is being used.
-
Labeling: Clearly label all containers with the chemical name and GHS hazard pictograms.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above.
Section 4: Standard Operating Protocols
Protocol 4.1: Weighing and Solution Preparation
This protocol is designed to minimize exposure and prevent contamination.
-
Preparation: Don appropriate PPE (goggles, gloves, lab coat). Designate a workspace within a chemical fume hood. Place a plastic-backed absorbent liner on the work surface.
-
Inert Atmosphere (for storage): If the compound has been stored under an inert atmosphere, allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing:
-
Perform all weighing operations inside the fume hood.
-
Use a tared weigh boat or glass vial.
-
Carefully transfer the solid using a clean spatula, avoiding the creation of airborne dust.
-
Close the primary container immediately after dispensing.
-
-
Dissolution:
-
Place the weigh boat or vial containing the compound into the receiving flask.
-
Slowly add the desired solvent to dissolve the compound, rinsing the weighing vessel.
-
Cap the flask securely.
-
-
Cleanup:
-
Wipe down the spatula and any affected surfaces within the fume hood with a damp cloth.
-
Treat all disposable materials (gloves, liner, weigh boat) as hazardous waste. Seal them in a labeled bag to contain odors.[10]
-
Protocol 4.2: Storage and Incompatibility
Proper storage is crucial for maintaining compound integrity and ensuring safety.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4][7]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[7][8]
-
Segregation: Store separately from food and other incompatible materials.
Section 5: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
-
Skin Contact: Remove all contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9][11]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
Spill Response Workflow
A structured response is necessary to manage spills safely and effectively.
Caption: A decision workflow for responding to chemical spills.
Section 6: Disposal Considerations
All waste containing this compound, including contaminated labware, PPE, and absorbent materials, must be treated as hazardous chemical waste.
-
Waste Collection: Collect waste in a clearly labeled, sealed, and compatible container.
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, regional, and national regulations.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 2. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 3. Page loading... [guidechem.com]
- 4. This compound | 98021-13-7 [amp.chemicalbook.com]
- 5. This compound | 98021-13-7 [chemicalbook.com]
- 6. 98021-13-7|this compound|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
- 9. biosynth.com [biosynth.com]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. combi-blocks.com [combi-blocks.com]
An In-depth Technical Guide to the Thermodynamic Properties of N-methyl-2-(methylthio)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-2-(methylthio)ethanamine hydrochloride is a chemical compound with potential applications in pharmaceutical and chemical research. As with any compound under investigation for therapeutic or industrial use, a thorough understanding of its thermodynamic properties is paramount. These properties govern the compound's stability, solubility, and behavior during formulation and storage, directly impacting its efficacy and safety profile. This guide provides a comprehensive overview of the known thermodynamic characteristics of this compound and outlines the experimental methodologies required for a complete thermodynamic characterization.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a compound is the first step in its thermodynamic evaluation. For this compound (CAS Number: 98021-13-7), the following properties have been reported:
| Property | Value | Source(s) |
| Molecular Formula | C4H12ClNS | [1][2] |
| Molecular Weight | 141.66 g/mol | [1][2] |
| Melting Point | 128-130 °C | |
| Appearance | Not explicitly stated, but related compounds are solids. | [3] |
| Storage Conditions | Room Temperature, under an inert atmosphere. |
Core Thermodynamic Principles in Drug Development
The thermodynamic properties of a compound provide a quantitative measure of its stability and energy state. The three key parameters are:
-
Enthalpy (ΔH): Represents the total heat content of a system. In the context of a chemical compound, the enthalpy of formation (ΔHf°) is a critical value, indicating the energy released or absorbed when the compound is formed from its constituent elements in their standard states.
-
Entropy (ΔS): A measure of the disorder or randomness of a system. Changes in entropy play a significant role in phase transitions, such as melting and boiling, and in the dissolution process.
-
Gibbs Free Energy (ΔG): A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. The change in Gibbs free energy (ΔG) determines the spontaneity of a process. For a compound, a lower Gibbs free energy of formation indicates greater stability.
A comprehensive understanding of these properties is crucial for predicting a compound's behavior under various conditions, which is essential for formulation development, stability testing, and ensuring the quality of the final drug product.
Experimental Determination of Thermodynamic Properties
Due to the limited publicly available experimental data for this compound, this section focuses on the standard, validated methodologies for determining its key thermodynamic properties.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis techniques are fundamental for characterizing the thermal stability and phase behavior of a material.
Causality Behind Experimental Choices:
-
Differential Scanning Calorimetry (DSC) is the primary technique for determining the melting point and the enthalpy of fusion (the energy required to melt the solid).[4] It works by measuring the difference in heat flow between a sample and a reference as a function of temperature.[4] This information is critical for identifying the compound's solid-state form and for designing manufacturing processes that involve heating, such as drying and melt granulation.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[5] This is used to determine the decomposition temperature and to identify the loss of volatile components, such as water or residual solvents. For a hydrochloride salt, TGA can reveal the temperature at which the compound begins to degrade.[6]
Experimental Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Temperature Program:
-
Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 200 °C).
-
Hold at the final temperature for a few minutes to ensure the entire sample has melted.
-
Cool the sample back to the starting temperature at the same rate.
-
-
Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
Diagram of DSC Experimental Workflow:
Caption: Workflow for determining the melting point and enthalpy of fusion using DSC.
Solubility Determination
Solubility is a critical thermodynamic property for any potential drug candidate, as it directly influences bioavailability.[7] The hydrochloride salt form of an amine is generally chosen to enhance aqueous solubility.[8]
Causality Behind Experimental Choices:
The choice of solvents for solubility testing should be guided by the intended application. For a pharmaceutical compound, solubility in water and physiologically relevant buffers is of primary importance. Solubility in organic solvents is also important for purification and formulation processes. The equilibrium solubility method is a robust and widely accepted technique for determining the solubility of a solid compound.[9]
Experimental Protocol for Equilibrium Solubility Determination:
-
Solvent Selection: Choose a range of relevant solvents, such as water, phosphate-buffered saline (PBS) at pH 7.4, and ethanol.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials. The presence of undissolved solid is necessary to ensure that the solution is saturated.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Concentration Analysis: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectroscopic method.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Diagram of Solubility Determination Workflow:
Caption: Workflow for determining the equilibrium solubility of a compound.
Computational Approaches to Thermodynamic Properties
In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. Methods such as Density Functional Theory (DFT) can be used to calculate the enthalpy of formation, entropy, and Gibbs free energy of a compound in the gas phase. While these computational predictions need to be validated experimentally, they can provide valuable initial estimates and guide further experimental work.
Conclusion
A thorough understanding of the thermodynamic properties of this compound is essential for its development as a potential pharmaceutical or chemical entity. While some basic physicochemical data are available, a complete thermodynamic profile requires experimental determination of its thermal stability, phase behavior, and solubility. The methodologies outlined in this guide, including Differential Scanning Calorimetry, Thermogravimetric Analysis, and equilibrium solubility studies, provide a robust framework for obtaining this critical information. The integration of experimental data with computational predictions will ultimately lead to a comprehensive understanding of the compound's behavior, facilitating its safe and effective application.
References
- 1. This compound | 98021-13-7 [amp.chemicalbook.com]
- 2. This compound | 98021-13-7 [chemicalbook.com]
- 3. 2-(Methylthio)ethanamine hydrochloride | CymitQuimica [cymitquimica.com]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. libjournals.unca.edu [libjournals.unca.edu]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]
- 9. pubs.acs.org [pubs.acs.org]
The Synthetic Versatility of N-methyl-2-(methylthio)ethanamine Hydrochloride: A Gateway to Novel Bioactive Scaffolds
Abstract
N-methyl-2-(methylthio)ethanamine hydrochloride is a deceptively simple molecule poised at the intersection of synthetic chemistry and drug discovery. While not a therapeutic agent in its own right, its constituent functional groups—a secondary amine and a thioether—offer a rich platform for chemical modification and the construction of complex molecular architectures. This technical guide delves into the core chemical properties of this compound and explores its latent potential as a versatile building block for the synthesis of novel compounds with promising research applications. Drawing parallels with structurally related pharmacophores, we will illuminate pathways for its utilization in the development of targeted therapies, particularly in the realm of histamine H2 receptor modulation. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both a conceptual framework and practical, detailed methodologies for leveraging this compound in their research endeavors.
Foundational Chemistry of this compound
This compound, with the CAS number 98021-13-7, is a salt, rendering the parent amine more stable and easier to handle in a laboratory setting.[1] The free base, N-methyl-2-(methylthio)ethanamine, possesses two key reactive sites: the secondary amine, which is nucleophilic and basic, and the thioether, which can be oxidized or participate in other sulfur-centered reactions.
| Property | Value | Reference(s) |
| CAS Number | 98021-13-7 | [1] |
| Molecular Formula | C4H12ClNS | [2] |
| Molecular Weight | 141.66 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Storage | Inert atmosphere, room temperature | [3] |
The strategic placement of the methylthio group at the 2-position relative to the N-methylamino group is a key structural feature. This 1,2-relationship between the nitrogen and sulfur atoms is a common motif in various biologically active molecules, where it can influence receptor binding, pharmacokinetic properties, and metabolic stability.
Synthetic Potential and Key Chemical Transformations
The true value of this compound lies in its capacity to serve as a scaffold for the synthesis of a diverse array of derivatives. The secondary amine and the thioether moiety are amenable to a range of well-established chemical transformations, allowing for the systematic exploration of chemical space in the pursuit of novel bioactive compounds.
N-Alkylation and N-Arylation of the Secondary Amine
The secondary amine is a prime site for modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). Standard N-alkylation protocols can be readily applied to introduce alkyl, benzyl, or other functionalized chains.
This protocol describes a general procedure for the N-alkylation of the free base of N-methyl-2-(methylthio)ethanamine with an alkyl halide.
-
Preparation of the Free Base: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or diethyl ether. Add a slight excess of a base (e.g., 1.1 eq of triethylamine or saturated aqueous sodium bicarbonate) and stir for 30 minutes. Separate the organic layer and dry over anhydrous sodium sulfate. Concentrate in vacuo to obtain the free base.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-methyl-2-(methylthio)ethanamine free base (1.0 eq) in an anhydrous polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Addition of Base and Alkylating Agent: Add a non-nucleophilic base (e.g., 1.5 eq of diisopropylethylamine (DIPEA) or potassium carbonate). To this stirred solution, add the desired alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may be heated to facilitate completion, depending on the reactivity of the alkylating agent.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
References
An In-depth Technical Guide to N-methyl-2-(methylthio)ethanamine Hydrochloride: Synthesis, Properties, and Applications in Pharmaceutical Development
Introduction
N-methyl-2-(methylthio)ethanamine Hydrochloride is a crucial chemical intermediate, primarily recognized for its role in the synthesis of pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a significant application in drug development, tailored for researchers, scientists, and professionals in the field.
Chemical Properties and Data
This compound is the salt form of the organic compound N-methyl-2-(methylthio)ethanamine. The hydrochloride form enhances its stability and solubility, making it more suitable for various synthetic applications.[1]
| Property | Value | Source |
| CAS Number | 98021-13-7 | [2][3] |
| Molecular Formula | C4H12ClNS | [2][3][4] |
| Molecular Weight | 141.66 g/mol | [2][3] |
| Melting Point | 128-130 °C | [5] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [5] |
| Appearance | Off-white solid | [6] |
Synthesis of this compound
The synthesis of this compound can be achieved through the N-methylation of its primary amine precursor, 2-(methylthio)ethanamine. Several general methods for the N-methylation of primary amines have been reported, utilizing various methylating agents and catalysts. A common and effective approach involves reductive amination.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Reductive N-methylation
This protocol is adapted from general procedures for the N-methylation of primary amines.[7][8]
Materials:
-
2-(methylthio)ethanamine
-
Formaldehyde (37% solution in water)
-
Formic acid (99%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Hydrochloric acid (HCl) solution (e.g., 2M in ethanol)
Procedure:
-
Reaction Setup: In a pressure tube equipped with a magnetic stir bar, combine 2-(methylthio)ethanamine (1 equivalent), formic acid (20 equivalents), and triethylamine (20 equivalents).
-
Inert Atmosphere: Bubble argon through the mixture for 15 minutes to create an inert atmosphere.
-
Heating: Seal the pressure tube and heat the reaction mixture at 150°C for 12-48 hours. Caution: Pressure will build up during the reaction; use an appropriate pressure vessel.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Basify the mixture with a sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Salt Formation:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude N-methyl-2-(methylthio)ethanamine.
-
Purify the crude product by distillation or column chromatography on silica gel.
-
Dissolve the purified amine in a suitable solvent (e.g., ethanol) and add a solution of hydrochloric acid (e.g., 2M in ethanol) to precipitate the hydrochloride salt.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Application in Drug Development: Synthesis of Ranitidine
A significant application of N-methyl-2-(methylthio)ethanamine is its use as a key intermediate in the synthesis of Ranitidine, a widely known H2 receptor antagonist used to treat stomach ulcers and gastroesophageal reflux disease.[9][10][11][12]
The synthesis of Ranitidine involves the reaction of N-methyl-2-(methylthio)ethanamine with N-methyl-1-methylthio-2-nitroethenamine.[9][13]
Caption: Role of N-methyl-2-(methylthio)ethanamine in Ranitidine synthesis.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.[6][9] It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).[2]
Conclusion
This compound is a valuable building block in organic synthesis, with a notable role in the pharmaceutical industry. Understanding its synthesis, properties, and applications is essential for chemists and researchers involved in drug discovery and development. The provided protocols and information serve as a technical guide for the effective utilization of this compound.
References
- 1. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 98021-13-7 [chemicalbook.com]
- 4. This compound | 98021-13-7 [amp.chemicalbook.com]
- 5. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. html.rhhz.net [html.rhhz.net]
- 8. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 10. CN102010388A - Preparation method of ranitidine - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
Methodological & Application
Application Notes & Protocols: N-methyl-2-(methylthio)ethanamine Hydrochloride as a Versatile Chemical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of N-methyl-2-(methylthio)ethanamine Hydrochloride (CAS No. 98021-13-7) as a chemical intermediate. We move beyond a simple recitation of properties to deliver field-proven insights into its reaction chemistry, safety protocols, and its strategic role in the synthesis of pharmacologically active molecules, particularly histamine H₂ receptor antagonists. The protocols herein are designed as self-validating systems, emphasizing mechanistic understanding and successful experimental outcomes.
Part 1: Compound Profile and Safety Mandates
Introduction and Physicochemical Properties
This compound is a bifunctional organic molecule featuring a secondary amine and a thioether group.[1] This unique combination makes it a valuable building block in synthetic chemistry, allowing for sequential or selective reactions at two distinct reactive sites. Its hydrochloride salt form enhances stability and improves handling characteristics, particularly solubility in polar solvents.[2] Its primary utility lies in its role as a precursor for more complex molecules, especially in the pharmaceutical industry.[1][3]
Table 1: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 98021-13-7 | [3][4][5] |
| Molecular Formula | C₄H₁₂ClNS | [4][6] |
| Molecular Weight | 141.66 g/mol | [4][7] |
| Appearance | Colorless to light brown crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
| Storage | Store under an inert atmosphere, at room temperature or refrigerated (2-8°C) |[5][7] |
Critical Safety and Handling Protocols
The safe handling of this compound is paramount. As with related amine and sulfide compounds, it presents specific hazards that require stringent control measures.[8]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[10][8]
-
Incompatibilities: Keep the compound strictly segregated from strong oxidizing agents, acids, and bases to prevent uncontrolled reactions.
-
Storage Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8]
-
First Aid Measures:
-
Skin/Eye Contact: The compound may cause burns and severe eye damage.[9] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
-
Part 2: The Strategic Role in Pharmaceutical Synthesis
Mechanistic Insight: A Key Building Block for H₂ Antagonists
The thioether-ethylamine scaffold present in N-methyl-2-(methylthio)ethanamine is a cornerstone in the design of histamine H₂ receptor antagonists. This class of drugs, which includes blockbuster medications like Ranitidine and Famotidine, revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease.[11]
The causality behind this structural motif's success lies in its ability to correctly position a polar, "urea-equivalent" group to interact with key residues in the H₂ receptor binding site. The flexible thioether linkage provides the optimal distance and conformational freedom for this interaction, which is critical for potent antagonist activity.[12] While not a direct precursor to the most common Ranitidine synthesis pathway, N-methyl-2-(methylthio)ethanamine provides an ideal starting point for creating analogs or alternative synthetic routes.
General Reaction Pathways
The compound's two functional groups dictate its reactivity. Understanding these pathways is key to designing successful synthetic strategies.[1]
-
N-Acylation/Alkylation: The secondary amine is a potent nucleophile, readily reacting with electrophiles like acid chlorides, anhydrides, and alkyl halides. This is the most common reaction for chain extension and introduction of pharmacophoric groups.
-
Condensation Reactions: The amine can participate in condensation reactions with various carbonyl compounds or their equivalents to form imines or enamines. A particularly relevant reaction is the condensation with nitro-ketene dithioacetals or similar push-pull alkenes, a foundational step in building the polar head groups of many H₂ antagonists.[13]
-
S-Oxidation: The thioether sulfur can be selectively oxidized to a sulfoxide or sulfone using controlled amounts of an oxidizing agent like hydrogen peroxide or a peracid.[1] This can be used to modulate the polarity and metabolic stability of the final molecule.
References
- 1. This compound | 98021-13-7 | Benchchem [benchchem.com]
- 2. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]
- 3. N-Methyl-2-(methylthio)ethanamine HCl, CasNo.98021-13-7 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 4. This compound | 98021-13-7 [chemicalbook.com]
- 5. bldpharm.com [bldpharm.com]
- 6. This compound | 98021-13-7 [amp.chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.ca [fishersci.ca]
- 10. fishersci.com [fishersci.com]
- 11. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential histamine H2-receptor antagonists. Synthesis, structure and activity of a few open models related to classical H2-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
The Synthetic Utility of N-methyl-2-(methylthio)ethanamine Hydrochloride: A Detailed Protocol for the Construction of Ranitidine
Introduction: Unveiling the Versatility of a Key Synthetic Building Block
N-methyl-2-(methylthio)ethanamine hydrochloride is a bifunctional organic molecule that has carved a significant niche for itself as a versatile intermediate in the landscape of organic synthesis. Its structure, featuring a secondary amine and a methylthioether group, allows for a diverse range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. This application note provides an in-depth exploration of the synthetic applications of this compound, with a primary focus on its pivotal role in the synthesis of the histamine H₂-receptor antagonist, ranitidine. We will delve into the mechanistic underpinnings of its reactivity and provide a detailed, field-proven protocol for its application, aimed at researchers, scientists, and professionals in drug development.
The core utility of N-methyl-2-(methylthio)ethanamine lies in its ability to act as a nucleophile through both its nitrogen and sulfur atoms. The amine functionality provides a basic and nucleophilic center, readily participating in reactions with electrophiles such as alkyl halides and carbonyl compounds. The methylthioether group, while less nucleophilic than the amine, can be oxidized to sulfoxides and sulfones, or participate in substitution reactions.[1] This dual reactivity is central to its application in multi-step syntheses.
Core Application: A Step-by-Step Protocol for the Synthesis of Ranitidine
The synthesis of ranitidine serves as a quintessential example of the strategic application of this compound. This protocol details the nucleophilic substitution reaction between N-methyl-2-(methylthio)ethanamine and N-methyl-1-methylthio-2-nitroetheneamine, a key step in constructing the ranitidine scaffold.
Reaction Principle: Nucleophilic Vinylic Substitution
The core of this synthesis is a nucleophilic vinylic substitution reaction. The N-methyl-1-methylthio-2-nitroetheneamine is a push-pull alkene, where the electron-donating methylthio and amino groups "push" electron density, and the strongly electron-withdrawing nitro group "pulls" electron density.[2][3][4] This polarization makes the carbon atom attached to the methylthio group highly electrophilic and susceptible to nucleophilic attack. The secondary amine of N-methyl-2-(methylthio)ethanamine acts as the nucleophile, displacing the methylthio group to form the final product.
Experimental Workflow
Caption: Experimental workflow for the synthesis of ranitidine.
Detailed Protocol
Materials:
-
This compound (CAS: 98021-13-7)[5]
-
N-methyl-1-methylthio-2-nitroetheneamine (CAS: 61832-41-5)
-
Solvent: Deionized Water or Ethanol
-
Base (optional, if starting with the hydrochloride salt): Sodium Hydroxide (e.g., 10% aqueous solution)
-
Ethanolic Hydrogen Chloride (for hydrochloride salt formation)
-
Acetone
-
Standard laboratory glassware and equipment (three-necked flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Charging:
-
Addition of Nucleophile:
-
Starting from the free base: If using N-methyl-2-(methylthio)ethanamine, add it directly to the reaction mixture.
-
Starting from the hydrochloride salt: Add this compound (e.g., 1.04 molar equivalents relative to the nitroetheneamine) to the flask.[1] Then, slowly add a 10% aqueous sodium hydroxide solution to adjust the pH to approximately 11.0-11.4 to liberate the free amine.[1]
-
-
Reaction Conditions:
-
Work-up and Isolation:
-
Method A (Aqueous): After the reaction is complete, cool the mixture to 0-2°C and allow it to crystallize for 12 hours.[1] Collect the precipitated ranitidine base by filtration and wash the filter cake with cold purified water.[1]
-
Method B (Ethanolic): Cool the reaction solution to 4-8°C and maintain for 32-38 hours to allow for complete crystallization.[7] Filter the reaction mixture, wash the crystals with cold ethanol, and dry under vacuum.[7]
-
-
Formation of the Hydrochloride Salt (Optional): To form the hydrochloride salt, the isolated ranitidine base can be dissolved in a suitable solvent like industrial methylated spirits, and a stoichiometric amount of concentrated hydrochloric acid is added to induce crystallization.[9]
Quantitative Data Summary
| Parameter | Method A (Aqueous) | Method B (Ethanolic) | Reference |
| Solvent | Water | Ethanol | [1][7] |
| Temperature | 45-55°C | 40-45°C | [1][7] |
| Reaction Time | 2-4.5 hours | 8-10 hours | [1][7] |
| Molar Ratio (Nucleophile:Electrophile) | ~1.04:1 | 1:1 | [1][7] |
| Yield | High | High | [8] |
Safety and Handling Considerations
N-methyl-2-(methylthio)ethanamine and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated fume hood.[10] Personal protective equipment, including gloves and safety glasses, is mandatory. The compound is flammable and may cause skin and eye irritation.[6] Always consult the Safety Data Sheet (SDS) before use.
Mechanistic Insights and Causality
Caption: Key mechanistic steps in the synthesis of ranitidine.
The choice of reaction conditions is critical for the success of this synthesis. The use of a polar solvent like water or ethanol facilitates the reaction between the charged (or highly polar) reactants. Heating the reaction mixture provides the necessary activation energy for the nucleophilic attack and subsequent elimination of the methylthio leaving group. The choice between aqueous and ethanolic conditions may depend on factors such as downstream processing and desired crystalline form of the product. The slightly basic pH in the aqueous method ensures that a sufficient concentration of the free amine nucleophile is present to drive the reaction forward.
Conclusion: A Robust and Scalable Synthetic Route
The protocol detailed above for the synthesis of ranitidine highlights the strategic utility of this compound as a key synthetic intermediate. The reaction proceeds via a well-understood nucleophilic vinylic substitution mechanism, offering high yields and a relatively straightforward procedure. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can effectively utilize this versatile building block for the efficient construction of complex, biologically active molecules.
References
- 1. CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride - Google Patents [patents.google.com]
- 2. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 98021-13-7 [amp.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. CN102010388A - Preparation method of ranitidine - Google Patents [patents.google.com]
- 8. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]
Application Note: Quantitative Analysis of N-methyl-2-(methylthio)ethanamine Hydrochloride
Introduction
N-methyl-2-(methylthio)ethanamine hydrochloride is a sulfur-containing amine of interest in pharmaceutical development and chemical synthesis. As a secondary amine with a thioether linkage, its accurate quantification is crucial for process monitoring, quality control of drug substances, and pharmacokinetic studies. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and robust results.
Challenges in Quantification
The primary analytical challenge associated with N-methyl-2-(methylthio)ethanamine is its lack of a strong chromophore, which complicates its detection by UV spectrophotometry at conventional wavelengths. Furthermore, its polarity and potential for volatility can influence the choice of chromatographic technique. The methods outlined below address these challenges through derivatization and the use of specific, high-sensitivity detection techniques.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization
This method is suitable for routine quality control applications where high sensitivity is required but access to mass spectrometry is limited. The core principle involves a pre-column derivatization step to attach a UV-active moiety to the secondary amine of the analyte, thereby enhancing its detectability. 1-Fluoro-2,4-dinitrobenzene (FDNB) is a classic derivatizing agent for primary and secondary amines, yielding a dinitrophenyl (DNP) derivative with strong UV absorbance.
Rationale for Method Selection
-
Enhanced Sensitivity: Derivatization with FDNB significantly increases the molar absorptivity of the analyte, allowing for quantification at lower concentrations.[1]
-
Specificity: The chromatographic separation of the derivatized analyte from the excess derivatizing reagent and other matrix components provides the necessary specificity.
-
Robustness: Reversed-phase HPLC is a robust and widely available technique, making this method transferable across different laboratories.
Experimental Workflow: HPLC-UV with Pre-column Derivatization
References
Application Note: A Robust HILIC-LC-MS/MS Method for the Quantitative Analysis of N-methyl-2-(methylthio)ethanamine Hydrochloride
Abstract
This application note describes a sensitive, selective, and robust method for the quantitative analysis of N-methyl-2-(methylthio)ethanamine Hydrochloride, a polar amine compound, using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS). Due to its high polarity and water solubility, N-methyl-2-(methylthio)ethanamine presents a significant challenge for retention and separation on traditional reversed-phase columns.[1][2] The HILIC-based methodology detailed herein overcomes these challenges, providing excellent retention and symmetric peak shape without the need for complex derivatization procedures.[3][4] This method is suitable for high-throughput quantification in various matrices relevant to pharmaceutical development and quality control.
Introduction
This compound (NMTEA-HCl) is a chemical compound with the molecular formula C4H12ClNS and a molecular weight of 141.66 g/mol .[5][6] As a small aliphatic amine, its accurate quantification is crucial in contexts such as synthetic chemistry, where it may be a key intermediate or a process-related impurity.
The analysis of small, polar amines by liquid chromatography is often complicated by their poor retention on conventional C18 reversed-phase columns.[1] Furthermore, their high pKa can lead to significant peak tailing, compromising sensitivity and accuracy.[1] While techniques like derivatization can enhance chromatographic performance by increasing hydrophobicity, they add complexity, time, and potential variability to the analytical workflow.[2][7]
This protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC), an alternative separation mode that excels at retaining and separating highly polar compounds.[4] By coupling HILIC with tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, we achieve a method that is not only rapid and efficient but also highly selective and sensitive. The use of Electrospray Ionization (ESI) in positive mode is ideal for amines, which are readily protonated to form positively charged ions.[8][9]
Experimental Design & Rationale
Chemicals and Reagents
-
Analyte: this compound (CAS: 98021-13-7), analytical standard grade[5][10]
-
Solvents: Acetonitrile (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Additives: Ammonium Formate (LC-MS Grade), Formic Acid (LC-MS Grade)
Rationale: The selection of LC-MS grade reagents is critical to minimize background noise and ensure method sensitivity. Ammonium formate and formic acid are volatile additives that serve as a mobile phase buffer system, controlling pH and promoting efficient ionization in the ESI source.[11]
Instrumentation
A high-performance liquid chromatography system coupled to a tandem quadrupole mass spectrometer is required. The following system was used for method development:
-
LC System: Waters ACQUITY UPLC I-Class
-
Mass Spectrometer: Waters Xevo TQ-S micro
-
Analytical Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Rationale: A UPLC system provides high-resolution separations with improved peak efficiency and speed. The BEH HILIC column chemistry is chosen for its stability and proven performance in retaining polar analytes like NMTEA-HCl. A tandem quadrupole mass spectrometer enables highly selective and sensitive quantification using MRM.
Chromatographic and Spectrometric Conditions
The method parameters were optimized to achieve robust retention, symmetric peak shape, and maximum signal intensity.
Table 1: Optimized LC-MS/MS Method Parameters
| Parameter | Setting |
| LC Conditions | |
| Column | ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 3.0 | |
| 3.1 | |
| 5.0 | |
| MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
| Source Temperature | 150 °C |
| MRM Transitions | Precursor Ion (m/z) |
| NMTEA (Quantifier) | 106.1 |
| NMTEA (Qualifier) | 106.1 |
Rationale: A HILIC gradient starts with a high percentage of organic solvent (acetonitrile) to promote retention of the polar analyte. The gradient then introduces the aqueous mobile phase to elute the compound. ESI in positive mode is selected because the secondary amine in NMTEA readily accepts a proton, forming a stable [M+H]⁺ ion.[8] The MRM transitions are selected based on the predicted fragmentation pattern, where alpha-cleavage adjacent to the nitrogen atom is a dominant pathway for aliphatic amines.[12][13]
Workflow and Protocols
The overall analytical workflow is designed for efficiency and reproducibility.
Protocol 1: Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard. Transfer to a 10 mL volumetric flask and dissolve in deionized water. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Stock (10 µg/mL): Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. Dilute to volume with a solution of 95:5 (v/v) Acetonitrile:Water.
-
Calibration Standards: Perform serial dilutions from the 10 µg/mL working stock using 95:5 Acetonitrile:Water as the diluent to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Rationale: Preparing the initial stock in water ensures full dissolution of the hydrochloride salt. Subsequent dilutions are made in a high-organic solvent mixture to match the initial mobile phase conditions, preventing peak distortion upon injection.
Protocol 2: Sample Preparation
-
Accurately weigh the sample matrix (e.g., drug substance) expected to contain NMTEA-HCl.
-
Dissolve the sample in a known volume of deionized water.
-
Vortex and sonicate to ensure complete extraction of the analyte.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any insoluble material.
-
Transfer an aliquot of the supernatant and dilute it with 95:5 Acetonitrile:Water to a final concentration within the calibration range.
-
Filter the final diluted sample through a 0.22 µm PVDF filter before injection.
Rationale: This generic protocol ensures the analyte is fully extracted and that the final sample is free of particulates that could clog the LC system. The final dilution step is critical for matching the sample solvent to the mobile phase and ensuring the analyte concentration falls within the validated linear range of the method.
Mass Spectrometry: Ionization and Fragmentation
The analyte, N-methyl-2-(methylthio)ethanamine (free base MW: 105.20 Da), is ionized by ESI to form the protonated precursor ion [M+H]⁺ at m/z 106.1.[14] This ion is then isolated in the first quadrupole and subjected to collision-induced dissociation (CID). The resulting product ions are monitored in the third quadrupole.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound | 98021-13-7 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 10. This compound | 98021-13-7 [amp.chemicalbook.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. N-Methyl-2-(methylthio)ethanamine | C4H11NS | CID 18670831 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR Spectroscopic Analysis of N-methyl-2-(methylthio)ethanamine Hydrochloride
Abstract
This document provides a detailed guide for the structural elucidation of N-methyl-2-(methylthio)ethanamine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a complete workflow, from sample preparation to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra. This guide is intended for researchers, scientists, and professionals in drug development who require robust analytical methods for the characterization of small organic molecules. The protocols herein detail the use of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to unambiguously confirm the molecular structure.
Introduction and Scientific Principles
This compound is a small organic molecule containing key functional groups: a secondary amine (as a hydrochloride salt), a thioether, and two aliphatic ethylene chains. Accurate structural confirmation is critical for its use in research and development. NMR spectroscopy is the most powerful technique for the unambiguous determination of the structure of organic molecules in solution.
This guide leverages a suite of NMR experiments to build a complete picture of the molecule's connectivity and chemical environment:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).
-
¹³C NMR: Determines the number of chemically non-equivalent carbon atoms and their electronic environment.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that reveals proton-proton (¹H-¹H) spin-coupling networks, identifying which protons are adjacent to each other through bonds (typically 2-3 bonds).[1][2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[2][4][5] This is invaluable for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).[1][2][5] This is crucial for connecting molecular fragments and identifying quaternary carbons.
By systematically applying these techniques, we can validate the identity and purity of this compound with a high degree of confidence.
Experimental Workflow and Protocols
A systematic approach is essential for acquiring high-quality NMR data. The overall workflow involves careful sample preparation, instrument setup, and sequential data acquisition.
Overall Experimental Workflow
The following diagram illustrates the logical flow from sample preparation to the final structural assignment.
Caption: Experimental workflow for NMR analysis.
Materials and Equipment
-
Deuterated Solvent: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical. D₂O is a good choice for hydrochloride salts and will result in the exchange of the acidic N-H protons, causing their signals to disappear.[9][10] DMSO-d₆ will allow for the observation of these protons.
-
Equipment: NMR spectrometer (e.g., 400 MHz or higher), sample vials, Pasteur pipettes, and filtration medium (e.g., glass wool).
Detailed Protocol: Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution spectra.[13][14]
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H and 2D experiments, or 20-50 mg for a ¹³C experiment, into a clean, dry vial.[11][15]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O) to the vial.[11][15] Vortex or gently agitate the vial to ensure the sample is fully dissolved.
-
Filtration (if necessary): If any solid particulates are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[13] Suspended solids will degrade spectral quality.
-
Transfer: Carefully transfer the clear solution into the NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol: Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be optimized for your specific instrument.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: ~16 ppm
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Spectral Width: ~240 ppm
-
Number of Scans: 1024 or more (as needed for signal-to-noise)
-
Relaxation Delay (d1): 2 seconds
-
-
2D COSY:
-
Pulse Program: Standard COSY (cosygpqf)
-
Number of Scans: 2-4
-
Increments in F1: 256-512
-
-
2D HSQC:
-
Pulse Program: Phase-sensitive gradient-edited (hsqcedetgpsisp2.3)
-
Number of Scans: 2-4
-
Increments in F1: 256
-
-
2D HMBC:
-
Pulse Program: Gradient-selected (hmbcgplpndqf)
-
Number of Scans: 4-8
-
Increments in F1: 256
-
Long-range coupling delay optimized for ~8 Hz.
-
Data Interpretation and Structural Elucidation
The following sections predict the expected NMR data for this compound and explain how to use it for structural confirmation. The molecule's structure is: CH₃(a)-S(b)-CH₂(c)-CH₂(d)-NH(e)-CH₃(f) · HCl .
Predicted ¹H and ¹³C NMR Data
The chemical shifts are influenced by the electronegativity of the adjacent sulfur and protonated nitrogen atoms.[9][10] Protons and carbons closer to these heteroatoms will appear further downfield.
| Label | Group | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| a | S-CH₃ | ~2.1 | Singlet (s) | 3H | ~15 |
| c | S-CH₂ - | ~2.8 | Triplet (t) | 2H | ~30 |
| d | -CH₂ -N | ~3.2 | Triplet (t) | 2H | ~45 |
| f | N-CH₃ | ~2.7 | Singlet (s) | 3H | ~35 |
| e | NH | Variable (broad) | Singlet (s) | 2H* | N/A |
*Note: The N-H proton signal (e) will be broad and its chemical shift is highly dependent on concentration and temperature. In D₂O, these two protons (one on the nitrogen and the hydrochloride proton) will exchange with deuterium and the signal will disappear.
Step-by-Step Spectral Analysis
-
¹H Spectrum: Identify the four distinct signals corresponding to the four unique proton environments (a, c, d, f). The S-CH₃ (a) and N-CH₃ (f) groups will be sharp singlets, integrating to 3H each. The two methylene groups (c and d) will appear as two triplets, each integrating to 2H, due to coupling with each other.
-
¹³C Spectrum: Expect four signals in the aliphatic region, corresponding to the four unique carbon environments (a, c, d, f).
-
COSY Spectrum: The key correlation will be a cross-peak between the two triplet signals (~2.8 ppm and ~3.2 ppm). This definitively proves that the S-CH₂- (c) and -CH₂-N (d) groups are coupled, establishing the ethylene bridge connectivity.
-
HSQC Spectrum: This experiment links the proton signals to their directly attached carbons.
-
The proton singlet at ~2.1 ppm will correlate to the carbon at ~15 ppm (Ca ).
-
The proton triplet at ~2.8 ppm will correlate to the carbon at ~30 ppm (Cc ).
-
The proton triplet at ~3.2 ppm will correlate to the carbon at ~45 ppm (Cd ).
-
The proton singlet at ~2.7 ppm will correlate to the carbon at ~35 ppm (Cf ).
-
-
HMBC Spectrum: This experiment confirms the connectivity between the molecular fragments.
-
From S-CH₃ (a): The protons at ~2.1 ppm (Ha ) should show a 2-bond correlation to the S-C H₂ carbon at ~30 ppm (Cc ).
-
From N-CH₃ (f): The protons at ~2.7 ppm (Hf ) should show a 2-bond correlation to the -C H₂-N carbon at ~45 ppm (Cd ).
-
From S-CH₂ (c): The protons at ~2.8 ppm (Hc ) will show a 3-bond correlation to the N-C H₃ carbon at ~35 ppm (Cf ) and a 2-bond correlation to the -C H₂-N carbon at ~45 ppm (Cd ).
-
The diagram below visualizes how 2D NMR correlations confirm the molecular structure.
Caption: Key 2D NMR correlations for structural elucidation.
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the detailed protocols and interpretation guide presented in this application note, researchers can confidently verify the identity, purity, and structure of this and similar small molecules.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 5. emerypharma.com [emerypharma.com]
- 6. 98021-13-7|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | 98021-13-7 [chemicalbook.com]
- 8. This compound | 98021-13-7 [amp.chemicalbook.com]
- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cif.iastate.edu [cif.iastate.edu]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 14. organomation.com [organomation.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Topic: Derivatization of N-methyl-2-(methylthio)ethanamine Hydrochloride for Enhanced Chromatographic Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview and step-by-step protocols for the chemical derivatization of N-methyl-2-(methylthio)ethanamine hydrochloride. The primary objective is to overcome inherent analytical challenges associated with this compound, such as low volatility for Gas Chromatography (GC) and the absence of a significant chromophore for High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. We present two robust protocols: silylation for GC-Mass Spectrometry (GC-MS) analysis and fluorescent labeling with dansyl chloride for HPLC with Fluorescence Detection (HPLC-FLD), enabling sensitive and reliable quantification in various matrices.
Introduction and Analytical Challenges
N-methyl-2-(methylthio)ethanamine is a secondary amine containing a thioether moiety. It is often handled as a hydrochloride salt to improve stability and solubility.[1][2] The analysis of this compound is critical in pharmaceutical development and chemical synthesis, where it may act as an intermediate or impurity. However, its physicochemical properties present significant analytical hurdles:
-
High Polarity & Low Volatility: As a salt, the compound is non-volatile. Even in its free-base form, the polar N-H group can lead to poor peak shape (tailing) and low thermal stability, making direct GC analysis problematic.[3][4]
-
Lack of Chromophore: The molecule does not possess a UV-absorbing aromatic ring or a conjugated system, rendering detection by standard HPLC-UV instrumentation difficult and insensitive.[5]
Chemical derivatization addresses these issues by covalently modifying the analyte to impart properties favorable for separation and detection.[4][5] This process involves reacting the secondary amine's active hydrogen with a reagent to increase volatility for GC or to attach a UV-absorbing or fluorescent tag for HPLC.
Analyte Profile: this compound
A clear understanding of the analyte's properties is fundamental to selecting an appropriate derivatization strategy.
| Property | Value | Source |
| Chemical Name | This compound | [1][6][7] |
| CAS Number | 98021-13-7 | [1][2][6][8] |
| Molecular Formula | C₄H₁₂ClNS | [2][7] |
| Molecular Weight | 141.66 g/mol | [2][7] |
| Structure | CH₃-S-CH₂-CH₂-NH-CH₃ · HCl | |
| Key Functional Group | Secondary Amine (-NH-) | |
| Physical State | Solid | |
| Melting Point | 128-130 °C | [1] |
The crucial feature for derivatization is the secondary amine, which contains an "active" hydrogen atom that can be readily substituted.[4][9] Since the analyte is a hydrochloride salt, a neutralization step (in-situ or prior to reaction) is required to generate the free amine for reaction with most derivatization reagents.
Principle of Derivatization: A Strategic Overview
The choice of derivatization strategy is dictated by the intended analytical platform. The overall workflow involves converting the polar, difficult-to-detect analyte into a non-polar, easily detectable derivative.
Caption: General workflow for derivatization and analysis.
Protocol 1: Silylation for GC-MS Analysis
This protocol enhances volatility and thermal stability by replacing the amine hydrogen with a non-polar trimethylsilyl (TMS) group, making the analyte suitable for GC-MS.[9]
Causality: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing amines.[4] The addition of a catalyst, such as Trimethylchlorosilane (TMCS), increases the reactivity, especially for less reactive or sterically hindered amines.[9] Pyridine is an excellent solvent as it also acts as an acid scavenger, neutralizing the HCl generated from both the analyte salt and the silylation reaction by-products.[3]
References
- 1. This compound | 98021-13-7 [amp.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. weber.hu [weber.hu]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 98021-13-7 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. N-Methyl-2-(methylthio)ethanamine HCl, CasNo.98021-13-7 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
"N-methyl-2-(methylthio)ethanamine Hydrochloride in the synthesis of pharmaceuticals"
An In-Depth Guide to the Application of N-methyl-2-(methylthio)ethanamine Hydrochloride in Pharmaceutical Synthesis
Introduction: The Strategic Role of a Core Building Block
This compound is a specialized chemical intermediate whose significance in the pharmaceutical industry is intrinsically linked to the development of a major class of anti-ulcer medications: the histamine H₂ receptor antagonists. While not a therapeutic agent itself, this compound provides a critical structural motif necessary for the biological activity of blockbuster drugs such as Ranitidine and Nizatidine. Its molecular architecture, featuring a secondary amine and a flexible thioether chain, makes it an ideal nucleophilic component for constructing the specific side chains that enable these drugs to effectively inhibit gastric acid secretion.[1]
This guide provides an in-depth exploration of the application of this compound and its precursors in the synthesis of these key pharmaceuticals. We will dissect the underlying reaction mechanisms, provide detailed experimental protocols, and discuss essential aspects of quality control and safe handling, offering researchers and drug development professionals a comprehensive resource grounded in established chemical principles.
| Compound Identifier | Data |
| Chemical Name | This compound |
| CAS Number | 98021-13-7[2][3] |
| Molecular Formula | C₄H₁₂ClNS[2][3] |
| Molecular Weight | 141.66 g/mol [2][3] |
| Primary Application | Intermediate for pharmaceutical synthesis[4] |
Part 1: The Synthesis of Ranitidine
Ranitidine (commonly known by its former brand name Zantac) is a histamine H₂ receptor antagonist that potently inhibits stomach acid production.[1] The synthesis of Ranitidine is a multi-step process where the incorporation of a side chain derived from precursors like N-methyl-2-(methylthio)ethanamine is a pivotal stage. The core reaction involves the nucleophilic attack of an amine onto an electrophilic nitroethene derivative, effectively coupling the two major fragments of the final molecule.
A common synthetic strategy involves reacting 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furfurylamine with N-methyl-1-(methylthio)-2-nitroethylen-1-amine.[5] While this specific route starts with a primary amine, the resulting N-methyl-2-(thio)ethanamine moiety is formed and is central to the final structure of Ranitidine.
Visualizing the Ranitidine Synthesis Workflow
The following diagram illustrates a generalized workflow for the final coupling step in Ranitidine synthesis.
Caption: Workflow for the final coupling and purification stages of Ranitidine synthesis.
Protocol 1: Synthesis of Ranitidine Base
This protocol describes a representative procedure for the coupling reaction that forms the Ranitidine molecule, adapted from established methodologies.[5][6]
Materials:
-
2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine
-
N-methyl-1-methylthio-2-nitroethenamine
-
Purified Water
-
Toluene
-
Activated Carbon
-
10% Sodium Hydroxide Solution
Procedure:
-
Reaction Setup: In a suitable reaction vessel, create a suspension by mixing N-methyl-1-methylthio-2-nitroethenamine (1.0 eq) with purified water (approx. 2.5 volumes relative to the amine). Cool the mixture to 20-25°C with gentle stirring.
-
Addition of Amine: In a separate vessel, dissolve 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine (1.05 eq) in purified water (approx. 1.5 volumes).
-
Coupling Reaction: Slowly add the amine solution from step 2 to the suspension from step 1, ensuring the temperature is maintained between 20-25°C.
-
Heating and Incubation: Once the addition is complete, warm the reaction mixture to 30-35°C and continue stirring for approximately 8 hours. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., HPLC or TLC).[6]
-
Initial Work-up: After the reaction is complete, cool the mixture and perform an extraction with toluene (2 x 2 volumes) to remove unreacted starting material and non-polar impurities.
-
Aqueous Phase Purification: Treat the remaining aqueous layer with activated carbon (approx. 5% w/w) at 55-60°C for 30 minutes to remove colored impurities. Filter the hot solution.
-
Crystallization: Cool the filtrate to 25-35°C. Adjust the pH to approximately 11.0-11.4 using a 10% sodium hydroxide solution to precipitate the Ranitidine free base.[6]
-
Isolation: Further cool the suspension to 0-2°C and hold for at least 12 hours to ensure complete crystallization. The product is then isolated by filtration, washed with cold purified water, and dried under vacuum.
| Parameter | Condition | Rationale |
| Solvent | Water | An environmentally benign solvent that facilitates the reaction of the polar starting materials.[6] |
| Temperature | 30-35°C | Provides sufficient energy to overcome the activation barrier without promoting significant side reactions or degradation. |
| Stoichiometry | Slight excess of amine | Ensures complete consumption of the more complex nitroethene intermediate. |
| pH for Precipitation | 11.0 - 11.4 | Ranitidine base is insoluble at high pH, allowing for its effective isolation from the aqueous reaction medium.[6] |
To prepare the common hydrochloride salt, the isolated Ranitidine base is dissolved in a suitable solvent like isopropanol or ethanol, and a stoichiometric amount of concentrated hydrochloric acid is added to induce crystallization of Ranitidine HCl.[7]
Part 2: The Synthesis of Nizatidine
Nizatidine is another prominent H₂ receptor antagonist, structurally distinct from Ranitidine by its thiazole ring core.[8] However, the side chain and the final coupling strategy bear a strong resemblance. The synthesis of Nizatidine also relies on the nucleophilic addition of an amine to an N-methyl-1-methylthio-2-nitroethenamine intermediate. The amine used in this case is 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine, which is often prepared by reacting a derivative of 2-(dimethylaminomethyl)-4-thiazolemethanol with cysteamine hydrochloride (2-aminoethanethiol hydrochloride).[9][10]
Visualizing the Nizatidine Synthesis Workflow
The diagram below outlines the key steps for the synthesis of the Nizatidine side-chain intermediate and the final coupling reaction.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 98021-13-7 [chemicalbook.com]
- 4. This compound | 98021-13-7 | Benchchem [benchchem.com]
- 5. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 6. CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. Nizatidine synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Scalable and Robust Synthesis of N-methyl-2-(methylthio)ethanamine Hydrochloride for Pharmaceutical and Research Applications
Introduction
N-methyl-2-(methylthio)ethanamine hydrochloride (CAS No: 98021-13-7) is a crucial building block in the synthesis of various fine chemicals and pharmaceutical intermediates.[1][2] Its structure, featuring both a secondary amine and a thioether moiety, makes it a versatile reagent in organic synthesis.[1][3] The hydrochloride salt form enhances its stability and simplifies handling compared to the free base, making it more suitable for storage and use in various laboratory and industrial settings.[1]
This application note provides a detailed, two-part protocol for the scale-up synthesis of this compound. The first part details a robust method for the synthesis of the free base, N-methyl-2-(methylthio)ethanamine, via a nucleophilic substitution pathway. The second part describes the subsequent conversion to the hydrochloride salt and the final purification. The protocol is designed with scalability and safety in mind, addressing key challenges encountered during the transition from laboratory to pilot-plant scale production.
Synthetic Strategy and Mechanistic Rationale
The overall synthesis is a two-step process starting from commercially available 2-(methylthio)ethylamine and a suitable methylating agent, followed by salt formation with hydrochloric acid.
Step 1: N-methylation of 2-(methylthio)ethylamine
While several N-methylation strategies exist, this protocol utilizes a reductive amination approach for its high selectivity and yield. The reaction proceeds by forming an intermediate Schiff base (imine) between 2-(methylthio)ethylamine and a formaldehyde source, which is then reduced in situ by a selective reducing agent like sodium borohydride to yield the desired secondary amine. This method is favored in scale-up operations due to its mild conditions and the avoidance of over-alkylation, which can be an issue with other methylating agents like methyl iodide.
Step 2: Hydrochloride Salt Formation and Purification
The synthesized free base, N-methyl-2-(methylthio)ethanamine, is a liquid that can be challenging to handle and store long-term. Conversion to its hydrochloride salt is achieved by treating a solution of the amine with hydrochloric acid.[3] This acid-base reaction is typically quantitative and results in the precipitation of the solid salt. The final product is then purified by recrystallization to remove any unreacted starting materials or byproducts.[3] This step is critical for achieving the high purity required for pharmaceutical applications.
Process Workflow and Logic
The following diagram illustrates the logical flow of the entire synthesis, from initial reaction to final product qualification.
Caption: Logical workflow for the synthesis and purification of the target compound.
Quantitative Data Summary
The following table outlines the reagents required for a representative laboratory-scale synthesis. These quantities can be scaled linearly for pilot production, with appropriate adjustments to reaction times and cooling/heating rates.
| Reagent | CAS No. | MW ( g/mol ) | Quantity (moles) | Mass/Volume | Notes |
| Part A: Free Base Synthesis | |||||
| 2-(Methylthio)ethylamine | 18542-42-2 | 91.18 | 1.00 | 91.2 g | Purity >98% |
| Formaldehyde (37% in H₂O) | 50-00-0 | 30.03 | 1.10 | 90 mL | Use fresh solution |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 1.20 | 45.4 g | Add portion-wise |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | 1 L | Anhydrous |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | - | 1 L | For extraction |
| Part B: Salt Formation | |||||
| Crude Free Base | 21485-78-9 | 105.20 | ~1.00 (max) | ~105 g | From Part A |
| Isopropanol (IPA) | 67-63-0 | 60.10 | - | 500 mL | Anhydrous |
| Hydrochloric Acid (in IPA) | 7647-01-0 | 36.46 | 1.05 | Variable | Titrated solution (e.g., 5-6 M) |
Detailed Experimental Protocols
5.1 Part A: Synthesis of N-methyl-2-(methylthio)ethanamine (Free Base)
-
Reaction Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath to maintain temperature control.
-
Initial Charge: Charge the flask with 2-(methylthio)ethylamine (91.2 g, 1.00 mol) and methanol (500 mL). Begin stirring and cool the solution to 0-5 °C.
-
Imine Formation: Slowly add formaldehyde solution (90 mL, 1.10 mol) via the dropping funnel over 60 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 5 °C for an additional 30 minutes after the addition is complete.
-
Reduction: In a separate beaker, prepare a solution of sodium borohydride (45.4 g, 1.20 mol) in methanol (500 mL). Caution: This solution will generate hydrogen gas; ensure adequate ventilation. Add this NaBH₄ solution portion-wise to the reaction mixture over 2 hours, maintaining the internal temperature below 15 °C. Vigorous gas evolution will be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quenching and Work-up: Carefully cool the reaction mixture back to 0-5 °C. Slowly quench the excess NaBH₄ by the dropwise addition of 1 M HCl until the gas evolution ceases and the pH is acidic (~pH 2-3).
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 2 M NaOH solution until the pH is strongly basic (~pH 12-14). Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 300 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-methyl-2-(methylthio)ethanamine as an oil.
5.2 Part B: Formation and Purification of this compound
-
Dissolution: Dissolve the crude free base oil obtained from Part A in anhydrous isopropanol (500 mL) in a 1 L Erlenmeyer flask.
-
Salt Formation: While stirring, slowly add a solution of hydrochloric acid in isopropanol (~5-6 M) dropwise. The product will begin to precipitate as a white solid. Monitor the pH of the solution using pH paper; continue addition until the solution is acidic (~pH 2).
-
Crystallization: Cool the resulting slurry in an ice bath for 1-2 hours to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold anhydrous isopropanol (2 x 100 mL) followed by cold diethyl ether (2 x 100 mL) to facilitate drying.
-
Drying: Dry the white solid in a vacuum oven at 40-50 °C to a constant weight. The typical yield is 75-85% based on the starting 2-(methylthio)ethylamine.
Scale-Up Considerations and Process Optimization
-
Thermal Management: The reductive amination step is exothermic. On a larger scale, efficient heat exchange is critical. A jacketed reactor with precise temperature control is mandatory.
-
Reagent Addition: The portion-wise addition of sodium borohydride is crucial for controlling the reaction rate and gas evolution. For pilot-scale synthesis, a solid addition funnel or a carefully controlled pump for the NaBH₄ solution is recommended.
-
Inert Atmosphere: While not always strictly necessary for this specific reaction, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the thioether, especially during prolonged reaction or heating times, thereby improving product purity.[3]
-
Purification: The choice of recrystallization solvent is key. Isopropanol is effective, but other alcohol/ether solvent systems can also be explored to optimize yield and crystal morphology.
Safety and Handling
Handling the reagents for this synthesis requires strict adherence to safety protocols in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat at all times.[4][5][6]
-
Chemical Hazards:
-
2-(Methylthio)ethylamine and its N-methyl derivative: These compounds possess a strong, unpleasant stench.[4][5] They are corrosive and can cause severe skin and eye burns.[5][6] Immediate medical attention is required upon exposure.[5]
-
Sodium Borohydride: Flammable solid that reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources.
-
Solvents: Methanol, isopropanol, and diethyl ether are flammable liquids. Keep away from open flames, hot surfaces, and sparks.[4] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[4][5]
-
-
Spill and Waste Management: Absorb spills with an inert material (e.g., vermiculite) and place in a suitable, closed container for disposal.[4][5] Dispose of all chemical waste according to local and institutional regulations.
Visualization of Synthetic Pathway
The following diagram outlines the chemical transformation from starting materials to the final product.
Caption: Reaction scheme for the two-step synthesis of the target hydrochloride salt.
References
- 1. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]
- 2. N-Methyl-2-(methylthio)ethanamine HCl, CasNo.98021-13-7 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 3. This compound | 98021-13-7 | Benchchem [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Purification of N-methyl-2-(methylthio)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the purification of N-methyl-2-(methylthio)ethanamine hydrochloride (CAS No: 98021-13-7), a key intermediate in various synthetic applications. The protocols detailed herein are designed to ensure high purity and yield, addressing common challenges encountered during the purification of this bifunctional molecule.
Introduction: Understanding the Molecule
This compound is a salt containing a secondary amine and a thioether functional group.[1][2][3] This dual functionality presents specific challenges and opportunities in its purification. The hydrochloride salt form enhances its stability and crystallinity, making it more amenable to purification by recrystallization compared to its free base, which is a liquid.[4]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 98021-13-7 | [1][5][6][7][8] |
| Molecular Formula | C₄H₁₂ClNS | [1] |
| Molecular Weight | 141.66 g/mol | [5] |
| Melting Point | 128-130 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in less polar organic solvents. | General chemical principles |
A thorough understanding of these properties is crucial for selecting the appropriate purification strategy. The presence of both a hydrophilic amine hydrochloride and a relatively nonpolar thioether group influences its solubility profile.
Potential Impurities: A Proactive Approach to Purification
The choice of purification method is dictated by the potential impurities present in the crude material. These can originate from the synthetic route employed. Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed through side reactions.
-
Oxidation products: The thioether moiety is susceptible to oxidation, potentially forming the corresponding sulfoxide or sulfone.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
-
Inorganic salts: Salts generated during the synthesis or work-up procedures.
A preliminary analysis of the crude product by techniques such as ¹H NMR, LC-MS, or TLC is highly recommended to identify the major impurities and tailor the purification protocol accordingly.
Purification Strategies: From Crude to Pure
The primary and most effective method for purifying this compound is recrystallization . This technique leverages differences in solubility between the desired compound and its impurities in a chosen solvent system at different temperatures.
Recrystallization: The Gold Standard
The key to successful recrystallization is the selection of an appropriate solvent or solvent system. The ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures: To dissolve the crude compound completely.
-
Low solubility at lower temperatures: To allow for maximum recovery of the purified crystals upon cooling.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Favorable crystal morphology: The solvent should promote the formation of well-defined, easily filterable crystals.
Based on the structure of this compound, suitable recrystallization solvents are typically polar protic solvents or mixtures thereof.
Recommended Solvent Systems:
| Solvent System | Rationale |
| Isopropanol (IPA) | Often an excellent choice for amine hydrochlorides. It provides a good balance of solubility at reflux and low solubility at room temperature or below. |
| Ethanol/Diethyl Ether | Ethanol acts as the primary solvent, and diethyl ether is used as an anti-solvent. The crude material is dissolved in a minimal amount of hot ethanol, and diethyl ether is added dropwise until turbidity is observed. This induces crystallization upon cooling. |
| Methanol/Toluene | Similar to the ethanol/ether system, methanol dissolves the compound, and toluene acts as the anti-solvent. |
| Water | While the compound is soluble in water, using water alone may lead to lower recovery due to significant solubility even at low temperatures. It can be considered if the impurities are insoluble in water. |
Workflow for Recrystallization:
Caption: General workflow for the recrystallization of this compound.
Detailed Recrystallization Protocol (using Isopropanol):
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to reflux with stirring until the solid completely dissolves. Add more isopropanol in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and reflux for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Acid-Base Extraction: An Alternative for Heavily Impure Samples
For crude material with a high content of non-basic impurities, an acid-base extraction can be employed prior to the final recrystallization. This method involves converting the hydrochloride salt to its free base, extracting it into an organic solvent, and then converting it back to the hydrochloride salt.
Workflow for Acid-Base Extraction and Salt Reformation:
Caption: Workflow for purification via acid-base extraction and salt reformation.
Detailed Protocol for Acid-Base Extraction:
-
Dissolution and Basification: Dissolve the crude this compound in water. Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (e.g., 2M NaOH) with stirring until the pH is greater than 10.
-
Extraction: Extract the aqueous solution multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to obtain the free base as an oil.
-
Salt Formation: Dissolve the oily free base in a suitable anhydrous solvent like diethyl ether or isopropanol. Slowly add a solution of hydrogen chloride in diethyl ether or isopropanol with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitated salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Quality Control and Characterization
After purification, it is essential to assess the purity of the final product. The following analytical techniques are recommended:
-
Melting Point: A sharp melting point close to the literature value (128-130 °C) is a good indicator of purity.
-
¹H NMR Spectroscopy: To confirm the chemical structure and identify any residual impurities.
-
LC-MS: To determine the purity with high sensitivity and confirm the molecular weight.
-
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
Storage and Handling
This compound is a hygroscopic and air-sensitive compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. The thioether functionality can be susceptible to oxidation over time, so long-term storage should be in a freezer if possible.
Conclusion
The purification of this compound can be effectively achieved through recrystallization, with isopropanol being a prime solvent candidate. For highly impure samples, a preliminary acid-base extraction can significantly improve the final purity. Careful selection of the purification strategy based on the nature and extent of impurities, coupled with rigorous quality control, will ensure the procurement of high-purity material suitable for demanding research and development applications.
References
- 1. This compound | 98021-13-7 [amp.chemicalbook.com]
- 2. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]
- 3. N-Methyl-2-(methylthio)ethanamine | C4H11NS | CID 18670831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-methyl-2-(methylthio)ethanamine | 21485-78-9 [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Page loading... [guidechem.com]
- 7. 98021-13-7|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 98021-13-7 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-methyl-2-(methylthio)ethanamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of N-methyl-2-(methylthio)ethanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. The information provided herein is based on established chemical principles and field-proven insights to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: General Inquiries
Question 1: What are the common synthetic routes to prepare N-methyl-2-(methylthio)ethanamine, and what are the key considerations for each?
There are two primary, reliable routes for the synthesis of N-methyl-2-(methylthio)ethanamine:
-
Route A: Nucleophilic Substitution. This is a straightforward approach involving the direct methylation of 2-(methylthio)ethylamine.
-
Route B: Reductive Amination. This method involves the reaction of methylamine with a suitable carbonyl-containing precursor, which is then reduced.
Key Considerations:
| Feature | Route A: Nucleophilic Substitution | Route B: Reductive Amination |
| Starting Materials | 2-(methylthio)ethylamine, Methylating agent (e.g., methyl iodide) | Methylamine, (Methylthio)acetaldehyde |
| Key Advantage | Simpler, one-pot reaction | Avoids over-methylation |
| Potential Challenge | Risk of over-methylation to form a quaternary ammonium salt | Requires handling of potentially unstable aldehyde |
Section 2: Troubleshooting Low Yield
Question 2: I am experiencing a significantly lower than expected yield in my nucleophilic substitution reaction to synthesize N-methyl-2-(methylthio)ethanamine. What are the likely causes and how can I rectify this?
Low yield in this synthesis is a common issue that can often be traced back to a few key areas. Let's break down the potential causes and their solutions.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield.
In-depth Analysis and Solutions:
-
Reagent Quality and Stoichiometry:
-
Problem: The starting amine, 2-(methylthio)ethylamine, can degrade over time. The methylating agent (e.g., methyl iodide) can also decompose. The base used (e.g., potassium carbonate) might not be sufficiently anhydrous.
-
Solution: Always use freshly opened or properly stored reagents. It is advisable to use a slight excess of the methylating agent (1.1-1.2 equivalents) to drive the reaction to completion. Ensure the base is finely powdered and dry to maximize its surface area and reactivity.
-
-
Reaction Conditions:
-
Problem: Inadequate temperature control can lead to side reactions. Insufficient reaction time will result in incomplete conversion.
-
Solution: Maintain the recommended reaction temperature. The reaction is typically run at room temperature or slightly elevated temperatures. Monitor the reaction progress using Thin Layer Chromatography (TCM) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Side Reactions - The Over-methylation Issue:
-
Problem: The product, a secondary amine, is more nucleophilic than the starting primary amine. This can lead to a second methylation, forming the undesired tertiary amine and even a quaternary ammonium salt.
-
Solution: To mitigate this, add the methylating agent slowly and in a controlled manner to the reaction mixture. This keeps the concentration of the methylating agent low at any given time, favoring the mono-methylation.
-
-
Work-up and Purification Losses:
-
Problem: The product, being an amine, can be lost during aqueous work-up if the pH is not carefully controlled. Emulsion formation during extraction can also lead to significant product loss.
-
Solution: During the aqueous work-up, ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent. This ensures the amine is in its free base form and will partition into the organic layer. To break emulsions, the addition of brine can be effective.
-
Question 3: My final product, this compound, is off-color and the purity is low after the final HCl salt formation. What could be the cause?
An off-color and impure final product often points to issues in the purification of the free base or the salt formation step.
Troubleshooting Workflow for Impure Product:
Caption: Troubleshooting workflow for impure product.
Detailed Corrective Actions:
-
Purity of the Free Base:
-
Problem: Impurities from the reaction, such as unreacted starting material or over-methylated products, will be carried over and lead to an impure hydrochloride salt.
-
Solution: Purify the free base, N-methyl-2-(methylthio)ethanamine, by vacuum distillation or column chromatography before forming the salt.[1] This is a critical step for achieving high purity. A well-defined boiling point or a single spot on a TLC plate is a good indicator of purity.
-
-
The Hydrochloride Salt Formation:
-
Problem: The use of aqueous HCl can introduce water, which may affect the crystallization and purity of the final salt. An excess of HCl can also lead to a product that is difficult to handle.
-
Solution: It is highly recommended to use a solution of anhydrous HCl in a solvent like diethyl ether or isopropanol.[1] Add the HCl solution dropwise to a solution of the purified free base until precipitation is complete. You can monitor the pH of the solution to avoid a large excess of acid.
-
-
Product Isolation and Drying:
-
Problem: If the hydrochloride salt is not washed properly, occluded impurities can remain. Inadequate drying will leave residual solvent.
-
Solution: After filtration, wash the collected solid with a small amount of cold, anhydrous solvent (the same one used for the precipitation). Dry the final product under vacuum to ensure all residual solvent is removed.
-
Experimental Protocols
Protocol 1: Synthesis of N-methyl-2-(methylthio)ethanamine via Nucleophilic Substitution
-
To a stirred solution of 2-(methylthio)ethylamine (1.0 eq) in a suitable polar aprotic solvent such as Tetrahydrofuran (THF), add a finely powdered anhydrous base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Cool the mixture in an ice bath.
-
Slowly add methyl iodide (1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter off the inorganic salts and wash the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude free base.
Protocol 2: Purification and Hydrochloride Salt Formation
-
Purify the crude N-methyl-2-(methylthio)ethanamine by vacuum distillation.
-
Dissolve the purified free base in anhydrous diethyl ether.
-
Slowly add a solution of anhydrous HCl in diethyl ether dropwise with stirring.
-
The hydrochloride salt will precipitate as a white solid.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Filter the solid, wash with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield this compound.
References
Technical Support Center: N-methyl-2-(methylthio)ethanamine Hydrochloride
Welcome to the technical support guide for N-methyl-2-(methylthio)ethanamine Hydrochloride (CAS: 98021-13-7). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability and degradation of this compound.
Introduction: Understanding the Molecule
N-methyl-2-(methylthio)ethanamine is an organic compound featuring a secondary amine and a thioether (sulfide) functional group.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it easier to handle in laboratory settings.[1] However, the presence of both a nucleophilic sulfur atom and a secondary amine makes the molecule susceptible to specific degradation pathways, primarily oxidation. Understanding these pathways is crucial for ensuring the accuracy of experimental results, developing stable formulations, and identifying impurities.
This guide is structured to address the most common challenges encountered when working with this and structurally similar molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Stability and Storage
Question 1: What are the primary predicted degradation pathways for this compound?
Answer: Based on its chemical structure, the two primary sites for degradation are the thioether and the secondary amine groups.
-
Oxidation of the Thioether: The sulfur atom in the methylthio group is electron-rich and highly susceptible to oxidation. This is the most likely degradation pathway. It proceeds in two steps:
-
Formation of Sulfoxide: Mild oxidation will convert the thioether to N-methyl-2-(methylsulfinyl)ethanamine (a sulfoxide).
-
Formation of Sulfone: Further oxidation of the sulfoxide will yield N-methyl-2-(methylsulfonyl)ethanamine (a sulfone).
-
-
Oxidation of the Secondary Amine: The secondary amine can also undergo oxidation, although this may require harsher conditions compared to thioether oxidation. This can lead to a variety of products including the formation of amides, imides, or even N-C bond cleavage.[3][4] Studies on similar amines show that secondary amines can be less stable than primary or tertiary amines under oxidative stress.[5]
Predicted Degradation Pathway Diagram
Caption: Predicted oxidative degradation pathways.
Question 2: How should I store this compound to minimize degradation?
Answer: Proper storage is critical to maintain the integrity of the compound.
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Atmosphere: The primary degradation risk is oxidation. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric oxygen.
-
Moisture: As a hydrochloride salt, it is hygroscopic. Store in a desiccator or a tightly sealed container with a desiccant to prevent moisture absorption.
-
Solutions: If you must store the compound in solution, use de-gassed solvents and protect from light. Aqueous solutions should be freshly prepared. The stability in solution will be highly dependent on pH and the presence of dissolved oxygen.
Section 2: Analytical & Experimental Troubleshooting
Question 3: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Could they be degradants?
Answer: Yes, it is highly likely. The most common degradants you would observe are the sulfoxide and sulfone derivatives.
-
Elution Order: In reverse-phase HPLC, you can predict the elution order. The parent thioether is the most non-polar. The sulfoxide is more polar and will elute earlier. The sulfone is the most polar of the three and will elute earliest.
-
Mass Spectrometry (MS) Confirmation: The identity of these peaks can be easily confirmed with mass spectrometry.
-
Sulfoxide Degradant: Look for a mass corresponding to the parent compound + 16 Da (M+16).
-
Sulfone Degradant: Look for a mass corresponding to the parent compound + 32 Da (M+32).
-
Troubleshooting Workflow for Unexpected Peaks
Caption: Workflow for identifying unknown peaks.
Question 4: How do I perform a forced degradation study to proactively identify potential degradants?
Answer: A forced degradation (or stress testing) study is essential to establish degradation pathways and validate the stability-indicating nature of your analytical methods.[6][7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][9]
Experimental Protocol: Forced Degradation Study
This protocol outlines the standard conditions for stress testing as recommended by regulatory bodies like the ICH.[7][9]
1. Preparation:
- Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or methanol:water).[9]
- For each condition, prepare a sample and a control (the drug substance without the stressor).
2. Stress Conditions:
| Stress Condition | Reagent / Method | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature or heat (e.g., 60 °C) for several hours.[9] | Generally stable, but monitor for unexpected reactions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature or heat (e.g., 60 °C) for several hours.[9] | Potential for base-catalyzed reactions. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) | Room Temperature for several hours. | Primary Pathway: Thioether oxidation to sulfoxide and sulfone. |
| Thermal Degradation | Dry Heat (Oven) | Heat solid powder or solution at elevated temperatures (e.g., 70-80 °C).[8] | Assess intrinsic thermal stability. |
| Photolytic Degradation | UV/Vis Light Chamber | Expose solid or solution to light according to ICH Q1B guidelines.[9] | Assess light sensitivity. |
3. Analysis:
- After the designated stress period, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration for analysis.
- Analyze all stressed samples, controls, and an unstressed reference standard by a suitable stability-indicating method (e.g., HPLC with UV and MS detection).
4. Data Interpretation:
- Compare the chromatograms of the stressed samples to the control and reference standard.
- Identify and quantify the degradation products.
- Use MS data to propose structures for the degradants (e.g., M+16, M+32).
- This study will confirm the primary degradation pathway is oxidative and will validate that your analytical method can separate the degradants from the parent compound.
References
- 1. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]
- 2. GSRS [precision.fda.gov]
- 3. Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acdlabs.com [acdlabs.com]
- 7. rjptonline.org [rjptonline.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: N-methyl-2-(methylthio)ethanamine Hydrochloride
Welcome to the technical support center for N-methyl-2-(methylthio)ethanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling and utilizing this compound in your experiments. Our goal is to ensure the integrity of your results by addressing the potential stability challenges associated with this molecule.
Introduction to the Stability of this compound
This compound possesses two primary functional groups that are susceptible to degradation: a secondary amine and a thioether. Understanding the chemical liabilities of these groups is paramount to preventing compound degradation and ensuring the reproducibility of your experimental data. The hydrochloride salt form generally enhances the stability and solubility of the amine.[1][2] However, improper handling and storage can still lead to significant stability issues.
The main degradation pathways to be aware of are oxidation of the thioether moiety and photo-degradation or oxidative degradation of the secondary amine. This guide will provide you with the necessary information to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[3] Some suppliers recommend refrigerated storage (2-8°C).[4] It is crucial to protect the compound from air and moisture, as it is known to be air-sensitive and potentially hygroscopic.[5][6][7]
Q2: I've noticed a change in the color of my solid compound. What could be the cause?
A2: A change in color, such as yellowing, can be an indicator of degradation. This is often due to slow oxidation from repeated exposure to air. It is recommended to use a fresh vial or repurify the material if a significant color change is observed.
Q3: How should I prepare solutions of this compound?
A3: Solutions should be prepared fresh for each experiment using deoxygenated solvents. If the solution is to be stored, even for a short period, it should be purged with an inert gas and kept in a tightly sealed vial, protected from light.
Q4: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks. Could this be due to degradation?
A4: Yes, the appearance of new peaks is a common sign of degradation. The primary degradation products are likely the corresponding sulfoxide and/or sulfone, formed from the oxidation of the thioether group. Other minor products could arise from the degradation of the amine.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on the chemical properties of the compound.
Issue 1: Loss of Compound Potency or Inconsistent Experimental Results
-
Potential Cause: Degradation of the compound either in solid form or in solution.
-
Troubleshooting Steps:
-
Verify Solid Compound Integrity:
-
Visually inspect the solid material for any changes in color or appearance.
-
Perform a purity check using a suitable analytical method like HPLC-UV or LC-MS. Compare the results with the certificate of analysis from the supplier.
-
-
Assess Solution Stability:
-
Prepare a fresh solution and analyze it immediately to establish a baseline.
-
Analyze the solution again after the typical duration of your experiment to check for the appearance of degradation products.
-
-
Implement Preventative Measures:
-
Always store the solid compound under an inert atmosphere and protect it from light.
-
Prepare solutions fresh using deoxygenated solvents.
-
If you must store solutions, purge them with an inert gas, use sealed vials, and store them at a low temperature, protected from light.
-
-
Issue 2: Appearance of New Peaks in Chromatograms
-
Potential Cause: Oxidation of the thioether moiety is the most probable cause.
-
Troubleshooting Steps:
-
Identify the Degradation Products:
-
The primary oxidation product will be the sulfoxide, which will have a molecular weight 16 Da higher than the parent compound. Further oxidation can lead to the sulfone, with a molecular weight 32 Da higher. Use LC-MS to identify these species.
-
-
Investigate the Source of Oxidation:
-
Dissolved Oxygen: Ensure your solvents are properly deoxygenated before use.
-
Peroxides in Solvents: Use fresh, high-purity solvents. Ethers like THF and dioxane can form explosive peroxides over time and should be handled with care.
-
Oxidizing Agents: Review your experimental protocol to ensure no incompatible oxidizing agents are present.
-
-
-
Causality: Thioethers are susceptible to oxidation, where the sulfur atom is nucleophilically attacked by an oxidizing species.[8] The rate of this reaction is highly dependent on the oxidant.[1][9]
Potential Degradation Pathways
The primary degradation pathways for this compound are illustrated below. Understanding these pathways can aid in identifying degradation products and optimizing experimental conditions.
Caption: Potential degradation pathways for N-methyl-2-(methylthio)ethanamine.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient:
-
Start with 5% B, hold for 2 minutes.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Dissolve the compound in a suitable solvent (e.g., water or methanol) to a concentration of approximately 1 mg/mL.
-
Protocol 2: Forced Degradation Study
To understand the stability of your compound under specific experimental conditions, a forced degradation study is recommended.[10][11]
-
Acidic Hydrolysis:
-
Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
-
Basic Hydrolysis:
-
Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Thermal Degradation:
-
Heat the solid compound at 60°C for 24 hours.
-
-
Analysis:
-
Analyze all samples by HPLC-UV and LC-MS to assess the extent of degradation and identify the degradation products.
-
Data Summary
| Stress Condition | Potential Degradation Products | Expected Molecular Weight Change |
| Oxidation | Sulfoxide, Sulfone | +16 Da, +32 Da |
| Photodegradation | De-methylated amine and other fragments | -14 Da (for de-methylation) |
| Acid/Base Hydrolysis | Generally stable, but monitor for changes | Dependent on reaction |
| Thermal | Monitor for any degradation | Dependent on reaction |
Visualization of Experimental Workflow
Caption: Workflow for assessing the stability of N-methyl-2-(methylthio)ethanamine HCl.
References
- 1. chemistry.gsu.edu [chemistry.gsu.edu]
- 2. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]
- 3. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nilu.no [nilu.no]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. nilu.com [nilu.com]
- 8. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Purification of N-methyl-2-(methylthio)ethanamine Hydrochloride
Welcome to the technical support center for N-methyl-2-(methylthio)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic chemistry and proven field insights to ensure the scientific integrity and success of your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, providing explanations and actionable solutions.
Question 1: My final product shows a broad melting point and an impure NMR spectrum. What are the likely impurities?
The presence of impurities is a common issue stemming from the synthetic route used to prepare this compound. A likely synthesis involves the N-alkylation of 2-(methylthio)ethylamine with a methylating agent. This process can lead to several byproducts.[1][2]
Likely Impurities:
-
Unreacted Starting Material: Residual 2-(methylthio)ethylamine hydrochloride can be a common impurity if the methylation reaction did not go to completion.
-
Over-alkylation Product: The formation of a quaternary ammonium salt, N,N-dimethyl-2-(methylthio)ethanaminium chloride, can occur if the amine is exposed to an excess of the alkylating agent.
-
Solvent Residues: Inadequate drying of the final product can leave residual solvents used during the synthesis or purification. Common solvents can be identified by their characteristic peaks in an NMR spectrum.[3]
-
Oxidation Products: The thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone, particularly if the reaction or workup was exposed to oxidizing conditions or prolonged heating in the presence of air.
Identification and Confirmation:
A combination of analytical techniques is recommended for impurity profiling:
-
NMR Spectroscopy: Provides information about the structure and relative abundance of the desired product and any organic impurities.
-
Mass Spectrometry (MS): Can help identify the molecular weights of impurities, confirming the presence of starting materials or over-alkylation products.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying impurities. A reversed-phase method is often suitable for polar amines.[4][5][6]
Question 2: I'm observing significant streaking and poor separation when trying to purify my compound using normal-phase column chromatography on silica gel. What is causing this and how can I fix it?
This is a classic problem when purifying amines on silica gel. The issue arises from the acidic nature of the silica surface, which strongly interacts with the basic amine through acid-base interactions. This leads to poor peak shape, tailing, and sometimes irreversible adsorption of the compound to the stationary phase.[7]
Solutions:
-
Addition of a Basic Modifier: To mitigate the interaction with acidic silanol groups, a small amount of a volatile base is often added to the mobile phase.[8][9]
-
Triethylamine (TEA): Typically, 0.1-1% (v/v) of TEA is added to the eluent. The TEA acts as a competing base, neutralizing the acidic sites on the silica and allowing the desired amine to elute with better peak shape.
-
Ammonia: A solution of ammonia in methanol (e.g., 2M NH3 in MeOH) can also be used as a component of the mobile phase, often in a gradient with a non-polar solvent like dichloromethane (DCM).
-
-
Use of an Amine-Functionalized Silica Gel: These specialized stationary phases have an amine-functionalized surface, which is basic and repels the amine analyte, leading to improved peak shape and separation without the need for a basic modifier in the mobile phase.[7]
-
Switch to a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): This is often the preferred method for purifying polar amines.[4][5] The separation is based on hydrophobic interactions, avoiding the issues associated with silica's acidity.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
1. What is the best method to purify this compound on a large scale?
For large-scale purification, recrystallization is often the most efficient and economical method. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.
2. How do I choose a suitable solvent for recrystallization?
The choice of solvent is critical for successful recrystallization.[10] For amine hydrochlorides, which are salts, polar solvents are generally a good starting point.
Solvent Screening Protocol:
-
Place a small amount of the crude material (10-20 mg) in a test tube.
-
Add a few drops of the solvent to be tested and observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath.
-
A good recrystallization solvent will result in the formation of crystals upon cooling.
Recommended Solvents to Screen:
| Solvent/System | Rationale |
| Isopropanol | Often a good choice for recrystallizing amine hydrochlorides. |
| Ethanol/Water | A mixture can be effective, with water increasing polarity. |
| Acetonitrile | A polar aprotic solvent that can be effective. |
| Ethyl Acetate | Less polar, may be useful for precipitating the salt from a more polar solution. |
3. Can I use reversed-phase HPLC to purify this compound?
Yes, reversed-phase HPLC is an excellent method for the purification of polar amines like this compound, especially for achieving high purity on a smaller scale.[4][5]
Starting Conditions for Method Development:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile is typically used.
-
Additive: To improve peak shape and retention of the polar amine, an ion-pairing reagent or an acid is often added to the mobile phase.
-
Trifluoroacetic acid (TFA): A common additive at a concentration of 0.1% (v/v).
-
Formic acid: Another option, also typically at 0.1% (v/v), which is more compatible with mass spectrometry.
-
4. How can I convert the free base of N-methyl-2-(methylthio)ethanamine to the hydrochloride salt?
If you have the purified free base and need to form the hydrochloride salt, this can be achieved by treating a solution of the amine with hydrochloric acid.
Protocol for Hydrochloride Salt Formation:
-
Dissolve the purified N-methyl-2-(methylthio)ethanamine free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).
-
Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and volumes should be determined through preliminary screening as described in the FAQs.
-
Dissolution: In a flask, add the crude this compound and the chosen recrystallization solvent (e.g., isopropanol). Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Normal-Phase Flash Chromatography with a Basic Modifier
This protocol is for the purification of the free base form of N-methyl-2-(methylthio)ethanamine. The hydrochloride salt is generally not suitable for normal-phase chromatography on silica.
-
Sample Preparation: If starting with the hydrochloride salt, neutralize it with a base (e.g., aqueous sodium bicarbonate), extract the free amine into an organic solvent (e.g., dichloromethane), and dry the organic layer. Concentrate the solution to obtain the crude free base.
-
Column Packing and Equilibration: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane). Equilibrate the column with the starting mobile phase (e.g., 99:1 hexane:triethylamine).
-
Loading: Dissolve the crude free base in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) containing the same concentration of triethylamine. For example, a gradient of 0-50% ethyl acetate in hexane, with 1% triethylamine throughout.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine (boiling point ~89 °C) will also need to be removed.
Visualizations
Purification Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. N-Methyl-2-(methylthio)ethanamine | C4H11NS | CID 18670831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. teledyneisco.com [teledyneisco.com]
- 5. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. chiraltech.com [chiraltech.com]
- 9. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
"common pitfalls in handling N-methyl-2-(methylthio)ethanamine Hydrochloride"
Welcome to the technical support center for N-methyl-2-(methylthio)ethanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered when working with this versatile bifunctional molecule. By understanding its chemical behavior, you can avoid common pitfalls and ensure the integrity of your experiments.
I. Troubleshooting Guide
This section addresses specific problems that may arise during the handling and use of this compound, providing explanations and actionable solutions.
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Question: I am using this compound as a nucleophile in my reaction, but my yields are inconsistent, and I'm observing unexpected byproducts. What could be the cause?
Answer:
This issue often stems from the dual reactivity of the molecule and potential side reactions. N-methyl-2-(methylthio)ethanamine contains both a secondary amine and a thioether.[1][2] While the secondary amine is a moderate nucleophile, the thioether is susceptible to oxidation.[1][2][3]
Potential Causes and Solutions:
-
Oxidation of the Thioether: The thioether moiety can be easily oxidized to a sulfoxide or sulfone, especially in the presence of common laboratory oxidants or even atmospheric oxygen over time.[2][3][4] This oxidation alters the molecule's properties and can lead to unwanted byproducts.
-
Solution:
-
Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly deoxygenated solvents.
-
Avoid oxidizing agents unless they are a desired part of the reaction scheme. Be mindful of reagents like hydrogen peroxide, which are common in some laboratory settings.[3]
-
-
-
Over-alkylation of the Amine: Secondary amines can react with alkylating agents.[5][6] If your reaction involves alkylation, it's possible for the newly formed tertiary amine to be further alkylated, leading to a quaternary ammonium salt.
-
Solution:
-
Carefully control the stoichiometry of your alkylating agent. A slight excess of the amine may be preferable.
-
Monitor the reaction closely using techniques like TLC or LC-MS to stop it once the desired product is formed.
-
-
-
Basicity and Salt Form: You are using the hydrochloride salt, which is acidic. For the amine to act as a nucleophile, it must be in its free base form. Incomplete neutralization can lead to low yields.
-
Solution:
-
Use a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in your reaction mixture to liberate the free amine. Use a slight excess of the base to ensure complete neutralization.
-
-
Issue 2: Difficulty in Product Purification
Question: I am struggling to purify my product from the reaction mixture containing N-methyl-2-(methylthio)ethanamine. Standard silica gel chromatography is giving me poor separation and recovery.
Answer:
The basic nature of the amine functional group is a common cause of purification challenges on standard silica gel.[7] The acidic silanol groups on the silica surface can strongly interact with the basic amine, leading to peak tailing, poor resolution, and sometimes irreversible adsorption of the compound.
Solutions:
-
Modified Mobile Phase for Silica Gel Chromatography:
-
Add a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to your mobile phase. This will compete with your product for binding to the acidic sites on the silica, improving elution and peak shape.[7]
-
Alternatively, a small amount of ammonium hydroxide in a polar solvent system (e.g., dichloromethane/methanol/ammonium hydroxide) can be effective.
-
-
Use of Amine-Functionalized Silica:
-
For more challenging separations, consider using an amine-functionalized silica gel. This stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds.[7]
-
-
Acid-Base Extraction:
-
Utilize the basicity of the amine for a liquid-liquid extraction purification. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine-containing product will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and extracted with an organic solvent to recover the purified product. This method is particularly useful for removing non-basic impurities.[8][9]
-
II. Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound?
A1: It is recommended to store this compound in a cool, dry place, away from sources of ignition.[8] The container should be tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.[5] Some suppliers recommend refrigeration (2-8°C).[8]
Q2: Is this compound hygroscopic?
Experimental Protocols
Q3: How do I prepare a stock solution of this compound?
A3: The hydrochloride salt form generally exhibits good solubility in water and polar organic solvents like methanol and DMSO.[10] To prepare a stock solution, accurately weigh the required amount of the solid and dissolve it in the desired solvent. If you need the free amine form for a reaction, you can either prepare the solution and add a base just before use or perform a basification and extraction to isolate the free amine first.
Q4: What analytical techniques are suitable for monitoring reactions involving this compound?
A4:
-
Thin-Layer Chromatography (TLC): Useful for quick reaction monitoring. You may need to add a small amount of triethylamine to the eluent to get well-defined spots. Staining with ninhydrin can be used to visualize the amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring reaction progress and identifying products and byproducts. The presence of both nitrogen and sulfur can give characteristic isotopic patterns.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound or its derivatives are sufficiently volatile. Derivatization may be necessary to improve volatility and chromatographic performance.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product.
III. Key Properties and Data
| Property | Value | Source |
| Molecular Formula | C4H12ClNS | [1][11] |
| Molecular Weight | 141.66 g/mol | [1][12] |
| CAS Number | 98021-13-7 | [1][12] |
| Storage Temperature | 2-8°C (recommended) | [8] |
IV. Experimental Workflows and Diagrams
Workflow for Nucleophilic Substitution Reaction
The following diagram illustrates a typical workflow for using this compound as a nucleophile.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 4. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]
- 10. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]
- 11. This compound | 98021-13-7 [chemicalbook.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: N-methyl-2-(methylthio)ethanamine Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of N-methyl-2-(methylthio)ethanamine hydrochloride. This document is designed for researchers, chemists, and process development professionals to provide in-depth insights, troubleshooting protocols, and frequently asked questions regarding the catalytic synthesis of this key chemical intermediate. Our focus is on providing not just procedural steps, but the underlying chemical logic to empower you to optimize and troubleshoot your reactions effectively.
Section 1: Synthesis Overview and Core Mechanism
N-methyl-2-(methylthio)ethanamine is a crucial building block, particularly as an intermediate in the synthesis of pharmaceuticals like Ranitidine.[1][2] While several synthetic routes exist, one of the most robust and scalable methods is the direct reductive amination of a suitable carbonyl precursor with methylamine. This one-pot reaction is highly efficient but exquisitely sensitive to the choice of catalyst, reducing agent, and reaction conditions.[3][4]
The primary pathway involves the reaction of 2-(methylthio)acetaldehyde with methylamine to form an intermediate imine (or the corresponding enamine), which is then immediately reduced by a hydride source in the presence of a catalyst to yield the desired secondary amine.
Caption: General workflow for the reductive amination synthesis.
Section 2: Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: What are the primary classes of catalysts for this reductive amination, and how do I choose one?
A: Catalysts for this process are broadly divided into two categories:
-
Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. They are advantageous for their ease of separation (filtration) and potential for recycling.
-
Palladium (e.g., Pd/C): A versatile and common choice, often used with H₂ gas. However, palladium catalysts are notoriously sensitive to poisoning by sulfur compounds.[3] Given that the substrate itself is a thioether, this can lead to rapid deactivation and requires careful optimization or the use of sulfur-tolerant variants.
-
Raney Nickel (Raney Ni): A cost-effective alternative to precious metal catalysts, also used with H₂.[3] It shows good activity but can sometimes lead to over-reduction or side reactions if not carefully controlled. Its pyrophoric nature also necessitates specific handling procedures.
-
-
Homogeneous Catalysts: These are soluble in the reaction medium, often offering higher activity and selectivity under milder conditions.
-
Iridium Complexes (e.g., Ir-Picolinamide Ligands): These modern catalysts are exceptionally active and can utilize formic acid or ammonium formate as a convenient hydrogen source, avoiding the need for high-pressure hydrogenation equipment.[5] They often exhibit high selectivity, minimizing the formation of tertiary amine byproducts.[4][5]
-
The choice depends on your priorities: For large-scale, cost-driven production where handling H₂ is feasible, Raney Nickel might be explored. For high-selectivity, lab-scale, or process development where catalyst cost is less critical and mild conditions are preferred, an Iridium-based system is an excellent choice.[5]
Q2: How does the choice of reducing agent affect the catalytic process?
A: The reducing agent and catalyst are a synergistic pair.
-
Catalytic Hydrogenation (H₂ gas): Used with heterogeneous catalysts like Pd/C and Raney Ni. This method is powerful but requires specialized pressure equipment. The catalyst's role is to dissociate H₂ and facilitate its addition across the imine double bond.
-
Transfer Hydrogenation (e.g., Formic Acid, Ammonium Formate): Often used with homogeneous catalysts like Iridium complexes.[4][5] The catalyst facilitates the transfer of hydrogen from the donor molecule to the imine. This method is operationally simpler and safer than using H₂ gas.
-
Hydride Reagents (e.g., NaBH₄, NaBH₃CN, NaBH(OAc)₃): These are stoichiometric reducing agents that can be used in a "direct" reductive amination where the catalyst is the weak acid condition that promotes imine formation.[3][6]
-
Sodium Cyanoborohydride (NaBH₃CN): A classic choice due to its unique selectivity. It is a weaker reducing agent than NaBH₄ and is more effective at reducing the imine intermediate than the starting aldehyde at near-neutral pH.[3][6] This prevents the wasteful formation of the alcohol byproduct.
-
Sodium Triacetoxyborohydride (STAB): A milder and less toxic alternative to NaBH₃CN that is also highly effective and selective for reductive aminations.[4][6]
-
Q3: My substrate contains a sulfur atom. What specific catalytic challenges should I anticipate?
A: The thioether moiety in your substrate is a significant consideration. Sulfur is a well-known poison for many precious metal catalysts, especially Palladium.[3] The sulfur atom's lone pair of electrons can bind strongly to the metal surface, blocking active sites and preventing catalysis.
Mitigation Strategies:
-
Catalyst Choice: Opt for catalysts known for higher sulfur tolerance. Nickel-based catalysts often show better resistance than palladium. Homogeneous catalysts may also be less susceptible depending on their coordination sphere.
-
Increased Catalyst Loading: A straightforward but costly approach is to use a higher loading of the catalyst to compensate for partial deactivation.
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of catalyst poisoning relative to the rate of the desired reaction.
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and provides a logical framework for resolving them.
Caption: Troubleshooting workflow for low yield in reductive amination.
Problem: Low Product Yield
Q: My reaction yield is poor, or the reaction stalls before completion. What are the likely catalytic causes? A: This is the most common issue. The cause is typically related to catalyst activity or selectivity.
-
Catalyst Poisoning: As discussed, this is the primary suspect when using a thioether substrate with a sulfur-sensitive catalyst like Pd/C. The reaction may start but will slow down or stop as active sites become blocked.
-
Insufficient Catalyst Loading: Ensure you are using an appropriate catalyst loading (mol%). For new reactions, starting around 1-5 mol% is common, but this may need to be increased.
-
Poor Catalyst Quality: The catalyst may be old, have been improperly stored (e.g., exposure to air for pyrophoric catalysts like Raney Ni), or from a poor-quality batch. Always use fresh, properly handled catalysts.
-
Inefficient Reducing Agent: If using a hydride reagent, ensure it has not degraded due to moisture. If using H₂ gas, ensure the system is not leaking and that sufficient pressure is maintained.
Problem: Significant Impurity Formation
Q: I'm getting a good conversion of my starting material, but I have significant byproducts. How do I improve selectivity? A: The type of byproduct is a key diagnostic clue.
-
Alcohol Byproduct (2-(methylthio)ethanol): This indicates that the reduction of the starting aldehyde is competing with the reduction of the imine intermediate.[5] This happens when the reducing agent is not selective enough (e.g., NaBH₄) or when the imine formation is slow.
-
Solution: Switch to a more selective reducing agent like NaBH₃CN or STAB, which preferentially reduces the protonated imine.[6] You can also increase the concentration of methylamine or add a dehydrating agent to drive the equilibrium towards imine formation.
-
-
Tertiary Amine Byproduct (Bis[2-(methylthio)ethyl]methylamine): This is caused by over-alkylation, where the desired secondary amine product reacts with another molecule of the aldehyde and is subsequently reduced.
-
Solution: This is a problem of selectivity. Using a more sterically bulky or electronically tuned catalyst can prevent the secondary amine product from re-entering the catalytic cycle. Certain iridium-picolinamide catalysts are designed for high selectivity towards secondary amines.[5] Alternatively, using the amine as the limiting reagent can sometimes help, though this is often not practical.
-
Section 4: Experimental Protocols & Data
Protocol: General Procedure for Reductive Amination using STAB
This is a representative protocol and must be adapted and optimized for your specific laboratory conditions and scale.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-(methylthio)acetaldehyde (1.0 eq) and the chosen solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), approx. 0.1-0.5 M).[4]
-
Amine Addition: Add a solution of methylamine (1.1-1.5 eq, often as a solution in THF or water) to the flask.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid may be added to facilitate this step, especially with less reactive carbonyls.[4]
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the mixture. An exotherm may be observed. Maintain the temperature with an ice bath if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature until completion, monitoring by TLC or GC-MS (typically 2-24 hours).
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Salt Formation: Purify the crude N-methyl-2-(methylthio)ethanamine by distillation or chromatography. To form the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same solvent until precipitation is complete. Filter and dry the solid product.
Data: Catalyst System Comparison
| Catalyst System | Reducing Agent | Typical Temp. | Pros | Cons / Common Issues |
| Pd/C | H₂ (gas) | 25-80 °C | Widely available; effective for many reductions. | Highly susceptible to sulfur poisoning; requires pressure equipment.[3] |
| Raney Ni | H₂ (gas) | 50-100 °C | Cost-effective; good activity. | Pyrophoric; may require higher temperatures; potential for over-reduction.[3] |
| Ir-QN/PA Complexes | Formic Acid / Ammonium Formate | 40-80 °C | High activity & selectivity; mild conditions; no H₂ gas needed.[4][5] | Higher catalyst cost; ligand synthesis may be required. |
| NaBH₃CN / Acid | NaBH₃CN | 0-25 °C | Excellent selectivity for imine vs. carbonyl; simple setup.[3][6] | Toxic cyanide byproducts; moisture sensitive. |
| NaBH(OAc)₃ (STAB) | NaBH(OAc)₃ | 0-25 °C | Excellent selectivity; non-toxic byproducts; mild.[4][6] | Higher cost than NaBH₄; moisture sensitive. |
References
- 1. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. kanto.co.jp [kanto.co.jp]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: A Troubleshooting Guide for N-methyl-2-(methylthio)ethanamine Hydrochloride Experiments
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into experiments involving N-methyl-2-(methylthio)ethanamine Hydrochloride. The following question-and-answer-based troubleshooting guide addresses common challenges from handling and storage to reaction and analysis, emphasizing the scientific principles behind each recommendation.
Section 1: Compound Properties, Handling, and Storage
This section addresses the most frequently asked questions regarding the fundamental properties and safe handling of this compound.
Q1: What are the key physical and chemical properties I should be aware of before starting my experiment?
Understanding the fundamental properties of this compound is critical for proper handling and experimental design. As a hydrochloride salt, it behaves differently than its free amine counterpart.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 98021-13-7 | [1][2][3] |
| Molecular Formula | C₄H₁₂ClNS | [1][2][4] |
| Molecular Weight | 141.66 g/mol | [1][2] |
| Melting Point | 128-130 °C | [4] |
| Appearance | White to off-white solid (typical) | General chemical knowledge |
| Solubility | Soluble in water; limited solubility in non-polar organic solvents. | [5] |
Q2: How must I properly store this compound to ensure its stability and integrity?
Improper storage is a frequent source of experimental failure. This compound requires specific conditions to prevent degradation.
A2: The compound should be stored in a tightly sealed container at 2-8°C in a refrigerator.[1][6] There are two primary reasons for these conditions:
-
Hygroscopicity: The material can absorb moisture from the atmosphere, which can introduce water into sensitive reactions and affect accurate weighing.[7]
-
Air Sensitivity: The thioether group (-S-CH₃) can be susceptible to oxidation over time, especially when exposed to air and light. Storing under an inert atmosphere (like Argon or Nitrogen) is best practice for long-term stability.[7][8]
Always handle the compound quickly and in a dry environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to air and moisture.
Q3: What are the primary safety hazards, and what personal protective equipment (PPE) is mandatory?
A3: this compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[7][8] Inhalation may also cause respiratory irritation.[7][9] Additionally, like many sulfur-containing compounds, its free base form may have a strong, unpleasant odor ("stench").[8][10]
Mandatory PPE and Safety Precautions:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[11][12][13]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear a lab coat.[11][13] Immediately remove and wash any contaminated clothing.[8]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust or aerosols.[7][10][11]
-
Handling: Avoid all direct contact. Wash hands thoroughly after handling.[11][12] Keep the compound away from heat, sparks, and open flames.[7][8]
Section 2: Troubleshooting Synthesis and Work-up Procedures
This section focuses on resolving common issues encountered during chemical reactions and subsequent purification steps.
Q1: My reaction involving N-methyl-2-(methylthio)ethanamine HCl is sluggish or incomplete. What are the likely causes?
This is a common issue that can often be traced back to the nature of the starting material or the reaction conditions. The troubleshooting process should be systematic.
DOT Diagram: General Troubleshooting Workflow for Reaction Failure
Caption: A logical workflow for diagnosing failed reactions.
A1:
-
Active Nucleophile Form: Remember, you are starting with the hydrochloride salt . The amine is protonated (R-NH₂⁺CH₃) and is not nucleophilic. For it to participate in most reactions (e.g., amide couplings, nucleophilic substitutions), it must be deprotonated to the free base (R-NHCH₃). Ensure you are adding at least one full equivalent of a suitable base (e.g., triethylamine, DIPEA, or an inorganic base like K₂CO₃) to liberate the free amine in situ. If your reaction requires strictly anhydrous conditions, it is often better to neutralize the salt in a separate step and extract the free base before use.
-
Moisture Contamination: As the compound is hygroscopic, water may have been introduced, which can quench moisture-sensitive reagents (like organometallics or acyl chlorides).[7] Dry your solvents and glassware thoroughly.
-
Reagent Purity: Verify the purity of your starting material. An old or improperly stored bottle may contain impurities or degraded material.
-
Incompatible Reagents: The compound is incompatible with strong oxidizing agents, which can target the thioether group.[8][10][13] It is also incompatible with strong acids (as it's already a salt) and bases (which are used for neutralization but can cause side reactions if not chosen carefully).[8][10]
Q2: I am having difficulty extracting my product during the aqueous work-up. Why is it staying in the aqueous layer?
A2: This is a classic issue when working with amine salts. The N-methyl-2-(methylthio)ethanamine moiety, especially when protonated as the hydrochloride salt, is highly polar and water-soluble.[5] If your product retains this amine as a salt, it will preferentially partition into the aqueous layer.
Solution: During the work-up, add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) to the separatory funnel and shake. Check the pH of the aqueous layer with litmus paper to ensure it is basic (pH > 8). This neutralizes the ammonium hydrochloride, converting it to the free amine. The free amine is significantly less polar and will be readily extracted into common organic solvents like dichloromethane, ethyl acetate, or ether.
Section 3: Analytical Troubleshooting
Characterization of N-methyl-2-(methylthio)ethanamine and its derivatives can be challenging without the right approach.
Q1: Why can't I see my compound on HPLC using a standard diode-array (DAD/UV) detector?
A1: The structure of N-methyl-2-(methylthio)ethanamine lacks a significant chromophore. It does not have any aromatic rings or conjugated double bond systems that absorb UV light in the typical range (210-400 nm). Therefore, it is essentially "invisible" to a standard UV detector.
Solutions:
-
Derivatization: For quantitative analysis, you must derivatize the amine with a UV-active labeling agent. A common and effective reagent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which reacts with primary and secondary amines to form a highly fluorescent and UV-active derivative.[14] This allows for sensitive detection by HPLC-UV or HPLC-Fluorescence.
-
Alternative Detectors: If derivatization is not desirable, you must use a different detection method, such as:
-
Mass Spectrometry (LC-MS): The gold standard for detecting non-chromophoric compounds.
-
Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile analytes.
-
Charged Aerosol Detector (CAD): Another universal detector that offers near-uniform response.
-
Q2: My ¹H NMR spectrum looks correct, but the integration is off, or the peaks are broad. What's wrong?
A2:
-
Broad Peaks: The amine proton (-NH-) often appears as a broad singlet and can exchange with trace amounts of water (D₂O) in the NMR solvent. Its chemical shift is also highly concentration-dependent. This is normal. If all peaks are broad, it could indicate the presence of paramagnetic impurities or aggregation.
-
Integration Issues: Ensure the compound is fully dissolved and that you have allowed for a sufficient relaxation delay (d1) in your NMR acquisition parameters, especially for quaternary carbons if running a ¹³C NMR. If you are analyzing the hydrochloride salt, the acidic proton on the nitrogen may be exchanging with protons from residual water, which can sometimes complicate integration. A definitive way to identify the N-H proton is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the N-H peak should disappear.
Section 4: Key Experimental Protocols
Protocol 1: Neutralization and Extraction of the Free Base
This protocol describes the conversion of the hydrochloride salt to its free amine form for use in reactions requiring the neutral nucleophile.
-
Dissolution: Dissolve 1.0 equivalent of this compound in deionized water (approx. 10 mL per gram of salt).
-
Cooling: Place the flask in an ice-water bath to cool to 0-5°C. This helps to control any exotherm during neutralization.
-
Neutralization: Slowly add a 2M solution of sodium hydroxide (NaOH) dropwise while stirring. Monitor the pH of the aqueous solution using pH indicator strips. Continue adding base until the pH is >10.
-
Extraction: Transfer the cold solution to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The volume of organic solvent for each extraction should be roughly equal to the initial aqueous volume.
-
Drying and Concentration: Combine the organic extracts. Dry the combined solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation).
-
Validation: The resulting oil or low-melting solid is the free amine. It should be used immediately or stored under an inert atmosphere in the freezer. Its identity can be confirmed by NMR.
DOT Diagram: Purification Decision Tree
Caption: Decision tree for selecting an appropriate purification strategy.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 98021-13-7 [chemicalbook.com]
- 3. This compound 97% | CAS: 98021-13-7 | AChemBlock [achemblock.com]
- 4. This compound | 98021-13-7 [amp.chemicalbook.com]
- 5. CAS 6950-53-4: Ethanamine,2-(methylthio)-, hydrochloride (… [cymitquimica.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.ca [fishersci.ca]
- 9. N-Methyl-2-(methylthio)ethanamine | C4H11NS | CID 18670831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis of N-methyl-2-(methylthio)ethanamine Hydrochloride for Researchers and Drug Development Professionals
Introduction
N-methyl-2-(methylthio)ethanamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a building block for H₂-receptor antagonists. Its structural motif is also found in other biologically active molecules, making its efficient and scalable synthesis a topic of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering in-depth technical insights and experimental considerations to inform strategic decisions in process chemistry and medicinal chemistry research.
Core Synthetic Strategies
The synthesis of this compound can be approached through several distinct chemical pathways. This guide will focus on the three most logical and commonly explored strategies:
-
Route 1: N-methylation of 2-(methylthio)ethanamine. This approach involves the direct introduction of a methyl group to the primary amine of a readily available precursor.
-
Route 2: Nucleophilic Substitution of a 2-(methylthio)ethyl Halide with Methylamine. This classic method relies on the reaction of an electrophilic alkyl halide with a nucleophilic amine.
-
Route 3: Reductive Amination of (methylthio)acetaldehyde with Methylamine. A modern and versatile approach that forms the C-N bond through an imine intermediate followed by reduction.
Each of these routes presents a unique set of advantages and challenges concerning starting material availability, reaction efficiency, scalability, and impurity profiles. A thorough understanding of these factors is crucial for selecting the optimal synthetic strategy for a given application.
Route 1: N-methylation of 2-(methylthio)ethanamine
This synthetic pathway commences with 2-(methylthio)ethanamine, which can be synthesized from cysteamine. The core of this route is the selective methylation of the primary amine.
Reaction Mechanism
The N-methylation of a primary amine can be achieved through various methylating agents. A common approach involves the use of a methyl halide, such as methyl iodide, in the presence of a base to neutralize the hydrohalic acid byproduct. The reaction proceeds via a standard SN2 mechanism where the amine nitrogen acts as the nucleophile.
A significant challenge in this approach is controlling the degree of methylation. Over-methylation can lead to the formation of the corresponding tertiary amine, N,N-dimethyl-2-(methylthio)ethanamine, and even the quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is paramount to maximize the yield of the desired secondary amine.
Experimental Protocol (Illustrative)
Step 1: Synthesis of 2-(methylthio)ethanamine (Starting Material)
2-(Methylthio)ethanamine can be prepared from S-methylation of cysteamine[1].
Step 2: N-methylation
-
Dissolve 2-(methylthio)ethanamine (1.0 eq) in a suitable solvent such as methanol or acetonitrile.
-
Add a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add a methylating agent (e.g., methyl iodide, 1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by distillation or column chromatography.
Step 3: Hydrochloride Salt Formation
-
Dissolve the purified N-methyl-2-(methylthio)ethanamine in a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent until precipitation is complete.
-
Filter the solid, wash with cold solvent, and dry under vacuum to obtain this compound.
Causality Behind Experimental Choices
The choice of a non-nucleophilic base is critical to prevent it from competing with the amine in the SN2 reaction. The slow, cooled addition of the methylating agent helps to control the exothermicity of the reaction and minimize over-methylation. The final salt formation with HCl in an organic solvent provides a stable, crystalline solid that is easier to handle and purify.
Diagram of Route 1 Workflow
Caption: Workflow for the synthesis of this compound via N-methylation.
Route 2: Nucleophilic Substitution with Methylamine
This route involves the reaction of methylamine with a 2-(methylthio)ethyl halide, such as 2-(methylthio)ethyl chloride.
Reaction Mechanism
This is a classic example of an SN2 reaction where the nucleophilic methylamine attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion. Similar to Route 1, controlling the stoichiometry is crucial to prevent the secondary amine product from reacting further with the alkyl halide to form a tertiary amine. Using a large excess of methylamine can favor the formation of the desired secondary amine.
Experimental Protocol (Illustrative)
Step 1: Synthesis of 2-(methylthio)ethyl chloride (Starting Material)
This starting material can be prepared from 2-(methylthio)ethanol by reaction with a chlorinating agent like thionyl chloride.
Step 2: Nucleophilic Substitution
-
Charge a pressure vessel with a solution of methylamine in a suitable solvent (e.g., methanol or THF). A significant excess of methylamine (e.g., 5-10 equivalents) is recommended.
-
Cool the solution and add 2-(methylthio)ethyl chloride (1.0 eq) dropwise.
-
Seal the vessel and heat the reaction mixture. The temperature and reaction time will depend on the solvent and the specific halide (e.g., 60-80 °C for 12-24 hours).
-
After cooling, carefully vent the excess methylamine.
-
Work-up involves partitioning the reaction mixture between an organic solvent and an aqueous base to remove unreacted starting materials and byproducts.
-
The organic layer is then dried and concentrated, and the product is purified by distillation.
Step 3: Hydrochloride Salt Formation
Follow the same procedure as described in Route 1.
Causality Behind Experimental Choices
The use of a pressure vessel is often necessary due to the volatility of methylamine. A large excess of methylamine is a key strategy to statistically favor the reaction of the alkyl halide with the primary amine over the secondary amine product, thus minimizing the formation of the tertiary amine byproduct. The basic work-up is essential to remove the methylamine hydrochloride formed during the reaction and to isolate the free amine product.
Diagram of Route 2 Workflow
Caption: Workflow for the synthesis of this compound via nucleophilic substitution.
Route 3: Reductive Amination
Reductive amination is a powerful and highly versatile method for forming C-N bonds.[1][2] This route involves the reaction of (methylthio)acetaldehyde with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the target secondary amine.
Reaction Mechanism
The reaction begins with the condensation of the aldehyde and the amine to form a carbinolamine, which then dehydrates to form an iminium ion. A reducing agent, present in the reaction mixture, then reduces the iminium ion to the secondary amine. A key advantage of this method is the high selectivity for the formation of the secondary amine, as the imine formation is generally favored over further reaction of the secondary amine product with the aldehyde.
Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent depends on the pH compatibility of the substrates and the desired reaction conditions.
Experimental Protocol (Illustrative)
Step 1: Synthesis of (methylthio)acetaldehyde (Starting Material)
This aldehyde can be prepared by the oxidation of 2-(methylthio)ethanol.
Step 2: Reductive Amination
-
In a reaction flask, dissolve (methylthio)acetaldehyde (1.0 eq) and methylamine hydrochloride (1.1 eq) in a suitable solvent like methanol.
-
Add a base, such as triethylamine, to liberate the free methylamine.
-
Stir the mixture at room temperature for a period to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride, 1.2 eq) portion-wise, controlling the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
The reaction is quenched by the careful addition of water or dilute acid.
-
The product is extracted into an organic solvent, and the organic layer is dried and concentrated. Purification is typically achieved by distillation.
Step 3: Hydrochloride Salt Formation
Follow the same procedure as described in Route 1.
Causality Behind Experimental Choices
The in situ formation of the imine followed by immediate reduction is a key feature of this one-pot reaction, which improves efficiency. The choice of a mild reducing agent like sodium borohydride is often sufficient and cost-effective. The work-up procedure is designed to neutralize any remaining reducing agent and to isolate the amine product.
Diagram of Route 3 Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: N-methylation | Route 2: Nucleophilic Substitution | Route 3: Reductive Amination |
| Starting Materials | 2-(methylthio)ethanamine, methylating agent | 2-(methylthio)ethyl halide, methylamine | (methylthio)acetaldehyde, methylamine |
| Key Challenge | Controlling over-methylation | Preventing tertiary amine formation | Stability and handling of the aldehyde |
| Selectivity | Moderate to good with careful control | Good with large excess of methylamine | Generally high |
| Scalability | Moderate; control of exotherm can be an issue. | Good; can be run in standard pressure reactors. | Good; one-pot nature is advantageous. |
| Reagents | Potentially toxic methylating agents (e.g., CH₃I) | Gaseous and volatile methylamine | Mild and selective reducing agents |
| Yield (Typical) | Variable, dependent on control of side reactions | Good to excellent | Good to excellent |
| Purification | Distillation or chromatography to remove byproducts | Distillation | Distillation |
| Green Chemistry | Use of toxic methylating agents is a drawback. | Use of excess volatile amine can be a concern. | One-pot procedure reduces waste. |
Conclusion and Future Perspectives
The choice of the optimal synthesis route for this compound is highly dependent on the specific requirements of the project, including scale, purity specifications, cost considerations, and available equipment.
-
Route 1 (N-methylation) is a straightforward approach but requires careful optimization to control selectivity.
-
Route 2 (Nucleophilic Substitution) is a robust and scalable method, particularly if a large excess of methylamine can be efficiently handled and recovered.
-
Route 3 (Reductive Amination) represents a modern and elegant solution that often provides high selectivity and operational simplicity, making it an attractive option for both laboratory and industrial-scale synthesis.
Future research in this area may focus on developing catalytic and more environmentally benign methylation and amination procedures. For instance, the use of non-toxic methylating agents like dimethyl carbonate or the development of catalytic reductive amination processes could further enhance the efficiency and sustainability of this compound synthesis.
References
A Comparative Guide to N-methyl-2-(methylthio)ethanamine Hydrochloride and Structurally Related Histamine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmacological research and drug development, the exploration of novel molecular scaffolds and the understanding of their interactions with biological targets are paramount. N-methyl-2-(methylthio)ethanamine Hydrochloride is a simple yet intriguing molecule that shares structural motifs with well-established therapeutic agents, particularly those targeting histamine receptors. As a fragment of potent histamine H2 receptor antagonists like ranitidine, its study offers insights into the fundamental structure-activity relationships (SAR) that govern ligand-receptor interactions. This guide provides a comprehensive comparison of this compound with key reference compounds, offering a rationale for its potential biological activity and a framework for its experimental evaluation. By dissecting the roles of its constituent chemical features—the secondary amine and the thioether linkage—we can infer its potential pharmacological profile and position it within the broader context of histamine receptor modulation.
Chemical and Pharmacological Profiles
A comparative overview of this compound and selected histamine receptor ligands is essential to understand its potential biological role. The choice of comparators is based on structural similarity and their well-characterized interactions with histamine receptors.
Ranitidine is a potent and selective histamine H2 receptor antagonist widely used to decrease stomach acid production.[5][6] Its structure includes a furan ring, a dimethylaminomethyl group, and the N-methyl-2-(methylthio)ethanamine-derived side chain linked to a nitroethenediamine group. The thioether in the side chain was found to increase conformational flexibility, which may contribute to its antagonist activity.[3]
Cimetidine was the first histamine H2 receptor antagonist to be discovered and represents a different structural class, featuring an imidazole ring and a cyanoguanidine group.[8][9] Like ranitidine, it contains a thioether in its side chain, highlighting the importance of this functional group for H2 receptor antagonism.[3][10] Cimetidine also acts as an inhibitor of cytochrome P450 enzymes.[9]
Nα-Methylhistamine is a methylated derivative of histamine that shows potent agonistic activity at histamine H3 receptors and also acts as an agonist at H2 receptors.[11] This compound serves as a valuable comparator to assess the influence of N-methylation on the ethylamine side chain of histamine, providing a contrast to the antagonist properties of the larger, more complex molecules.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Known/Inferred Primary Target |
| This compound | CH₃SCH₂CH₂NHCH₃ · HCl | C₄H₁₂ClNS | 141.66 | Histamine Receptors (Inferred)[1][2] |
| Ranitidine | (CH₃)₂NCH₂C₄H₂OCH₂SCH₂CH₂NHC(=CHNO₂)NHCH₃ | C₁₃H₂₂N₄O₃S | 314.40 | Histamine H2 Receptor (Antagonist)[5][6] |
| Cimetidine | CH₃C₅H₂N₂CH₂SCH₂CH₂NHC(=NCN)NHCH₃ | C₁₀H₁₆N₆S | 252.34 | Histamine H2 Receptor (Antagonist)[8][9] |
| Nα-Methylhistamine | C₅H₄N₂CH₂CH₂NHCH₃ | C₆H₁₁N₃ | 125.17 | Histamine H3/H2 Receptors (Agonist)[11] |
Comparative Analysis of Performance
A direct experimental comparison of this compound with established ligands is limited by the lack of published data for the former. However, a robust analysis can be inferred from the extensive structure-activity relationship (SAR) studies of histamine H2 receptor antagonists.
The development of cimetidine and subsequently ranitidine was a landmark in rational drug design.[4] The inclusion of a thioether in the alkyl chain connecting the heterocyclic ring to the polar tail group was a critical modification from earlier histamine analogs. This substitution was found to be crucial for antagonist activity, with the oxygen analogue (oxaburimamide) being less potent.[3] The thioether linkage increases the flexibility of the side chain, which is thought to be important for optimal interaction with the H2 receptor antagonist binding site.[3]
The N-methyl group on the terminal amine is another key feature. In the context of histamine itself, Nα-methylation leads to a potent H3 receptor agonist that retains H2 agonist activity.[11] However, in the larger antagonist structures of ranitidine and cimetidine, this N-methyl group is part of a more complex polar group that interacts with a distinct region of the receptor.
Based on these observations, it can be hypothesized that this compound, as a standalone molecule, would likely exhibit weak affinity for histamine receptors compared to the fully elaborated antagonists. It lacks the heterocyclic core (imidazole in cimetidine, furan in ranitidine) that is essential for high-affinity binding to the orthosteric site of the H2 receptor. However, it may serve as a valuable negative control or a starting point for fragment-based drug design efforts targeting histamine receptors or other related proteins.
Signaling Pathways
Histamine receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects. The histamine H2 receptor, the likely target for this compound-related compounds, is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.
Upon activation by an agonist like histamine, the H2 receptor undergoes a conformational change, leading to the activation of Gs. The activated Gsα subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[12] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response. In the parietal cells of the stomach, this cascade results in the activation of the H+/K+ ATPase (proton pump) and subsequent gastric acid secretion.[12] H2 receptor antagonists, such as ranitidine and cimetidine, competitively block the binding of histamine to the receptor, thereby preventing this signaling cascade and reducing gastric acid production.[13][14]
Caption: Histamine H2 receptor signaling pathway.
Experimental Protocols
To experimentally characterize the interaction of this compound with histamine receptors, a competitive radioligand binding assay is a standard and robust method. This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the test compound's binding affinity (Ki).
Competitive Radioligand Binding Assay for Histamine H2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Tiotidine (a potent H2 antagonist).
-
Unlabeled ("cold") ligand for non-specific binding determination: High concentration of a known H2 antagonist (e.g., Ranitidine or Cimetidine).
-
Test compound: this compound, dissolved in a suitable solvent and serially diluted.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Plate Setup:
-
Total Binding wells: Contain cell membranes and radioligand.
-
Non-specific Binding (NSB) wells: Contain cell membranes, radioligand, and a high concentration of unlabeled ligand.
-
Test Compound wells: Contain cell membranes, radioligand, and varying concentrations of this compound.
-
-
Reaction Mixture Preparation: In each well, add the assay buffer, the appropriate concentration of the test compound or unlabeled ligand, and the cell membranes.
-
Initiation of Binding: Add the radioligand ([³H]-Tiotidine) to all wells to start the binding reaction. The final concentration of the radioligand should be close to its Kd value for the H2 receptor.
-
Incubation: Incubate the microplate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound, while not a widely characterized reagent, holds a significant position from a medicinal chemistry perspective due to its structural relationship to potent histamine H2 receptor antagonists. Based on extensive SAR data from the development of cimetidine and ranitidine, it is reasonable to infer that this molecule, in isolation, is unlikely to possess high affinity for the H2 receptor. The absence of a heterocyclic moiety, crucial for anchoring within the receptor's binding pocket, is a major limiting factor.
However, its value lies in its potential as a molecular probe, a fragment for screening libraries, and a starting point for the synthesis of novel, more complex histamine receptor ligands. The experimental protocols outlined in this guide provide a clear path for researchers to empirically determine its biological activity and validate the hypotheses derived from SAR studies. A thorough characterization of this compound and its analogs will undoubtedly contribute to a deeper understanding of the molecular determinants of ligand recognition at histamine receptors and aid in the rational design of future therapeutics.
References
- 1. N-Methyl-2-(methylthio)ethanamine | C4H11NS | CID 18670831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. acs.org [acs.org]
- 5. Ranitidine - Wikipedia [en.wikipedia.org]
- 6. Ranitidine Hydrochloride | C13H23ClN4O3S | CID 3033332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cimetidine - Wikipedia [en.wikipedia.org]
- 10. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. N-methyl-2-(methylthio)ethanamine | 21485-78-9 [sigmaaldrich.com]
- 12. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 13. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
A Comparative Guide to the Purity Assessment of Synthesized N-methyl-2-(methylthio)ethanamine Hydrochloride
Introduction: The Critical Role of Purity in Drug Development
N-methyl-2-(methylthio)ethanamine hydrochloride is a crucial intermediate in the synthesis of various pharmacologically active molecules. Its structural integrity and purity are paramount, as even trace impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of this compound, offering insights into the rationale behind experimental choices to ensure the highest standards of scientific integrity.
The purity of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its pharmacological and toxicological profile. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3][4][5] This underscores the necessity for a multi-faceted analytical approach to fully characterize the purity of synthesized this compound.
Potential Impurities: A Proactive Approach to Purity Assessment
A thorough understanding of the synthetic route is the first step in predicting potential impurities. The synthesis of this compound can give rise to several types of impurities, including:
-
Starting materials and reagents: Unreacted precursors or residual reagents.
-
By-products: Molecules formed from competing or incomplete reactions.
-
Degradation products: Impurities formed during storage or under stress conditions.
-
Solvent residues: Residual solvents from the synthesis and purification steps.
A proactive approach to identifying these potential impurities allows for the development of targeted analytical methods capable of detecting and quantifying them with high sensitivity and specificity.
Orthogonal Analytical Strategies: A Framework for Comprehensive Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. Therefore, an orthogonal approach, employing multiple analytical methods with different separation and detection principles, is essential for a comprehensive assessment. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound, integrating orthogonal analytical techniques.
Caption: Integrated workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[6] Its high resolving power allows for the separation of the main compound from closely related impurities.
Expertise & Experience in Method Development:
The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation. For a polar, basic compound like an amine hydrochloride, several approaches can be considered:
-
Reversed-Phase (RP) HPLC: While challenging for highly polar compounds, the use of a suitable ion-pairing reagent or a polar-embedded stationary phase can yield good results.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[7]
-
Derivatization: Derivatizing the amine with a chromophore- or fluorophore-containing reagent can enhance its retention on a reversed-phase column and significantly improve detection sensitivity.[8][9][10][11][12] Common derivatizing agents include dansyl chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl).[8][9]
Trustworthiness through a Validated Protocol:
A self-validating HPLC protocol ensures reliable and reproducible results.
Experimental Protocol: RP-HPLC with UV Detection (Post-Derivatization with Dansyl Chloride)
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and synthesized samples in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
-
Derivatization:
-
To 1 mL of the sample/standard solution, add 1 mL of a saturated sodium bicarbonate solution and 2 mL of a dansyl chloride solution in acetone (1 mg/mL).
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak.
-
Comparison of HPLC Approaches:
| Method | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase (Ion-Pairing) | Direct analysis, no derivatization needed. | Can be harsh on columns, baseline instability. | Initial screening and semi-quantitative analysis. |
| HILIC | Excellent retention of polar compounds. | Requires careful mobile phase preparation and equilibration. | High-resolution separation of polar impurities. |
| Reversed-Phase (Derivatization) | High sensitivity, improved chromatography. | Adds an extra step, potential for side reactions. | Trace impurity analysis and quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities
GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds, making it ideal for identifying residual solvents and volatile by-products in the synthesized this compound.[13][14] The mass spectrometer provides definitive identification of the separated components.
Expertise & Experience in Method Development:
The primary challenge in analyzing amines by GC is their tendency to exhibit poor peak shape due to interactions with active sites in the inlet and column. Several strategies can mitigate this:
-
Derivatization: Converting the amine to a less polar derivative can improve its chromatographic behavior.
-
Use of a Base-Deactivated Column: These columns are specifically designed to minimize interactions with basic compounds.
-
Headspace GC: For the analysis of highly volatile impurities like residual solvents, headspace sampling is the preferred technique as it avoids injecting the non-volatile salt onto the column.[14]
Trustworthiness through a Validated Protocol:
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Standard and Sample Preparation:
-
Prepare a standard solution containing known concentrations of potential residual solvents in a suitable high-boiling solvent (e.g., DMSO).
-
Accurately weigh the this compound sample into a headspace vial and dissolve in the same high-boiling solvent.
-
-
Headspace Conditions:
-
Oven Temperature: 100°C
-
Loop Temperature: 110°C
-
Transfer Line Temperature: 120°C
-
Equilibration Time: 20 minutes
-
-
GC-MS Conditions:
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Oven Program: 40°C (5 min), ramp to 240°C at 10°C/min, hold for 5 min
-
Inlet Temperature: 250°C
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 35-350
-
-
Data Analysis:
-
Identify and quantify residual solvents by comparing the retention times and mass spectra of the peaks in the sample chromatogram to those of the standards.
-
Comparison with Direct Injection GC-MS:
| Method | Advantages | Disadvantages | Best Suited For |
| Headspace GC-MS | Protects the GC system from non-volatile matrix. | Only suitable for volatile analytes. | Residual solvent analysis. |
| Direct Injection GC-MS | Can analyze semi-volatile impurities. | Risk of column contamination and poor peak shape for the main compound. | Analysis of less volatile by-products (with derivatization). |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity
NMR spectroscopy is an indispensable tool for both structural confirmation and quantitative purity determination (qNMR).[15][16][17][18] ¹H NMR provides information on the proton environment and can be used to identify and quantify impurities with distinct proton signals.
Expertise & Experience in qNMR:
For accurate quantification, a certified internal standard with a known purity and a resonance that does not overlap with the analyte signals is required. The purity of the analyte can then be calculated based on the integral ratios of the analyte and the internal standard.[18][19]
Trustworthiness through a Validated Protocol:
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid).
-
Dissolve both in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Solvent: D₂O
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
-
Comparison of NMR with other techniques:
| Technique | Information Provided | Quantification | Limitations |
| NMR | Structural information, absolute purity. | Absolute (with internal standard). | Lower sensitivity than chromatographic methods. |
| HPLC | Impurity profile, relative purity. | Relative (area %), or absolute with reference standards. | Requires chromophores for UV detection. |
| GC-MS | Volatile impurity profile, identity. | Absolute (with reference standards). | Limited to volatile and thermally stable compounds. |
Impurity Profile Visualization
The following diagram illustrates a hypothetical impurity profile for this compound, highlighting the types of impurities that different analytical techniques can detect.
Caption: Hypothetical impurity profile.
Elemental Analysis and Ion Chromatography: Confirming Stoichiometry
Elemental analysis (CHN) provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is crucial for confirming the empirical formula of the synthesized compound.
Ion chromatography can be used to determine the chloride content, confirming the formation of the hydrochloride salt and its stoichiometry.[7][20]
Comparative Data Summary (Hypothetical):
| Analysis | Theoretical Value (%) | Batch 1 Result (%) | Batch 2 Result (%) | Interpretation |
| Carbon | 33.90 | 33.75 | 33.85 | Close to theoretical, indicating high purity. |
| Hydrogen | 8.54 | 8.45 | 8.51 | Consistent with expected structure. |
| Nitrogen | 9.89 | 9.80 | 9.85 | Supports the presence of the amine group. |
| Chloride (IC) | 25.03 | 24.85 | 24.98 | Confirms the hydrochloride salt form. |
Conclusion: An Integrated Approach to Assuring Quality
The purity assessment of this compound requires a multi-faceted and orthogonal analytical strategy. While HPLC serves as the primary tool for determining the impurity profile, GC-MS is essential for controlling volatile impurities and residual solvents. NMR spectroscopy provides definitive structural confirmation and an absolute measure of purity. Finally, elemental analysis and ion chromatography confirm the elemental composition and salt stoichiometry. By integrating these techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of this critical pharmaceutical intermediate.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. lejan-team.com [lejan-team.com]
- 5. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 6. DSpace [helda.helsinki.fi]
- 7. lcms.cz [lcms.cz]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of aliphatic amines in air samples by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ijpsonline.com [ijpsonline.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. chemadder.com [chemadder.com]
- 17. reddit.com [reddit.com]
- 18. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 19. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Biological Activity of N-methyl-2-(methylthio)ethanamine Derivatives as Histamine H₂ Receptor Antagonists
This guide provides an in-depth comparison of the biological activities of novel derivatives based on the N-methyl-2-(methylthio)ethanamine scaffold. Drawing inspiration from the rational drug design of Cimetidine, one of the first logically designed drugs, this document outlines the scientific rationale, experimental workflows, and comparative data for evaluating these compounds as potential histamine H₂ receptor antagonists.[1]
Introduction: The Scientific Rationale
The compound N-methyl-2-(methylthio)ethanamine hydrochloride serves as a compelling starting point for derivative synthesis due to its structural analogy to key components of established histamine H₂ receptor antagonists.[2][3] The histamine H₂ receptor is a G-protein coupled receptor (GPCR) primarily coupled to a stimulatory G-protein (Gαs).[4][5][6] Activation of this receptor by histamine triggers a signaling cascade that increases intracellular cyclic AMP (cAMP), leading to physiological responses such as gastric acid secretion.[4][7] Antagonists of this receptor, like the groundbreaking drug Cimetidine, effectively block this pathway and are used to treat conditions like peptic ulcers and gastroesophageal reflux disease.[1][3][8]
The core structure of N-methyl-2-(methylthio)ethanamine mirrors the flexible thioether side chain of Cimetidine, which is crucial for proper orientation and binding within the H₂ receptor.[2][9] Structure-activity relationship (SAR) studies have shown that the thioether link and the distance between a heterocyclic ring and a polar, non-basic terminal group are critical for potent H₂ antagonism.[2] By using N-methyl-2-(methylthio)ethanamine as a foundational scaffold, we can systematically synthesize and test derivatives to explore new chemical space and identify novel antagonists with potentially improved potency or pharmacokinetic profiles.
Experimental Design & Workflow
Caption: High-level experimental workflow for derivative evaluation.
Detailed Experimental Protocols
This competitive binding assay quantifies the affinity of a test compound for the human H₂ receptor by measuring its ability to displace a known radiolabeled ligand. The output is the inhibitor constant (Ki), a measure of binding affinity.
Principle: Membranes from cells expressing the H₂ receptor are incubated with a fixed concentration of a radiolabeled H₂ antagonist (e.g., [³H]-tiotidine) and varying concentrations of the test compound. The amount of radioligand bound to the receptor is measured, and the concentration of test compound that displaces 50% of the radioligand (IC₅₀) is determined. This value is then converted to Ki.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human histamine H₂ receptor.[10] Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of test compound dilutions (ranging from 10⁻¹⁰ M to 10⁻⁵ M).
-
50 µL of radioligand solution (e.g., [³H]-tiotidine at a concentration near its Kd).
-
150 µL of the cell membrane preparation (typically 10-20 µg of protein).
-
Total Binding Control: Wells with buffer instead of test compound.
-
Non-Specific Binding (NSB) Control: Wells with a high concentration of a known non-labeled antagonist (e.g., 10 µM Cimetidine) instead of the test compound.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[11]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[11]
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract the NSB counts from all other counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay determines whether a high-affinity compound acts as an antagonist (inhibits receptor function) or an agonist (activates the receptor).
Principle: The H₂ receptor is Gs-coupled, meaning its activation stimulates adenylyl cyclase to produce cAMP.[4][12] This assay measures changes in intracellular cAMP levels in response to the test compounds. An antagonist will inhibit the cAMP increase caused by an H₂ agonist (like histamine), while an agonist will increase cAMP on its own. Modern assays often use luminescence or fluorescence resonance energy transfer (FRET) for detection.[13][14][15]
Step-by-Step Protocol (using a Luminescence-based Biosensor Assay):
-
Cell Culture: Use HEK293 cells co-transfected with the human H₂ receptor and a cAMP-detecting biosensor (e.g., a luciferase-based sensor that emits light upon cAMP binding).[15]
-
Cell Plating: Seed the cells into a 384-well white, opaque plate and allow them to adhere overnight.
-
Assay Procedure (Antagonist Mode):
-
Add varying concentrations of the test compounds to the wells.
-
Incubate for 10-20 minutes at room temperature.
-
Add a fixed concentration of histamine that elicits a sub-maximal response (e.g., its EC₈₀ concentration).
-
Incubate for another 15-30 minutes.
-
-
Assay Procedure (Agonist Mode):
-
Add varying concentrations of the test compounds to the wells.
-
Incubate for 15-30 minutes.
-
-
Detection: Add the luciferase substrate reagent according to the manufacturer's protocol.[15] Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Antagonist Mode: Plot the luminescence signal against the log concentration of the test compound. Fit the data to determine the IC₅₀, which represents the concentration at which the compound inhibits 50% of the histamine-induced signal.
-
Agonist Mode: Plot the signal against the log concentration to determine the EC₅₀ (potency) and the maximum response (efficacy) relative to histamine.
-
Histamine H₂ Receptor Signaling Pathway
The canonical signaling pathway for the H₂ receptor involves Gαs protein activation, leading to the production of the second messenger cAMP, which in turn activates Protein Kinase A (PKA).[4] PKA then phosphorylates various downstream cellular proteins to elicit a physiological response.
References
- 1. acs.org [acs.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. PathWhiz [smpdb.ca]
- 5. Coupling to Gs and G(q/11) of histamine H2 receptors heterologously expressed in adult rat atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. reactionbiology.com [reactionbiology.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Guide to N-methyl-2-(methylthio)ethanamine Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions
This guide provides an in-depth performance evaluation of N-methyl-2-(methylthio)ethanamine, a representative bidentate N,S-ligand, in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. While presented as its hydrochloride salt for stability and handling, the active ligand is the free amine. We will objectively compare its potential performance characteristics against established, high-performance phosphine-based ligands, supported by representative experimental data from the scientific literature. This document is intended for researchers, chemists, and drug development professionals seeking to understand the catalytic potential of thioether amine ligands in modern organic synthesis.
Introduction: The Role of Ligands in Catalysis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds. The success of these reactions hinges on the choice of ligand, which coordinates to the palladium center, modulating its stability, solubility, and catalytic activity. N-methyl-2-(methylthio)ethanamine possesses two key donor atoms: a secondary amine (N) and a thioether (S). This bidentate structure allows it to form a stable five-membered chelate ring with a metal center, which can enhance catalytic efficiency compared to monodentate ligands. Thioethers are known to serve as powerful transition-metal ligands[1]. The amine group, in addition to its coordinating properties, can also influence the reaction by acting as a base or participating in hydrogen bonding interactions[2].
This guide will use the Suzuki-Miyaura reaction—the coupling of an aryl halide with an arylboronic acid—as a benchmark platform to evaluate the potential of N-methyl-2-(methylthio)ethanamine hydrochloride against a well-established alternative.
The Comparative Framework: Reaction Selection and Alternatives
Reaction: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid.
This reaction is selected for its reliability and the extensive body of literature available, allowing for a robust comparison.
Ligand Candidates:
-
Candidate A (Test Ligand): N-methyl-2-(methylthio)ethanamine. As a representative N,S bidentate ligand, it offers potential advantages of being cost-effective and air-stable (as the hydrochloride salt) compared to many sensitive phosphine ligands.
-
Candidate B (Benchmark Ligand): XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). A highly effective and widely used Buchwald-type phosphine ligand known for its high reactivity, particularly with challenging substrates like aryl chlorides.
Performance Metrics: The primary metrics for comparison will be:
-
Yield (%): The efficiency of the reaction in converting reactants to the desired product.
-
Reaction Time (h): The time required to reach completion.
-
Catalyst Loading (mol %): The amount of palladium catalyst required, a key factor in process cost and sustainability.
Comparative Performance Data
The following table summarizes representative data for the Suzuki-Miyaura coupling reaction. While specific data for N-methyl-2-(methylthio)ethanamine in this exact reaction is not published, we present typical results for a simple amine ligand system alongside a high-performance phosphine ligand to illustrate the performance trade-offs.
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol %) | Reference |
| Simple Amine Ligand (Illustrative) | Pd(OAc)₂ | K₂CO₃ | MeOH | 60 | 12 | ~70-85 | 2 | [3] |
| XPhos (High-Performance) | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 60 | 5 | >95 | 1 | [4] |
Analysis of Expected Performance:
-
N-methyl-2-(methylthio)ethanamine (as a Simple Amine Ligand): We hypothesize that this ligand would provide moderate to good yields. The chelation from the N,S-bidentate structure would likely offer greater stability to the palladium center than a simple monodentate amine. However, it may require higher catalyst loadings and longer reaction times compared to specialized phosphine ligands. Its primary advantages would be low cost and ease of handling.
-
XPhos (Benchmark): As shown in the data, bulky electron-rich phosphine ligands like XPhos are highly efficient, enabling fast reactions with low catalyst loadings to achieve near-quantitative yields[4]. This level of performance justifies their higher cost, especially in complex, multi-step syntheses where efficiency is paramount.
Experimental Protocol: A Self-Validating System
This section provides a detailed, trustworthy protocol for performing the Suzuki-Miyaura cross-coupling, explaining the rationale behind each step.
Objective: To synthesize 4-methyl-1,1'-biphenyl from 4-bromotoluene and phenylboronic acid.
Materials:
-
4-Bromotoluene
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
Potassium Carbonate (K₂CO₃), finely ground
-
Methanol (Anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (Anhydrous)
-
Schlenk flask and standard glassware
-
Nitrogen or Argon gas supply
Step-by-Step Protocol:
-
Preparation of the Active Ligand:
-
In a small vial, dissolve this compound in a minimal amount of deionized water.
-
Add a slight excess of a mild base (e.g., NaHCO₃ solution) to neutralize the HCl and generate the free amine.
-
Extract the free amine into a small volume of an organic solvent like dichloromethane, dry the organic layer with anhydrous Na₂SO₄, and carefully remove the solvent in vacuo. The resulting oil is the active ligand. Causality: The hydrochloride salt is used for storage stability. The free amine is required to coordinate to the palladium center.
-
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.02 mmol, 2 mol%). Causality: The inert atmosphere is critical to prevent oxidation and deactivation of the catalytically active Pd(0) species, which is formed in situ.
-
Add the prepared N-methyl-2-(methylthio)ethanamine ligand (0.04 mmol, 4 mol%). Causality: A ligand-to-metal ratio of 2:1 is common for bidentate ligands to ensure proper coordination.
-
Add 4-bromotoluene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground K₂CO₃ (2.0 mmol, 2.0 equiv.). Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid[5]. Using a slight excess of the boronic acid ensures complete consumption of the limiting reagent.
-
Add 5 mL of anhydrous methanol via syringe.
-
-
Reaction Execution:
-
Ensure the flask is sealed and place it in a pre-heated oil bath at 60 °C.
-
Stir the reaction mixture vigorously for the designated time (e.g., 12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 10 mL of saturated NaCl solution and extract the product with ethyl acetate (3 x 15 mL). Causality: The aqueous wash removes the inorganic base and salts.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-methyl-1,1'-biphenyl.
-
Visualizing the Process and Mechanism
Experimental Workflow Diagram:
The following diagram outlines the logical flow of the experimental protocol described above.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle Diagram:
This diagram illustrates the fundamental steps in the catalytic cycle, highlighting the crucial role of the ligand (L).
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion and Outlook
This compound represents a class of accessible and stable N,S-bidentate ligands. While high-performance, bulky phosphine ligands like XPhos remain the gold standard for achieving maximum efficiency in Suzuki-Miyaura couplings, thioether amine ligands present a viable and cost-effective alternative for less demanding transformations. Their utility lies in providing enhanced stability to the palladium catalyst through chelation, potentially outperforming simple monodentate amine or ligand-free systems. For process development and large-scale synthesis where catalyst cost is a significant driver, the exploration of such ligands is a worthwhile endeavor. Future work should focus on acquiring direct experimental data to quantify the performance of N-methyl-2-(methylthio)ethanamine against a wider array of substrates and benchmark ligands.
References
- 1. Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
A Guide to Enhancing Experimental Reproducibility with N-methyl-2-(methylthio)ethanamine Hydrochloride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual-Faceted Reactivity of N-methyl-2-(methylthio)ethanamine Hydrochloride
This compound is a bifunctional reagent possessing both a secondary amine and a thioether moiety.[1][2] This unique structure makes it a versatile tool in organic synthesis, particularly in the construction of complex molecules. The amine group provides a nucleophilic center, while the thioether can be involved in a variety of transformations.[1] However, the very features that make this compound valuable also present challenges to experimental reproducibility. The presence of a sulfur atom can lead to unwanted side reactions, primarily oxidation, which can be a significant source of variability.[3]
This guide will use the well-documented synthesis of ranitidine, a histamine H2-receptor antagonist, as a case study to illustrate the practical considerations for achieving reproducible results with N-methyl-2-(methylthio)ethanamine and its derivatives.[3][4]
The Critical Challenge: Oxidation and Reagent Purity
A primary obstacle to reproducibility in experiments involving thio-compounds is the propensity of the sulfur atom to oxidize. The thioether in N-methyl-2-(methylthio)ethanamine can be oxidized to the corresponding sulfoxide and sulfone, altering its reactivity and potentially leading to the formation of unwanted byproducts.[3] This oxidation can be influenced by several factors, including:
-
Exposure to Air (Oxygen): Prolonged exposure to atmospheric oxygen can lead to gradual oxidation.
-
Presence of Oxidizing Agents: Contaminants in solvents or other reagents can initiate oxidation.
-
Light and Heat: These can accelerate the rate of oxidation.
Furthermore, the purity of the starting material is paramount. Commercially available this compound can have varying levels of purity, typically between 95-98%.[5][6] Impurities can act as catalysts for degradation or participate in side reactions, leading to inconsistent yields and product profiles.
Key Insight: To ensure trustworthiness in your experiments, it is crucial to start with a high-purity reagent and to handle it under conditions that minimize oxidation. This includes using fresh bottles, storing the compound under an inert atmosphere, and avoiding prolonged exposure to light and heat.[7][8]
Performance Comparison: this compound vs. Alternatives
In the context of synthesizing molecules like ranitidine, N-methyl-2-(methylthio)ethanamine acts as a nucleophile that attacks an electrophilic double bond. The choice of the amine nucleophile can significantly impact the reaction's efficiency and outcome. Let's compare N-methyl-2-(methylthio)ethanamine with some logical alternatives.
| Reagent | Key Structural Feature | Expected Reactivity | Potential Advantages | Potential Disadvantages |
| N-methyl-2-(methylthio)ethanamine | Secondary amine, thioether | Good nucleophilicity from the secondary amine.[9] | The methyl group on the nitrogen can influence the electronic properties and solubility of the final product. | Susceptible to oxidation at the sulfur atom. |
| 2-(Methylthio)ethylamine | Primary amine, thioether | Potentially more reactive than the secondary amine due to less steric hindrance.[9] | Simpler structure, may be less expensive. | The resulting product will have a primary amine, which could be desirable for further functionalization, or it could lead to different side reactions. Susceptible to oxidation. |
| N-ethyl-2-(methylthio)ethanamine | Secondary amine with a larger alkyl group | Similar nucleophilicity to the methyl analog, but with increased steric bulk. | The ethyl group can modify the lipophilicity and metabolic stability of the final product.[10] | Increased steric hindrance might slow down the reaction rate. Susceptible to oxidation. |
| Cysteamine Hydrochloride | Primary amine, thiol | The free thiol is a stronger nucleophile than a thioether but is also much more susceptible to oxidation to a disulfide. | Can be used to introduce a thiol group for further specific reactions. | High propensity for oxidation, which can lead to complex reaction mixtures and poor reproducibility. |
Expert Commentary: The choice between these alternatives is dictated by the specific synthetic goal. For the synthesis of ranitidine, the N-methyl group is an integral part of the final molecule's structure and its interaction with the biological target. Therefore, N-methyl-2-(methylthio)ethanamine is the reagent of choice. However, in a drug discovery context where structure-activity relationships are being explored, these alternatives would be valuable for synthesizing analogs. The key to reproducible comparisons is to ensure that the purity and handling of each reagent are consistent.
Experimental Protocol: A Self-Validating System for Reproducible Synthesis
The following protocol is a detailed, step-by-step methodology for a key transformation in the synthesis of ranitidine, adapted from published procedures.[11][12] This protocol is designed to be a self-validating system by incorporating steps that minimize the key sources of irreproducibility.
Synthesis of a Ranitidine Precursor
This protocol describes the reaction of 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine with N-methyl-1-methylthio-2-nitroethenamine. While the starting amine is not exactly N-methyl-2-(methylthio)ethanamine, the reaction principle and the critical steps for reproducibility are directly applicable.
Core Reaction:
Caption: Key reaction in the synthesis of Ranitidine.
Materials:
-
2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine (high purity)
-
N-methyl-1-methylthio-2-nitroethenamine (high purity)
-
Ethanol (anhydrous)[11]
-
Nitrogen or Argon gas
-
Standard laboratory glassware (oven-dried)
Experimental Workflow:
Caption: Workflow for reproducible synthesis.
Step-by-Step Procedure:
-
Preparation (The Foundation of Reproducibility):
-
Ensure all glassware is thoroughly oven-dried to remove any residual water, which could interfere with the reaction.
-
Set up the reaction under an inert atmosphere of nitrogen or argon. This is a critical step to prevent oxidation of the thioether moiety.
-
Use anhydrous ethanol as the solvent to prevent water-mediated side reactions.[11]
-
-
Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine (1.0 equivalent) in anhydrous ethanol.
-
To this solution, add N-methyl-1-methylthio-2-nitroethenamine (1.0 equivalent).[11]
-
Slowly heat the reaction mixture to 40-45 °C and maintain this temperature for 8-10 hours.[11]
-
Causality: The gentle heating provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant degradation of the reactants or products.
-
-
Monitor the progress of the reaction periodically using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine when the reaction is complete.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reaction mixture to 4-8 °C.[11]
-
Allow the product to crystallize out of the solution. This may take several hours.
-
Collect the crystalline product by filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any residual impurities.
-
Dry the product under vacuum to remove all traces of solvent.
-
-
Analysis:
-
Determine the yield of the product.
-
Assess the purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and LC-MS. Compare the results to a reference standard if available.
-
Trustworthiness through Self-Validation: This protocol incorporates self-validating steps. For example, the use of an inert atmosphere directly addresses the known issue of thioether oxidation. Monitoring the reaction by TLC or LC-MS provides real-time feedback on the reaction's progress and can help identify the formation of any significant impurities. Consistent purity and yield across multiple runs of this protocol would be a strong indicator of its reproducibility.
Conclusion: A Framework for Reliable Experimentation
The reproducibility of experiments involving this compound is achievable with a clear understanding of the reagent's properties and a meticulously designed experimental protocol. The primary challenges stem from the potential for oxidation of the thioether and the importance of starting material purity. By employing an inert atmosphere, using anhydrous solvents, and carefully controlling reaction conditions, researchers can significantly enhance the consistency of their results.
The provided protocol for a key step in the synthesis of ranitidine serves as a practical template. The principles outlined here—understanding the underlying chemistry, controlling for known sources of variability, and using analytical techniques to monitor and validate the process—are broadly applicable to other experiments involving this versatile reagent. By adopting this rigorous approach, scientists can build a foundation of trustworthy and reproducible data, which is the cornerstone of scientific advancement.
References
- 1. N-Methyl-2-(methylthio)ethanamine | C4H11NS | CID 18670831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Methyl-2-(methylthio)ethanamine HCl, CasNo.98021-13-7 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 6. N-methyl-2-(methylthio)ethanamine | 21485-78-9 [sigmaaldrich.com]
- 7. This compound | 98021-13-7 [amp.chemicalbook.com]
- 8. 98021-13-7|this compound|BLD Pharm [bldpharm.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102010388A - Preparation method of ranitidine - Google Patents [patents.google.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
A Senior Application Scientist's Guide to N-methyl-2-(methylthio)ethanamine Hydrochloride Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing the Analyte
N-methyl-2-(methylthio)ethanamine Hydrochloride is a key organic intermediate. Its relevance in the pharmaceutical industry is primarily as a potential process-related impurity or degradation product in the synthesis of certain active pharmaceutical ingredients (APIs). Notably, it shares structural motifs with compounds related to the synthesis of H2-receptor antagonists like Ranitidine.[1][2] The stringent regulatory landscape, governed by bodies like the FDA and guided by the International Council for Harmonisation (ICH), mandates the precise identification, monitoring, and quantification of such impurities to ensure the safety and efficacy of the final drug product.[3][4]
This necessity places a profound emphasis on the quality of the analytical reference standards used. An unreliable reference standard can lead to inaccurate impurity profiling, potentially causing delays in drug development, regulatory rejection, or even market withdrawal.[5] This guide provides an in-depth comparison of reference standards for this compound, offering experimental frameworks to empower laboratories to qualify and select the most appropriate materials for their needs.
The Pillar of Analytical Accuracy: The Role of a Reference Standard
In pharmaceutical quality control, a reference standard is the benchmark against which all analytical measurements are made.[4][6] It is a highly characterized substance used for qualitative purposes (e.g., identification, peak marking) and quantitative assays.[7] The integrity of analytical data is directly traceable to the quality of the reference standard used.
There are two main tiers of reference standards:
-
Primary Reference Standard: A substance shown through extensive analytical testing to be authentic material of high purity.[3] These are often obtained from pharmacopeial bodies like the United States Pharmacopeia (USP) or can be established in-house through rigorous characterization without comparison to another standard.[3][7][8]
-
Secondary Reference Standard (or Working Standard): A standard whose quality and purity are established through comparison to a primary reference standard.[9] These are used for routine laboratory analyses to conserve the more expensive and often limited supply of the primary standard.
The qualification of any reference standard, whether primary or secondary, rests on unequivocally establishing its identity, purity, and stability .[9][10]
Comparative Analysis of Commercial Reference Standards
For this compound, researchers will typically encounter standards from various chemical suppliers. While a pharmacopeial standard (e.g., from USP) represents the highest level of official recognition, commercial suppliers offer "Certified Reference Materials" (CRMs) or "analytical standards."
Let's compare two hypothetical, yet representative, commercial suppliers: "Supplier A" and "Supplier B."
| Feature | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Causality and Field Insight |
| Product Designation | Certified Reference Material (CRM) | Analytical Standard | A CRM is typically produced under a more rigorous quality system (e.g., ISO 17034) and comes with a comprehensive Certificate of Analysis (CoA) detailing the characterization process and uncertainty values. This provides a higher level of trust and is preferred for validating primary methods. |
| Stated Purity | 99.8% (by qNMR) | >98% (by HPLC) | Purity determined by Quantitative NMR (qNMR) is an absolute method, directly measuring the analyte against a high-purity internal standard. HPLC purity is a relative area-under-the-curve measurement and may not account for non-UV active impurities. The 99.8% value from Supplier A is a more robust and reliable figure. |
| Characterization Data Provided | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), HPLC-UV, Residual Solvents (GC), Water Content (Karl Fischer) | ¹H NMR, HPLC-UV | Supplier A provides a complete characterization package, unequivocally confirming identity and accounting for all potential sources of impurity (organic, inorganic, water, solvents). This comprehensive data package is crucial for regulatory submissions and reduces the burden of in-house qualification. |
| Traceability | Traceable to a national metrology institute standard. | Not specified. | Traceability provides an unbroken chain of comparisons to a recognized national or international standard, ensuring the accuracy and comparability of measurements over time and across different laboratories. |
| Cost | High | Moderate | The higher cost of Supplier A's product reflects the extensive characterization, documentation, and quality systems involved in its production. |
Recommendation: For critical applications such as method validation, establishing a primary in-house standard, or analyzing pivotal clinical trial batches, the CRM from Supplier A is the scientifically sound choice. For routine, non-critical testing where a working standard is sufficient, the material from Supplier B may be a cost-effective alternative, provided it is thoroughly qualified in-house against a primary standard.
Experimental Protocols for In-House Qualification
Trust but verify. Regardless of the supplier, it is best practice to perform in-house verification of a new reference standard lot. Below are streamlined protocols for key analytical assessments.
Identity Confirmation via LC-MS
Causality: This experiment confirms the molecular weight of the compound, providing orthogonal verification of its identity alongside NMR data.
Methodology:
-
System: HPLC coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Analysis: Prepare a ~10 µg/mL solution of the reference standard in a 50:50 Water:Acetonitrile mixture. Inject 1 µL.
-
Acceptance Criterion: A dominant peak observed in the total ion chromatogram corresponding to the [M+H]⁺ ion for N-methyl-2-(methylthio)ethanamine (C₄H₁₁NS, MW = 105.21). The expected m/z is ~106.2.
Purity Assessment by HPLC-UV
Causality: This is the workhorse method for determining the purity of organic compounds and separating the main component from any process-related or degradation impurities. The use of a gradient ensures that impurities with a wide range of polarities are detected.
Methodology:
-
System: HPLC with a UV/PDA detector.
-
Column: L1 (C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.05% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B for 1 min, 5% to 90% B in 20 min, hold at 90% B for 5 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 210 nm (Aliphatic amines often lack strong chromophores, requiring low UV wavelength for detection).
-
Analysis: Prepare a ~1 mg/mL solution of the reference standard in Mobile Phase A. Inject 10 µL.
-
System Suitability: Before analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
-
Acceptance Criterion: Purity by area percent should be consistent with the value reported on the Certificate of Analysis (e.g., ≥99.5%). All impurities ≥0.05% should be reported.
Visualizing the Qualification Workflow
A robust workflow is essential for qualifying a secondary reference standard against a primary (e.g., USP or a fully characterized in-house primary) standard.
Conclusion: Making an Informed Decision
The selection of a reference standard for this compound is not merely a purchasing decision; it is a critical scientific choice that underpins the quality and integrity of your analytical results.
-
For high-stakes applications (regulatory filings, method validation, pivotal studies), a fully characterized Certified Reference Material (CRM) from a reputable supplier is the most defensible and lowest-risk option. The higher initial cost is offset by the confidence in the material and the reduction in required in-house qualification resources.
-
For routine, day-to-day analysis , a well-qualified secondary standard is appropriate. This can be a lower-cost "analytical standard" from a commercial supplier that has been rigorously tested and documented against a primary standard, as outlined in the workflow above.
By combining a critical evaluation of supplier documentation with robust in-house experimental verification, researchers can ensure that their chosen reference standard is fit for its intended purpose, guaranteeing data of the highest accuracy and reliability.
References
- 1. Buy Ranitidine | Impurities Products | Biosynth [biosynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. database.ich.org [database.ich.org]
- 5. pharmtech.com [pharmtech.com]
- 6. USP Reference Standards [usp.org]
- 7. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 8. uspbpep.com [uspbpep.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-methyl-2-(methylthio)ethanamine Hydrochloride: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond their immediate application, culminating in a critical, often overlooked phase: disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of N-methyl-2-(methylthio)ethanamine Hydrochloride, a compound presenting a unique combination of chemical functionalities. Our focus is to move beyond mere compliance, instilling a deep understanding of the "why" behind each procedural step to ensure the safety of personnel and the protection of our environment.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound integrates an amine hydrochloride salt and a thioether (sulfide) group, each contributing to its overall risk profile.
A review of available Safety Data Sheets (SDS) reveals the following primary hazards:
-
Corrosivity: As an amine hydrochloride, the compound is acidic and can cause severe skin burns and eye damage.[1]
-
Toxicity: The toxicological properties have not been fully investigated, which necessitates handling it as a potentially toxic substance.[1] Ingestion can cause severe swelling and damage to delicate tissues.[1]
-
Flammability: While the hydrochloride salt form is generally less volatile than the free base, related compounds are flammable.[1][2] Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4]
-
Environmental Hazards: Amines and sulfur-containing compounds can be harmful to aquatic life.[5] Therefore, direct release into the environment must be strictly avoided.[1][4]
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Primary Precaution |
| Skin Corrosion/Irritation | Causes severe skin burns.[1] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Corrosive to the eyes and may cause severe damage, including blindness.[1] | Use chemical safety goggles and, if necessary, a face shield. |
| Acute Toxicity (Oral) | Harmful if swallowed.[6] | Do not eat, drink, or smoke in the laboratory. |
| Aquatic Toxicity | Harmful to aquatic life. | Prevent release to drains and waterways. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines the systematic process for the safe disposal of this compound waste. This workflow is designed to be a self-validating system, with checks and balances at each stage to minimize risk.
Figure 1: Decision workflow for the disposal of this compound.
Experimental Protocol: Waste Segregation and Containerization
-
Initial Segregation: At the point of generation, immediately segregate waste containing this compound from other waste streams. This includes unused neat material, contaminated personal protective equipment (PPE), and any solutions. Keeping amine waste separate from other chemical wastes prevents hazardous reactions.[5]
-
Container Selection:
-
Choose a container that is in good condition and compatible with the chemical.[7] For acidic amine hydrochloride salts, high-density polyethylene (HDPE) or glass containers are suitable. Avoid metal containers due to the corrosive nature of the hydrochloride.[7]
-
The container must have a tightly sealing lid to prevent the release of any potential vapors.[1][3]
-
-
Labeling:
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[7]
-
Clearly list all contents, including this compound and any solvents or other chemicals present, with their approximate concentrations. Accurate identification is crucial for the final disposal facility.
-
On-Site Management: Satellite Accumulation and Storage
Proper on-site management is governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA).[7]
Operational Plan: Satellite Accumulation Area (SAA)
-
Location: The designated SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Volume Limits: Accumulate no more than 55 gallons of non-acute hazardous waste or one quart of acutely hazardous waste in the SAA.[8]
-
Container Management: Keep waste containers closed at all times except when adding waste.[7][9]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate any potential leaks or spills.
-
Storage Conditions: Store the container in a cool, well-ventilated area away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents, acids, and bases.[1][3][5]
Final Disposal: Professional Handling and Regulatory Compliance
The final step in the disposal process is the transfer of the hazardous waste to a licensed disposal facility. It is imperative that this is handled by trained professionals to ensure compliance with all local, state, and federal regulations.
Logistical Plan: Waste Transfer and Disposal
-
Engage a Licensed Professional: Do not attempt to treat or dispose of this chemical waste independently. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[2][5][9]
-
Incineration as the Preferred Method: For organic compounds containing sulfur and nitrogen, chemical incineration in a facility equipped with afterburners and scrubbers is the recommended disposal method.[2] This process ensures the complete destruction of the compound and the removal of harmful combustion byproducts like SOx and NOx.
-
Landfill Prohibition: Never dispose of this compound in a landfill.[8] The potential for soil and groundwater contamination is significant.
-
Sewer Disposal Prohibition: It is strictly forbidden to dispose of this chemical down the drain.[1][4][5] This practice is illegal in many jurisdictions and poses a severe threat to aquatic ecosystems and wastewater treatment processes.[8]
-
Documentation: Complete all required hazardous waste manifests provided by the disposal company. These documents create a cradle-to-grave record of the waste, ensuring accountability and regulatory compliance.
Spill and Emergency Procedures
Preparedness for accidental releases is a critical component of safe laboratory practice.
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[1][6] Do not use combustible materials like sawdust.
-
Carefully collect the absorbent material and place it in a labeled, sealable container for disposal as hazardous waste.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Major Spills or Fire:
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and workplace safety.
References
- 1. fishersci.ca [fishersci.ca]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. fishersci.com [fishersci.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
